6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
Description
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Properties
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(2-6)3-9-4-5;3-2(4,5)1(6)7/h9H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHXGWRJYIASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Spirocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in this field are strained spirocyclic systems, which offer a rigid three-dimensional architecture, enabling precise vectorization of substituents and fostering improved interactions with biological targets.[1] The strategic incorporation of fluorine atoms into these scaffolds further enhances their desirability by modulating key parameters such as metabolic stability, lipophilicity, and basicity.[2]
This technical guide provides a comprehensive overview of the physicochemical properties of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate, a building block of significant interest in the synthesis of novel therapeutics. This compound marries the conformational rigidity of the azaspiro[3.3]heptane core with the metabolic resistance and altered electronics imparted by the gem-difluoro group. Understanding the fundamental properties of this salt is paramount for its effective utilization in drug design and development workflows.
Core Molecular Attributes
This compound is a salt formed from the basic nitrogen of the spirocyclic amine and the strong organic acid, trifluoroacetic acid (TFA). This salt formation is a common strategy to improve the handling and solubility of amine-containing compounds.
Structural and Basic Properties
The core of the molecule is the 6,6-difluoro-2-azaspiro[3.3]heptane moiety. The spirocyclic nature of this scaffold, where two cyclobutane rings share a single carbon atom, imparts significant conformational rigidity. The presence of two fluorine atoms on one of the cyclobutane rings has a profound impact on the molecule's electronic properties and metabolic stability. The free base of this compound is a secondary amine, which is the site of protonation to form the trifluoroacetate salt.
A summary of the key identifiers for the salt and its constituent parts is presented in the table below.
| Property | This compound | 6,6-Difluoro-2-azaspiro[3.3]heptane (Free Base) | Trifluoroacetic Acid |
| Molecular Formula | C₈H₁₀F₅NO₂[3][4] | C₆H₉F₂N[5] | C₂HF₃O₂ |
| Molecular Weight | 247.17 g/mol [3] | 133.14 g/mol [5] | 114.02 g/mol |
| Physical Form | Solid[4] | - | Liquid |
| CAS Number | 1427367-47-2[3] | 1354952-05-8[5] | 76-05-1 |
| XLogP3 (Computed) | - | 0.8[5] | - |
Physicochemical Properties of the Trifluoroacetate Salt
Melting Point
As a salt, this compound is expected to have a relatively high melting point compared to its free base, characteristic of the strong ionic interactions in the crystal lattice. For comparison, related difluorospiro[3.3]heptane derivatives exhibit a range of melting points, such as 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid (190–191 °C) and 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride (42–44 °C).[1]
Solubility
The formation of a trifluoroacetate salt is generally intended to enhance the aqueous solubility of a basic compound. The trifluoroacetate anion is highly polar, and the ionic nature of the salt facilitates dissolution in polar solvents like water. However, the overall solubility will be a balance between the hydrophilicity of the salt and the lipophilicity of the fluorinated spirocyclic cation. It is anticipated that the solubility of this salt would be significantly higher in aqueous media compared to the free base.
pKa
The pKa of the conjugate acid of 6,6-difluoro-2-azaspiro[3.3]heptane is a critical parameter that governs its ionization state at different pH values. The presence of the electron-withdrawing gem-difluoro group is expected to lower the pKa of the secondary amine compared to its non-fluorinated analogue, 2-azaspiro[3.3]heptane. This is due to the inductive effect of the fluorine atoms, which destabilizes the protonated form of the amine. While an experimental pKa for this specific compound is not available, it is a crucial parameter to determine for any drug development program.
Experimental Protocols for Physicochemical Characterization
To address the current data gaps, the following established experimental methodologies are recommended for the comprehensive characterization of this compound.
Determination of Melting Point
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature range over which the solid melts is recorded as the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Methodology:
-
An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Determination of pKa by Potentiometric Titration
Methodology:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent (typically a co-solvent system like methanol/water if aqueous solubility is limited).
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.
Spectroscopic Characterization
While specific spectra for the trifluoroacetate salt are not publicly available, the characterization of the 6,6-difluorospiro[3.3]heptane core is well-documented.[1] These data provide a foundational understanding of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the two cyclobutane rings. The chemical shifts and coupling patterns would be influenced by the rigid spirocyclic structure and the presence of the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal would be expected for the two equivalent fluorine atoms, with its chemical shift providing information about the electronic environment.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the cation (6,6-difluoro-2-azaspiro[3.3]heptan-2-ium) and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Logical Framework for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of this compound.
Caption: Workflow for Physicochemical Profiling.
Conclusion: A Building Block with Significant Potential
This compound represents a valuable building block for medicinal chemists seeking to introduce novel, three-dimensional, and fluorinated motifs into their drug candidates. Its rigid spirocyclic core and the presence of the gem-difluoro group offer the potential for improved metabolic stability, enhanced binding affinity, and tailored physicochemical properties. While a complete experimental dataset for this specific salt is not yet widely available, this guide outlines the key properties of interest and provides a clear roadmap for its comprehensive characterization. A thorough understanding of these physicochemical parameters is essential for unlocking the full potential of this promising scaffold in the development of next-generation therapeutics.
References
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- Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
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- Merck Patent GmbH. (2007). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. DE102006046468A1.
- Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
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Synthesis and Characterization of 6,6-Difluoro-2-azaspiro[3.3]heptane: A Keystone Building Block for Modern Drug Discovery
A-Z-SpiroPharm
An In-Depth Technical Guide
Abstract
The confluence of strained ring systems and organofluorine chemistry has yielded a plethora of novel molecular scaffolds with profound implications for medicinal chemistry. Among these, 6,6-difluoro-2-azaspiro[3.3]heptane has emerged as a particularly valuable building block. Its rigid, three-dimensional structure, combined with the unique physicochemical properties imparted by the gem-difluoro motif, makes it an attractive surrogate for common saturated heterocycles like piperidine.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-tested protocols, and discuss the critical characterization techniques required to ensure structural integrity and purity.
Introduction: The Strategic Value of Fluorinated Azaspirocycles
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5] The gem-difluoromethylene (CF₂) group, in particular, is a powerful bioisostere for carbonyl groups, ether linkages, and even methylene units, offering a unique combination of steric bulk and electronic effects without introducing a site for metabolic oxidation.[6][7]
Simultaneously, the use of conformationally restricted scaffolds like the spiro[3.3]heptane core has gained significant traction.[2] These rigid systems reduce the entropic penalty of binding to a biological target and project substituents into well-defined vectors in three-dimensional space.[1] 2-Azaspiro[3.3]heptane itself has been successfully employed as a bioisosteric replacement for piperidine, often leading to improved properties such as aqueous solubility and metabolic stability.[2][8]
The combination of these two motifs in 6,6-difluoro-2-azaspiro[3.3]heptane creates a building block of exceptional utility. It serves as a conformationally restricted, fluorinated piperidine analogue, enabling medicinal chemists to fine-tune the properties of lead compounds with a high degree of precision.[6]
Retrosynthetic Analysis and Strategic Planning
The synthesis of 6,6-difluoro-2-azaspiro[3.3]heptane and its derivatives can be approached through several strategic disconnections. A highly convergent and scalable approach involves the formation of the spiro[3.3]heptane core from a difluorinated cyclobutane precursor. This strategy leverages the availability of key starting materials and isolates the challenging fluorination step to an early, simpler intermediate.
Caption: Workflow for the synthesis of the N-Boc protected ketone precursor.
Causality Behind Experimental Choices:
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Protection Strategy: The Boc (tert-butyloxycarbonyl) group is chosen for its stability under the basic conditions of the TosMIC alkylation and its facile removal under acidic conditions, which are often required for subsequent steps or final deprotection.
-
Leaving Group: Mesylates are excellent leaving groups, ensuring the efficient double alkylation by the TosMIC anion. They are readily prepared from the corresponding diol.
-
TosMIC Reagent: Tosylmethyl isocyanide is a versatile C1-synthon for ketone synthesis. The isocyano group facilitates the initial nucleophilic attack, and the tosyl group activates the adjacent methylene for the second alkylation and is later eliminated during hydrolysis. [9]
Deoxofluorination: The Critical Transformation
The conversion of the ketone to the gem-difluoride is the cornerstone of this synthesis. This is typically achieved using a nucleophilic fluorinating agent.
Mechanism of Deoxofluorination with Deoxo-Fluor®
Caption: Simplified mechanism of ketone deoxofluorination.
Choice of Fluorinating Agent: DAST vs. Deoxo-Fluor®
-
DAST (Diethylaminosulfur Trifluoride): A classic reagent for this transformation. It is effective but known for its thermal instability, with potential for detonation at elevated temperatures, making scale-up a significant safety concern. [10][11]* Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A preferred alternative to DAST. Deoxo-Fluor® exhibits greater thermal stability and often provides higher yields with fewer byproducts. [10][12][13]While still requiring careful handling, its improved safety profile makes it more amenable to process development and scale-up operations. [14]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory-specific conditions and scale.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one
(This is a representative procedure; a common alternative is the double alkylation of a pre-formed cyclobutane dielectrophile). [6][9]
-
Mesylation: To a cooled (0 °C) solution of 1-(tert-butoxycarbonyl)-3,3-bis(hydroxymethyl)azetidine (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane (DCM, ~0.2 M), add methanesulfonyl chloride (2.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is often used directly in the next step.
-
Cyclization: To a suspension of NaH (60% dispersion in mineral oil, 2.5 equiv) in a 1:1 mixture of DMSO/THF (~0.1 M), add a solution of TosMIC (1.1 equiv) in THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of the crude dimesylate (1.0 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by pouring it into ice-water. Add 3M aqueous HCl and heat the mixture to 60-70 °C for 2-3 hours until LCMS indicates complete hydrolysis of the intermediate.
-
Cool the mixture to room temperature, neutralize with solid NaHCO₃, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford N-Boc-2-azaspiro[3.3]heptan-6-one.
Protocol 2: Deoxofluorination to yield N-Boc-6,6-Difluoro-2-azaspiro[3.3]heptane
-
Reaction Setup: In a fluoropolymer (e.g., FEP) or inert plastic vessel under a nitrogen atmosphere, dissolve N-Boc-2-azaspiro[3.3]heptan-6-one (1.0 equiv) in anhydrous DCM (~0.2 M).
-
Cool the solution to 0 °C.
-
Reagent Addition: Add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise via syringe. A small amount of ethanol (0.1 equiv) can be added as a catalyst.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and very slowly and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Dilute with additional DCM, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane.
Comprehensive Characterization
Unambiguous characterization is critical to confirm the identity and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Coupling |
| ¹H NMR | 2.5 - 4.0 | Complex multiplets for the CH₂ protons of the azetidine and cyclobutane rings. The protons on the carbon adjacent to the CF₂ group will exhibit splitting due to coupling with fluorine. |
| ¹³C NMR | 30 - 65 (CH₂) ~120 (CF₂) | The CF₂ carbon will appear as a characteristic triplet due to one-bond C-F coupling (¹JCF ≈ 280 Hz). Other carbons may show smaller two- and three-bond couplings to fluorine. |
| ¹⁹F NMR | -90 to -95 | A single resonance (or complex multiplet if diastereotopic) confirms the presence of the CF₂ group. The signal will be split by adjacent protons. |
Note: Specific shifts and coupling constants can be found in the literature for various derivatives. [6]
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Ion (ESI+): For the Boc-protected compound, [M+H]⁺, [M+Na]⁺. For the deprotected free amine, [M+H]⁺.
-
Molecular Formula: C₆H₉F₂N (for the free amine). [15]* Exact Mass: 133.0703 Da (for the free amine). [15]
Purity Assessment
-
HPLC/UPLC: Reversed-phase HPLC with UV and/or ELSD detection is suitable for assessing purity.
-
GC-MS: Provides information on both purity and mass, particularly for the relatively volatile Boc-protected intermediate.
Physicochemical Properties and Applications in Drug Design
The introduction of the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold can profoundly influence a molecule's drug-like properties.
| Property | Impact of the Scaffold | Rationale |
| Lipophilicity (logP) | Context-dependent increase or decrease | The CF₂ group is more lipophilic than a carbonyl but less than a dimethyl group. The overall effect depends on the surrounding molecular environment and intramolecular interactions. [16] |
| Aqueous Solubility | Generally improved | The rigid, sp³-rich spirocyclic nature often disrupts crystal packing and can improve solubility compared to flatter, more aromatic analogues. [2] |
| Basicity (pKa) | Lowered | The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart. [16] |
| Metabolic Stability | Significantly enhanced | The CF₂ group is resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes), blocking a common site of metabolic attack that might be present in an analogous ketone or methylene group. |
| Conformation | Rigid and defined | The spirocyclic system locks the conformation, providing predictable exit vectors for substituents, which is highly advantageous for rational structure-activity relationship (SAR) studies. [6] |
This building block is an ideal candidate for "scaffold hopping" or bioisosteric replacement of 4,4-difluoropiperidine, piperidine, or morpholine moieties in lead optimization campaigns. [1]Its unique three-dimensional shape and electronic properties can lead to improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
6,6-Difluoro-2-azaspiro[3.3]heptane stands as a testament to the power of combining strained ring systems with fluorine chemistry. Its synthesis, while requiring careful execution of challenging transformations like deoxofluorination, is achievable on a multigram scale through well-defined routes. [6][9]The resulting scaffold offers medicinal chemists a powerful tool to navigate complex SAR, overcome ADME challenges, and ultimately design more effective and safer therapeutics. The detailed synthetic and characterization data provided in this guide serve as a robust starting point for researchers looking to incorporate this valuable building block into their drug discovery programs.
References
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Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
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6,6-Difluoro-2-azaspiro[3.3]heptane: A Conformationally Restricted Isostere for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, the strategic manipulation of molecular architecture plays a pivotal role. Conformational restriction has emerged as a powerful tool to improve potency, selectivity, and pharmacokinetic properties of drug candidates. This guide delves into the burgeoning significance of 6,6-difluoro-2-azaspiro[3.3]heptane, a unique and increasingly sought-after building block in medicinal chemistry. By virtue of its rigid spirocyclic framework and the strategic incorporation of a gem-difluoro moiety, this scaffold offers a compelling solution to many of the challenges encountered in contemporary drug design. This document will explore the synthesis, key physicochemical properties, and diverse applications of 6,6-difluoro-2-azaspiro[3.3]heptane, providing a comprehensive resource for its effective implementation in drug discovery programs.
The Imperative of Conformational Rigidity in Drug Design
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. Flexible molecules can adopt a multitude of conformations, only one of which may be the bioactive conformation responsible for binding to a biological target. This conformational flexibility can come at an entropic cost upon binding, potentially reducing affinity. Furthermore, flexible molecules may interact with multiple off-target receptors, leading to undesirable side effects.
Conformational restriction, the practice of designing and synthesizing molecules with reduced flexibility, is a well-established strategy to mitigate these issues. By pre-organizing a molecule into a conformation that is complementary to its target's binding site, it is possible to enhance binding affinity and selectivity. Spirocycles, characterized by two rings sharing a single atom, are particularly effective in conferring conformational rigidity.[1] The spiro[3.3]heptane framework, with its two fused four-membered rings, creates a compact and well-defined three-dimensional structure, making it an attractive scaffold for the design of conformationally constrained bioisosteres.[1]
6,6-Difluoro-2-azaspiro[3.3]heptane: A Scaffold of Strategic Importance
The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold combines the conformational rigidity of the spiro[3.3]heptane core with the unique modulatory effects of fluorine. This combination results in a building block with a highly desirable set of properties for medicinal chemistry applications.
Bioisosterism: A Modern Alternative to Traditional Scaffolds
6,6-Difluoro-2-azaspiro[3.3]heptane is increasingly recognized as a valuable bioisostere for commonly employed saturated heterocycles, most notably piperidine.[2] The rigid spirocyclic structure offers a distinct spatial arrangement of substituents compared to the more flexible chair and boat conformations of piperidine. This can lead to novel interactions with target proteins and improved selectivity. Furthermore, heteroatom-substituted azaspiro[3.3]heptanes have been designed as constrained surrogates for piperazine, morpholine, and thiomorpholine derivatives.[2]
dot
Caption: Bioisosteric relationship of 6,6-difluoro-2-azaspiro[3.3]heptane.
The Impact of Gem-Difluorination
The introduction of a gem-difluoro group at the 6-position of the 2-azaspiro[3.3]heptane scaffold imparts several beneficial properties. Fluorine, being the most electronegative element, can significantly modulate the electronic properties of a molecule.[1] The CF2 group is often considered a lipophilic bioisostere of a carbonyl group or an ether oxygen.[2]
Key effects of gem-difluorination include:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation, often leading to improved pharmacokinetic profiles and increased half-life of drug candidates.[1]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby secondary amine, which can be advantageous for tuning a compound's ionization state at physiological pH and thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Lipophilicity: The effect of gem-difluorination on lipophilicity (logP) is context-dependent and can either increase or decrease this property. This nuanced effect provides an opportunity for fine-tuning the lipophilicity of a lead compound to optimize its overall profile.
-
Conformational Effects: The presence of the difluoro group can influence the local conformation of the cyclobutane ring, further rigidifying the scaffold.
Synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane and its Derivatives
The synthesis of the 6,6-difluoro-2-azaspiro[3.3]heptane core and its derivatives has been the subject of considerable research, with several scalable routes now available. A common strategy involves the construction of a difluorinated cyclobutane intermediate followed by the formation of the spirocyclic system.
A General Synthetic Approach
A convergent synthesis strategy is often employed, starting from a suitable difluorinated precursor.[2] A key intermediate is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be prepared on a multigram scale.[2] This versatile building block can then be used to construct the spiro[3.3]heptane core through various cyclization reactions.
dot
Caption: General synthetic workflow for 6,6-difluoro-2-azaspiro[3.3]heptane derivatives.
Experimental Protocol: Synthesis of N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane
The following protocol is a representative example for the synthesis of the Boc-protected 6,6-difluoro-2-azaspiro[3..3]heptane, a key intermediate for further functionalization.
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C is added diethyl malonate dropwise. The mixture is then warmed to 60 °C, and a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in DMF is added. The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by vacuum distillation to afford diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.[2]
Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid
The diethyl ester from Step 1 is dissolved in methanol, and a solution of sodium hydroxide in water is added. The mixture is stirred at room temperature for 12 hours. Methanol is removed under reduced pressure, and the aqueous layer is washed with tert-butyl methyl ether. The aqueous layer is then acidified with hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid as a colorless solid.[2]
Step 3: Synthesis of 2-Boc-6,6-difluoro-2-azaspiro[3.3]heptane
A multi-step process involving a Curtius rearrangement is typically employed to convert the dicarboxylic acid to the Boc-protected amine. This involves the formation of the corresponding diacyl azide, followed by thermal rearrangement to the diisocyanate, which is then trapped with tert-butanol to yield the N-Boc protected diamine. Subsequent selective deprotection and functionalization can lead to the desired 2-Boc-6,6-difluoro-2-azaspiro[3.3]heptane. For a detailed procedure, refer to the supplementary information of relevant publications.
Physicochemical Properties: A Comparative Analysis
The judicious selection of building blocks in drug design is heavily influenced by their physicochemical properties. The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold offers a distinct property profile compared to its non-fluorinated and monocyclic counterparts.
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | 6,6-Difluoro-2-azaspiro[3.3]heptane Analog | Rationale for Change |
| pKa | ~11 | ~10-11 | ~9-10 | The electron-withdrawing effect of the gem-difluoro group reduces the basicity of the amine. |
| logP/logD | Variable | Generally lower than piperidine | Can be higher or lower depending on the overall molecular context. The CF2 group can increase lipophilicity, but the rigid structure may lead to more efficient packing and reduced surface area. | |
| Aqueous Solubility | Variable | Often improved over piperidine analogs | Generally good, influenced by the balance of lipophilicity and the presence of the polar amine. | |
| Metabolic Stability | Prone to oxidation | Generally improved | Significantly improved due to the blockage of metabolic oxidation at the 6-position. |
Note: The values presented are approximate and can vary significantly depending on the specific substituents on the core scaffold.
Applications in Drug Discovery: Emerging Case Studies
The unique properties of 6,6-difluoro-2-azaspiro[3.3]heptane have led to its incorporation into a growing number of drug discovery programs across various therapeutic areas. While many of these programs are in the early stages, the initial findings highlight the potential of this scaffold to deliver drug candidates with improved properties.
Although specific publicly available data on drug candidates containing the 6,6-difluoro-2-azaspiro[3.3]heptane moiety is still emerging, the broader class of azaspiro[3.3]heptanes has shown significant promise. For instance, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane in a series of compounds led to a decrease in lipophilicity and an increase in metabolic stability.[3] The addition of the gem-difluoro group is anticipated to further enhance these beneficial effects, particularly concerning metabolic stability.
The inherent rigidity of the spiro[3.3]heptane framework provides well-defined exit vectors for substituents, allowing for a more precise and predictable exploration of chemical space during lead optimization. This is a significant advantage over more flexible scaffolds where the spatial orientation of substituents is less certain.
Future Perspectives
The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, metabolic stability, and tunable electronic properties makes it an attractive building block for the design of next-generation therapeutics. As synthetic methodologies continue to improve and our understanding of the nuanced effects of this scaffold on pharmacological properties deepens, we can expect to see a greater number of drug candidates incorporating this promising architectural motif entering clinical development. The continued exploration of this and other novel spirocyclic systems will undoubtedly contribute to the discovery of safer and more effective medicines.
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A Technical Guide to the Spectroscopic Characterization of 6,6-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and quality control of 6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate. As spirocyclic scaffolds, particularly fluorinated derivatives, become increasingly vital in modern drug discovery, a thorough understanding of their analytical signatures is paramount for researchers, chemists, and drug development professionals.[1][2] This document synthesizes data from mass spectrometry (MS) and multinuclear (¹H, ¹³C, ¹⁹F) magnetic resonance (NMR) spectroscopy, offering not just reference data but also the underlying scientific principles and field-proven insights for their interpretation. We will detail the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Fluorinated Spirocycles
The 2-azaspiro[3.3]heptane motif is a conformationally restricted bioisostere of common cyclic amines, offering a unique three-dimensional exit vector for substituent placement in medicinal chemistry. The incorporation of a gem-difluoro group at the 6-position introduces a lipophilic, metabolically stable mimic for a carbonyl group or other polar functionalities, significantly modulating the compound's physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1]
6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate (CAS 1427367-47-2) is a valuable building block in this class.[3] Its correct identification and purity assessment are critical for its successful application. This guide establishes a benchmark for its spectroscopic characterization.
Molecular Structure and Analysis Overview
The compound consists of the cationic 6,6-difluoro-2-azaspiro[3.3]heptane species and a trifluoroacetate (TFA) counter-anion. The numbering convention used throughout this guide is illustrated below.
Caption: Numbering of the 6,6-Difluoro-2-azaspiro[3.3]heptane cation.
Our analytical workflow integrates Mass Spectrometry to confirm the molecular weight of the cation and NMR spectroscopy to provide detailed structural information, including connectivity and the chemical environment of each atom.
Mass Spectrometry (MS) Analysis
Electrospray Ionization (ESI) in positive ion mode is the method of choice for this salt. The technique is highly sensitive and ideal for ionizing polar, non-volatile molecules like the subject amine salt.[4][5] The trifluoroacetate anion is volatile and will not be observed; instead, the protonated (or in this case, already cationic) form of the spirocycle is detected.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Infuse the sample directly or via a liquid chromatography system. Acquire the full scan spectrum. The expected ion is the molecular cation [C₆H₁₀F₂N]⁺.[6]
Data Interpretation and Expected Results
The primary purpose of HRMS is to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass.
| Parameter | Expected Value | Source |
| Molecular Formula (Cation) | [C₆H₁₀F₂N]⁺ | [6] |
| Calculated Monoisotopic Mass | 134.0776 Da | [7] |
| Observed m/z | 134.0776 ± 0.0007 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural confirmation of organic molecules.[8][9] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all essential. The data presented below are predicted based on published spectra of closely related 6,6-difluorospiro[3.3]heptane derivatives and established chemical shift ranges for the trifluoroacetate anion.[1][10]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (N-H).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum. Reference the spectrum to the residual solvent peak.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is crucial as C-F couplings are large and would otherwise complicate the spectrum.[11][12]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference standard like TFA or CFCl₃.
¹H NMR Analysis
The ¹H NMR spectrum is expected to be highly symmetrical. Due to the C₂ symmetry of the azaspiro[3.3]heptane core, the two methylene groups attached to the nitrogen (C1/C3) are chemically equivalent, as are the two methylene groups on the fluorinated ring (C5/C7).
Causality in Chemical Shifts:
-
H1/H3 (4H): These protons are adjacent to the positively charged nitrogen atom, which exerts a strong deshielding inductive effect. This results in a downfield chemical shift.
-
H5/H7 (4H): These protons are further from the nitrogen but are on the same ring as the electronegative fluorine atoms. They are expected to appear as a complex multiplet due to coupling with each other and long-range coupling to the fluorine atoms.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H1, H3 | ~4.1 | s (singlet) | 4H |
| H5, H7 | ~2.8 | m (multiplet) | 4H |
| NH₂⁺ | ~9.0 (variable) | br s (broad singlet) | 2H |
Note: The NH₂⁺ signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR Analysis
In the proton-decoupled ¹³C NMR spectrum, the key feature is the coupling between carbon and fluorine atoms (JCF). This coupling is observed through multiple bonds and is diagnostic.[13][14]
Causality in Chemical Shifts and Couplings:
-
C6 (CF₂): This carbon is directly attached to two fluorine atoms, causing a significant downfield shift and a large one-bond coupling constant (¹JCF), appearing as a triplet. The triplet multiplicity arises because the ¹³C nucleus is coupled to two equivalent ¹⁹F nuclei (n=2), following the 2nI+1 rule where I=1/2, resulting in 22 (1/2)+1 = 3 lines.
-
C5/C7: These carbons are two bonds away from the fluorines, resulting in a smaller ²JCF coupling, also appearing as a triplet.
-
C4 (Spiro Center): This quaternary carbon is also two bonds away from the fluorines and will show a triplet splitting pattern.
-
C1/C3: These carbons are adjacent to the nitrogen and are three bonds removed from the fluorines, potentially showing a small ³JCF coupling.
-
TFA Anion (CF₃ & COO⁻): The trifluoroacetate anion will produce two distinct signals. The CF₃ carbon will be a quartet due to one-bond coupling to three fluorine atoms (23 (1/2)+1 = 4). The carboxylate carbon will be a smaller quartet due to two-bond coupling to the fluorines.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
| C6 | ~119 | t (triplet) | ¹JCF ≈ 280 |
| C1, C3 | ~50 | t (triplet) | ³JCF ≈ 4 |
| C5, C7 | ~40 | t (triplet) | ²JCF ≈ 23 |
| C4 | ~33 | t (triplet) | ²JCF ≈ 10 |
| CF₃ (TFA) | ~116 | q (quartet) | ¹JCF ≈ 290 |
| COO⁻ (TFA) | ~158 | q (quartet) | ²JCF ≈ 35 |
Note: The predicted values are based on data for similar structures and typical C-F coupling constants.[1][15]
¹⁹F NMR Analysis
The ¹⁹F NMR spectrum provides the most direct evidence for the fluorinated components of the molecule. Two distinct signals are expected, one for the gem-difluoro group and one for the trifluoroacetate anion.
Causality in Chemical Shifts:
-
C F₂**: The chemical shift for aliphatic gem-difluoro groups can vary but is expected in the region indicated.[1]
-
C F₃** (TFA): The trifluoroacetate anion is highly deshielded and consistently appears in a well-defined downfield region, typically between -75 and -77 ppm when referenced relative to CFCl₃ at 0 ppm.[10][16][17][18]
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity |
| CF ₂ (on spirocycle) | ~ -87 | s (singlet) |
| CF ₃ (TFA anion) | ~ -76.5 | s (singlet) |
Integrated Spectroscopic Workflow
The confirmation of the structure of 6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate is not based on a single piece of data, but on the logical convergence of all spectroscopic evidence. The following workflow illustrates this integrated approach.
Caption: Workflow for Spectroscopic Structure Confirmation.
Conclusion
The structural identity and purity of 6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate can be unequivocally confirmed through a combination of high-resolution mass spectrometry and multinuclear NMR. HRMS validates the elemental composition of the cation, while ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the molecular architecture. The key diagnostic features are the symmetrical signals in the ¹H NMR, the characteristic triplet and quartet patterns from C-F coupling in the ¹³C NMR, and the two distinct singlet signals for the different fluorine environments in the ¹⁹F NMR spectrum. This guide provides the necessary reference data and interpretive logic for scientists working with this important chemical building block.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 6,6-Difluoro-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 6,6-Difluoro-2-azaspiro[3.3]heptane, a key building block in modern medicinal chemistry. By synthesizing data from spectroscopic analyses, crystallographic studies of related compounds, and computational chemistry, we present a detailed picture of this unique scaffold, offering insights for its strategic application in drug design and development.
Introduction: The Emerging Importance of Fluorinated Spirocycles in Drug Discovery
The quest for novel chemical entities with improved pharmacological profiles has led medicinal chemists to explore three-dimensional (3D) molecular scaffolds that can populate new regions of chemical space. Among these, spirocyclic systems have garnered significant attention due to their inherent rigidity and well-defined exit vectors for substituent placement. The spiro[3.3]heptane framework, in particular, offers a compact and strained system that is increasingly utilized as a bioisosteric replacement for more common cyclic structures like piperidines and cyclohexanes.[1][2]
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and pKa. The gem-difluoro group (CF₂), as a bioisostere for a carbonyl or ether oxygen, can enhance a molecule's pharmacokinetic profile.[3] The convergence of the spiro[3.3]heptane scaffold with gem-difluorination in 6,6-Difluoro-2-azaspiro[3.3]heptane (Figure 1) has created a privileged building block with significant potential for the development of next-generation therapeutics.
This guide will delve into the fundamental molecular and conformational properties of this important scaffold, providing a robust knowledge base for its effective implementation in drug discovery programs.
Molecular Structure: A Tale of Two Puckered Rings
The molecular structure of 6,6-Difluoro-2-azaspiro[3.3]heptane is defined by two interconnected four-membered rings, a cyclobutane and an azetidine, sharing a central spiro carbon atom. A critical feature of four-membered rings is their deviation from planarity to alleviate torsional strain. This results in a "puckered" or "folded" conformation.[4][5]
The Puckered Conformation of the Cyclobutane and Azetidine Rings
Both the cyclobutane and azetidine rings in the spiro[3.3]heptane system are expected to adopt a puckered conformation. This has been confirmed by X-ray crystallographic analysis of related azaspiro[3.3]heptane derivatives, which show a distinct puckering of the azetidine ring. The puckering of the cyclobutane ring is a well-documented phenomenon, with a calculated puckering angle of approximately 29.68° for the parent cyclobutane.[6] The dihedral angle in cyclobutane has been experimentally determined to be around 35°.[4]
The puckering in 6,6-Difluoro-2-azaspiro[3.3]heptane can be described by a puckering amplitude and a phase angle for each ring. These parameters define the extent and direction of the deviation from planarity. While a definitive crystal structure for the parent compound is not publicly available, data from related structures and computational modeling can provide valuable insights.
Bond Lengths and Angles: Insights from a Crystalline Analog
While the precise bond lengths and angles of 6,6-Difluoro-2-azaspiro[3.3]heptane have not been reported from a direct crystal structure determination, the X-ray structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides valuable data for the core azaspiro[3.3]heptane framework.[7] This data, combined with typical bond lengths for C-F and C-N bonds, allows for the construction of a reliable model of the molecular geometry.
| Parameter | Expected Value (Å or °) | Notes |
| C-C (cyclobutane) | ~1.55 | Slightly longer than a typical C-C single bond due to ring strain. |
| C-N (azetidine) | ~1.47 | Typical C-N single bond length. |
| C-F | ~1.35 | Typical C-F bond length. |
| C-spiro-C angle | ~88-90° | Constrained by the four-membered ring geometry. |
| C-N-C angle (azetidine) | ~90° | Constrained by the four-membered ring geometry. |
| F-C-F angle | ~105° | Close to the tetrahedral angle, but influenced by the ring. |
| Table 1: Predicted Molecular Geometry Parameters for 6,6-Difluoro-2-azaspiro[3.3]heptane. |
Conformational Analysis: A Rigid Scaffold with Subtle Dynamics
The spirocyclic nature of 6,6-Difluoro-2-azaspiro[3.3]heptane imparts significant conformational rigidity. However, the puckered four-membered rings are not static and can undergo a process of ring inversion, where the "flap" of the puckered ring rapidly inverts its orientation.
Ring Inversion Dynamics
The energy barrier for ring inversion in cyclobutane is approximately 1.48 kcal/mol (518 cm⁻¹).[4] A similar energy barrier is expected for the cyclobutane ring in 6,6-Difluoro-2-azaspiro[3.3]heptane. The azetidine ring is also expected to have a comparable inversion barrier. These low energy barriers mean that at room temperature, the molecule will exist as a dynamic equilibrium of rapidly interconverting puckered conformers.
The presence of the gem-difluoro group and the nitrogen atom will influence the potential energy surface of these inversions, but the overall picture of a rigid yet dynamic system remains.
Impact of Fluorination on Conformation
The introduction of the two fluorine atoms at the 6-position has a significant impact on the local electronic environment and may subtly influence the conformational preferences of the cyclobutane ring. The strong electronegativity of fluorine can affect the bond lengths and angles within the ring. Furthermore, fluorine substitution can influence the puckering potential of the ring, although a detailed computational study on this specific molecule is needed to quantify these effects.
Synthesis and Spectroscopic Characterization
General Synthetic Approach
A plausible synthetic route to 6,6-Difluoro-2-azaspiro[3.3]heptane could involve the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with a suitable nitrogen source, such as benzylamine, to form the N-benzyl protected azaspirocycle. Subsequent debenzylation would then yield the desired parent compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of 6,6-Difluoro-2-azaspiro[3.3]heptane. While a complete dataset for the free base is not published, NMR data for the hydrochloride salt and numerous derivatives provide a strong basis for understanding its spectral features.[3]
¹H NMR: The proton NMR spectrum is expected to show signals for the four methylene groups of the two rings. The protons on the carbons adjacent to the nitrogen will be shifted downfield compared to those in the cyclobutane ring.
¹³C NMR: The carbon NMR spectrum will display signals for the four distinct carbon environments: the spiro carbon, the two methylene carbons of the cyclobutane ring, and the two methylene carbons of the azetidine ring. The carbon bearing the fluorine atoms will show a characteristic triplet due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be indicative of the gem-difluoroalkyl environment. The typical range for such groups is between -90 and -110 ppm relative to CFCl₃.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (CH₂-N) | ~3.0 - 3.5 | t | J(H,H) ~ 7-8 |
| ¹H (CH₂-C-CH₂) | ~2.0 - 2.5 | m | |
| ¹³C (C-spiro) | ~35 - 45 | s | |
| ¹³C (CH₂-N) | ~50 - 60 | t | |
| ¹³C (CF₂) | ~120 - 130 | t | J(C,F) ~ 240-250 |
| ¹³C (CH₂-CF₂) | ~30 - 40 | t | J(C,F) ~ 20-25 |
| ¹⁹F | ~ -90 to -110 | s | |
| Table 2: Predicted NMR Spectroscopic Data for 6,6-Difluoro-2-azaspiro[3.3]heptane. |
Conclusion and Future Outlook
6,6-Difluoro-2-azaspiro[3.3]heptane is a conformationally restricted, fluorinated building block with significant promise in drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics with potentially improved pharmacological properties. This guide has provided a comprehensive overview of its molecular structure and conformational dynamics, drawing upon existing data for related compounds and fundamental principles of stereochemistry.
Future work should focus on obtaining a definitive X-ray crystal structure of the parent compound or a simple salt to precisely determine its molecular geometry. In-depth computational studies employing density functional theory (DFT) would provide valuable quantitative data on the conformational landscape, including the energy barriers for ring inversion and the influence of the gem-difluoro group on the puckering of the cyclobutane ring. Such studies will further empower medicinal chemists to rationally design and synthesize the next generation of innovative medicines based on this exciting scaffold.
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An In-Depth Technical Guide to the Solubility and Stability of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
Introduction: The Significance of Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its developability, efficacy, and safety profile. The spirocyclic scaffold of 6,6-Difluoro-2-azaspiro[3.3]heptane has garnered significant attention as a bioisostere for piperidine, offering potential improvements in metabolic stability.[1][2] The trifluoroacetate (TFA) salt of this novel amine, 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate, presents a unique combination of a structurally rigid, fluorinated core with a highly acidic counter-ion. While this salt form may offer advantages in terms of crystallinity and initial handling, a comprehensive understanding of its solubility and stability is paramount for its progression as a viable drug candidate.
This technical guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the core physicochemical properties of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining its solubility and stability, ensuring the generation of reliable and submission-quality data.
I. Understanding the Molecular Architecture: A Foundation for Analysis
The subject of our investigation is the salt formed between the basic amine, 6,6-difluoro-2-azaspiro[3.3]heptane, and the strong acid, trifluoroacetic acid (TFA).[3][4] The pKa of TFA is approximately 0.23, indicating that it is a strong acid.[5] This has significant implications for the stability of the resulting salt, particularly its propensity for disproportionation.
| Property | 6,6-Difluoro-2-azaspiro[3.3]heptane | 2,2,2-trifluoroacetic acid | This compound |
| Molecular Formula | C₆H₉F₂N[6] | C₂HF₃O₂[5] | C₈H₁₀F₅NO₂[3][4] |
| Molecular Weight | 133.14 g/mol [6] | 114.02 g/mol [5] | 247.17 g/mol [3] |
| Structure | A spirocyclic amine with gem-difluoro substitution. | A halogenated carboxylic acid. | An amine salt. |
The gem-difluoro group on the spirocyclic core is expected to influence the compound's lipophilicity and metabolic stability. The trifluoroacetate counter-ion, while often used in early-stage discovery due to ease of synthesis and purification, can present challenges related to hygroscopicity and potential for salt disproportionation, especially in the presence of basic excipients.[7][8]
II. Solubility Determination: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. The following protocols outline a systematic approach to characterizing the solubility of this compound.
A. Thermodynamic Solubility in Aqueous Buffers
This experiment determines the equilibrium solubility of the compound at different pH values, which is crucial for predicting its behavior in the gastrointestinal tract.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions.
-
Sample Preparation: Add an excess of this compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: Analyze the remaining solid by techniques like X-Ray Powder Diffraction (XRPD) to check for any changes in the solid form (e.g., conversion to free base).
Causality Behind Experimental Choices: The choice of pH values reflects the different environments the drug will encounter upon oral administration. The extended equilibration time is necessary to ensure that the measured solubility is the true thermodynamic solubility and not a kinetic artifact. Solid-state analysis is a self-validating step to confirm that the measured solubility corresponds to the initial salt form.
B. Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.
Experimental Protocol:
-
Media Preparation: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).
-
Solubility Determination: Follow the same procedure as for thermodynamic solubility, using FaSSIF and FeSSIF as the solvents.
Causality Behind Experimental Choices: Biorelevant media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds, providing a more accurate prediction of in vivo dissolution.
C. Solubility in Organic Solvents
This information is critical for developing purification and formulation processes.
Experimental Protocol:
-
Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Solubility Determination: Determine the solubility in each solvent using the same equilibration and analysis method described above.
Data Presentation:
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Equilibration |
| pH 2.0 Buffer | 25 | [Hypothetical Data] | TFA Salt |
| pH 4.5 Buffer | 25 | [Hypothetical Data] | TFA Salt |
| pH 6.8 Buffer | 25 | [Hypothetical Data] | Potential for Free Base |
| pH 7.4 Buffer | 25 | [Hypothetical Data] | Potential for Free Base |
| FaSSIF | 37 | [Hypothetical Data] | TFA Salt |
| FeSSIF | 37 | [Hypothetical Data] | TFA Salt |
| Methanol | 25 | [Hypothetical Data] | TFA Salt |
| Dichloromethane | 25 | [Hypothetical Data] | TFA Salt |
III. Stability Assessment: Ensuring Product Quality and Shelf-Life
Stability testing is a regulatory requirement and is essential for determining the shelf-life and appropriate storage conditions for a drug substance.[9][10]
A. Solid-State Stability
This evaluates the stability of the API in its solid form under various environmental conditions.
Experimental Protocol:
-
ICH Conditions: Store samples of this compound under long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability conditions as per ICH guidelines.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay and Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Solid Form: XRPD to monitor for any changes in crystallinity or polymorphic form.
-
Water Content: Karl Fischer titration to assess hygroscopicity.
-
Causality Behind Experimental Choices: The use of ICH-defined conditions provides standardized data that is universally accepted by regulatory agencies. The comprehensive analytical testing at each time point allows for the early detection of any stability issues.
B. Solution-State Stability
This assesses the stability of the compound in solution, which is important for formulation development, particularly for liquid dosage forms or during manufacturing processes.
Experimental Protocol:
-
Solvent Selection: Prepare solutions of the compound in the same aqueous buffers used for solubility testing (pH 2.0, 4.5, 6.8, and 7.4).
-
Storage: Store the solutions at various temperatures (e.g., 5°C, 25°C, and 40°C).
-
Time Points: Analyze the solutions at appropriate time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Use a stability-indicating HPLC method to determine the concentration of the parent compound and any degradants.
C. Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[11]
Experimental Protocol:
-
Stress Conditions: Subject solutions of the compound to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C
-
Base Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: 80°C (in solution and as a solid)
-
Photostability: Expose the solid and solutions to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to identify the major degradation products and propose degradation pathways.
Causality Behind Experimental Choices: The harsh conditions are designed to accelerate degradation, providing a rapid understanding of the molecule's liabilities. Identifying the degradation products is crucial for ensuring that the analytical method can separate them from the parent peak, thus being "stability-indicating."
Visualization of Experimental Workflow:
Caption: Workflow for Forced Degradation Studies.
IV. Potential Degradation Pathways and Stability Concerns
For amine-containing compounds, several degradation pathways are common.[12][13][14][15][16]
-
Oxidative Degradation: The secondary amine in the spirocyclic core could be susceptible to oxidation, potentially leading to the formation of N-oxides or other related impurities.
-
Salt Disproportionation: In environments with a pH close to or above the pKa of the amine, or in the presence of basic excipients, the TFA salt can dissociate into the free amine and trifluoroacetic acid.[7][8] This can lead to changes in solubility, dissolution rate, and bioavailability.
-
Interaction with Excipients: Certain common pharmaceutical excipients could interact with the amine salt, leading to degradation. For example, lactose could potentially undergo the Maillard reaction with the secondary amine.
Logical Relationship of Stability Factors:
Caption: Factors Influencing the Stability of the Amine Salt.
V. Conclusion and Forward-Looking Statements
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a non-negotiable step in its journey from a promising chemical entity to a potential therapeutic agent. The protocols described herein provide a comprehensive and scientifically rigorous framework for generating the data necessary to make informed decisions during lead optimization and preclinical development.
A thorough understanding of the compound's physicochemical properties will de-risk the development process, facilitate the design of a robust formulation, and ultimately contribute to the successful delivery of a safe and effective medicine to patients. The insights gained from these studies are not merely data points; they are the foundation upon which the entire development program is built.
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The Strategic Role of the Gem-Difluoromethylene Group in Spiro[3.3]heptane Derivatives: A Guide for Advanced Drug Discovery
An In-Depth Technical Guide:
Abstract
In the modern paradigm of drug discovery, which increasingly emphasizes an "escape from flatland," three-dimensional scaffolds have become paramount for accessing novel chemical space and improving pharmacological profiles.[1] The spiro[3.3]heptane (S[3.3]H) scaffold has emerged as a rigid, non-planar bioisostere for common moieties like phenyl and cyclohexane rings, offering improved physicochemical properties.[1][2][3][4] Concurrently, the strategic incorporation of fluorine continues to be a powerful tactic for fine-tuning molecular properties.[5][6] This guide provides a comprehensive analysis of the intersection of these two strategies: the role and impact of the gem-difluoromethylene (CF₂) group within the spiro[3.3]heptane framework. We will explore its influence on physicochemical properties, metabolic stability, and synthetic accessibility, providing field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Spiro[3.3]heptane Scaffold: A Non-Planar Bioisostere
The spiro[3.3]heptane core is a unique bicyclic system composed of two cyclobutane rings sharing a single carbon atom. Its rigid, three-dimensional structure provides a distinct advantage over flat aromatic rings by enabling exploration of non-planar chemical space.[1] It has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings in FDA-approved drugs, resulting in patent-free analogs with retained or enhanced biological activity.[2][3] The defined exit vectors of the S[3.3]H core, while non-collinear, effectively mimic the spatial arrangement of substituents on an aromatic ring, making it a valuable tool for scaffold hopping and intellectual property navigation.[2][4]
The Gem-Difluoromethylene Group: A Multifunctional Modulator
The introduction of a gem-difluoromethylene (CF₂) group is a cornerstone strategy in medicinal chemistry used to modulate a molecule's properties in a predictable manner.[7] Unlike a single fluorine atom, the CF₂ group acts as a non-hydrogen-bond-donating bioisostere of a carbonyl or ether oxygen, while also profoundly influencing the local electronic and steric environment.[8]
Modulation of Physicochemical Properties
The potent inductive effect of the two fluorine atoms significantly alters the acidity and basicity of nearby functional groups.[9][10]
-
Acidity (pKa): The CF₂ group's strong electron-withdrawing nature lowers the pKa of adjacent carboxylic acids and protonated amines. This effect is predictable and consistent across both acyclic and cyclic systems.[9][10] For instance, the pKa of a carboxylic acid on a spiro[3.3]heptane ring will decrease upon gem-difluorination in the adjacent ring, enhancing its acidity. This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement.
-
Lipophilicity (LogP/LogD): The impact of gem-difluorination on lipophilicity is more complex than a simple additive effect.[9][10] While fluorine is highly electronegative, the overall effect on LogP can be an increase or a decrease depending on the molecular context.[9] In many aliphatic systems, gem-difluorination can shield the molecule from the surrounding water lattice, sometimes leading to a nonmonotonic trend where monofluorination decreases lipophilicity while gem-difluorination increases it relative to the non-fluorinated analog.[11] This nuanced behavior allows for precise tuning of a compound's lipophilicity to balance solubility and membrane permeability.
-
Conformational Effects: The CF₂ group can impose significant conformational constraints. The steric bulk and unique electronic properties of the C-F bonds can alter ring puckering and restrict the rotational freedom of adjacent groups.[12][13][14] In some macrocyclic systems, gem-difluorination has been shown to shift the equilibrium between different amide bond conformers (cis/trans), which can have a profound impact on both target binding and metabolic stability.[12][13][15]
The table below summarizes comparative data for functionalized spiro[3.3]heptane derivatives, illustrating the quantifiable impact of fluorination.
| Compound Class | Substitution | pKa (Amine HCl) | LogP (Benzamide) | Source |
| Spiro[3.3]heptane | Non-fluorinated (H) | ~9.5 | ~2.5 | [16] |
| Spiro[3.3]heptane | Monofluorinated (F) | ~9.0 | ~2.3 | [16] |
| Spiro[3.3]heptane | Gem-difluorinated (CF₂) | ~8.5 | ~2.4 | [11] |
Table 1: Comparative physicochemical properties of functionalized spiro[3.3]heptane derivatives. Exact values are system-dependent; these represent typical trends.
Enhancing Metabolic Stability: The "Metabolic Shield"
One of the most powerful applications of the CF₂ group is its ability to block metabolic oxidation.[17] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, frequently target activated C-H bonds for hydroxylation. Replacing a metabolically vulnerable C-H bond with C-F bonds effectively shields that position from enzymatic attack.[17]
Causality: The high bond dissociation energy of the C-F bond (~115 kcal/mol) compared to a typical C-H bond (~100 kcal/mol) makes hydrogen atom abstraction by CYP enzymes energetically unfavorable. The gem-difluoro group acts as a "metabolic shield," preventing oxidation at that site and potentially at adjacent positions due to steric and electronic effects.[17]
Figure 1: The gem-difluoromethylene group as a metabolic shield.
Synthesis of Gem-Difluorinated Spiro[3.3]heptane Derivatives
The successful application of these scaffolds in drug discovery relies on robust and scalable synthetic routes. A convergent strategy is often employed, starting from a difluorinated cyclobutane precursor.[18]
Representative Synthetic Protocol
A practical, multigram-scale synthesis of 6,6-difluorospiro[3.3]heptane building blocks has been developed, starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[18]
Step 1: Spirocycle Formation
-
To a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in DMF, add ethyl 2-cyanoacetate (1.5 eq) and potassium carbonate (3.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling, perform an aqueous workup with ethyl acetate extraction.
-
Purify the residue by vacuum distillation to yield ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylate.[18]
Step 2: Decarboxylation and Hydrolysis
-
The resulting cyanoester is then subjected to harsh hydrolysis and decarboxylation conditions (e.g., heating in concentrated HCl or H₂SO₄) to yield the core carboxylic acid building block, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.
Step 3: Functional Group Interconversion
-
The carboxylic acid can be converted to a variety of other key functional groups (amines, alcohols, boronic esters) via standard organic transformations (e.g., Curtius rearrangement for amines, reduction for alcohols).[11]
Figure 2: Convergent synthesis of functionalized 6,6-difluorospiro[3.3]heptanes.
Impact on Biological Activity: A Case Study Perspective
The replacement of a phenyl ring with a gem-difluorinated spiro[3.3]heptane moiety in active pharmaceutical ingredients (APIs) can lead to significant improvements in the pharmacological profile.
Consider a hypothetical kinase inhibitor where a para-substituted phenyl ring occupies a hydrophobic pocket lined with metabolically active residues.
-
Parent Compound: The phenyl ring provides good hydrophobic contact, but the para-position is susceptible to CYP-mediated hydroxylation, leading to rapid clearance and poor oral bioavailability.
-
S[3.3]H Analog: Replacing the phenyl ring with a spiro[3.3]heptane core maintains the exit vector geometry and improves the sp³ character, potentially increasing solubility. However, the analogous position on the S[3.3]H ring may still be a metabolic soft spot.
-
CF₂-S[3.3]H Analog: Introducing a gem-difluoro group at the analogous position blocks this key metabolic pathway. This modification can dramatically increase the compound's half-life and exposure, leading to improved efficacy, without negatively impacting binding affinity. The CF₂ group's electronic properties can also alter interactions with the protein target, sometimes leading to improved potency or selectivity.[19]
Figure 3: Logical relationship of ligand modification on target interaction.
Conclusion and Future Outlook
The gem-difluoromethylene group is not merely an inert spacer; it is a powerful strategic element for rationally designing spiro[3.3]heptane derivatives with superior drug-like properties. Its ability to predictably modulate pKa, fine-tune lipophilicity, and, most critically, act as a metabolic shield makes the CF₂-S[3.3]H scaffold an exceptionally valuable asset in modern medicinal chemistry. The availability of scalable synthetic routes further enhances its appeal for library synthesis and lead optimization campaigns.
Future research will likely focus on exploring the conformational effects of CF₂ groups at different positions on the spiro[3.3]heptane core and leveraging these constrained analogs to achieve higher target selectivity. As the drive to create more potent, selective, and metabolically robust therapeutics continues, the strategic marriage of 3D scaffolds and fluorine chemistry, exemplified by gem-difluorinated spiro[3.3]heptanes, will undoubtedly play a crucial role in the development of next-generation medicines.
References
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link][9][10]
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link][2][20]
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Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link][11]
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Carreira, E. M., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link][19]
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The Ascendancy of Azaspiro[3.3]heptanes: A Technical Guide to a New Generation of Bioisosteres
Abstract
In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, the medicinal chemistry community has witnessed a paradigm shift away from flat, aromatic structures towards three-dimensional scaffolds. Among these, azaspiro[3.3]heptanes have emerged as a particularly compelling class of building blocks. Their inherent structural rigidity, favorable physicochemical properties, and synthetic tractability have positioned them as powerful tools in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and strategic application of novel azaspiro[3.3]heptane building blocks for researchers, scientists, and drug development professionals.
The Rationale for Rigidity: Why Azaspiro[3.3]heptanes Excel in Drug Design
The appeal of azaspiro[3.3]heptanes lies in their unique three-dimensional architecture, which offers distinct advantages over traditional, more flexible heterocyclic motifs such as piperidines and morpholines.[1][2][3][4] The spirocyclic core, consisting of two rings sharing a single quaternary carbon, imparts a rigid conformation. This rigidity can lead to a reduced entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[1]
Furthermore, the defined spatial arrangement of substituents emanating from the azaspiro[3.3]heptane core allows for precise vectorization, enabling medicinal chemists to probe specific interactions within a binding pocket with greater accuracy.[5][6] This level of control is often difficult to achieve with more conformationally labile structures.
A key feature of these building blocks is their favorable impact on physicochemical properties. The high fraction of sp3-hybridized carbon atoms (Fsp3) is often associated with improved aqueous solubility and metabolic stability.[1][3] Interestingly, the introduction of an azaspiro[3.3]heptane motif can lead to a counterintuitive decrease in lipophilicity (logD) despite the addition of a carbon atom, an effect attributed to increased basicity.[7]
Navigating the Synthetic Landscape: The Construction of Azaspiro[3.3]heptane Cores
The synthetic accessibility of azaspiro[3.3]heptanes has been a critical factor in their widespread adoption. Several robust and scalable synthetic strategies have been developed, enabling the preparation of a diverse array of functionalized building blocks.
The [2+2] Cycloaddition Approach
A cornerstone in the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition reaction. This key step utilizes the reaction between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to furnish a spirocyclic β-lactam intermediate. Subsequent reduction of the β-lactam ring, typically with alane, yields the desired 1-azaspiro[3.3]heptane core.[2][4] This methodology has proven effective for producing these building blocks on a preparative scale.[2]
Figure 1. Synthetic workflow for 1-azaspiro[3.3]heptanes.
Synthesis of Functionalized and Angular Azaspiro[3.3]heptanes
To expand the utility of azaspiro[3.3]heptanes as versatile scaffolds, methods for introducing multiple exit vectors have been developed. These "angular" azaspirocycles allow for the attachment of substituents at various positions, moving beyond simple terminal fragments.[5][6]
One strategy commences with protected azetidin-3-ones.[5] These intermediates can be converted to propargylic alcohols, which then undergo cyclization to form 1-oxa-6-azaspiro[3.3]heptanes.[5] An alternative route involves the reaction of an N-protected azetidin-3-one with a lithium enolate to generate a β-hydroxy ester, which can be subsequently reduced and cyclized to the corresponding oxetane-containing spirocycle.[5][6]
Practical and Scalable Synthesis of a Key Intermediate
A notable example of a scalable synthesis is the preparation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223.[8] This process avoids protecting groups and features a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO). The alkylating agent, BBMO, is synthesized from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA).[8] This route has been successfully demonstrated on a 100-gram scale with high yield and purity.[8]
Physicochemical Properties and Their Impact on Drug-Like Attributes
The judicious selection of building blocks with optimal physicochemical properties is paramount in drug discovery. Azaspiro[3.3]heptanes offer a compelling profile in this regard.
| Property | Observation | Implication in Drug Discovery | Reference |
| Aqueous Solubility | Generally high | Improved bioavailability and formulation options. | [5][6] |
| Metabolic Clearance | Often low | Increased in vivo half-life and reduced dosing frequency. | [5][6] |
| Lipophilicity (logD) | Can be lower than corresponding piperidines/morpholines | May lead to improved safety profiles by reducing off-target effects. | [7] |
| Basicity (pKa) | Increased basicity can contribute to lower logD | Influences ionization state at physiological pH, impacting cell permeability and target engagement. | [7] |
| Three-Dimensionality | High Fsp3 character | Facilitates exploration of complex binding sites and can improve selectivity. | [1] |
Table 1. Key Physicochemical Properties of Azaspiro[3.3]heptane Derivatives.
Strategic Applications in Medicinal Chemistry
The unique structural and physicochemical properties of azaspiro[3.3]heptanes have led to their successful application in a variety of therapeutic areas.
Bioisosteric Replacement of Common Heterocycles
A primary application of azaspiro[3.3]heptanes is as bioisosteres for commonly used saturated heterocycles like piperidine, morpholine, and piperazine.[2][3][4][5][6] This "scaffold hopping" strategy allows for the retention of key binding interactions while modulating properties such as solubility, metabolic stability, and lipophilicity. For instance, replacing the piperidine fragment in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analog with high activity.[2][4]
Figure 2. Azaspiro[3.3]heptanes as bioisosteres for property modulation.
Incorporation into Novel Drug Candidates
The utility of azaspiro[3.3]heptanes extends beyond simple bioisosterism. They are increasingly being incorporated as core structural elements in novel drug candidates. For example, the next-generation Bcl-2 inhibitor sonrotoclax (BGB-11417) features a 7-azaspiro[3.5]nonane linker, a close structural relative, which contributes to its enhanced potency and selectivity.[1] In oncology research, these spirocyclic motifs have been employed to improve target engagement and reduce off-target effects in NAMPT inhibitor programs.[1]
Experimental Protocols
General Procedure for the Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition and Reduction
Step 1: Thermal [2+2] Cycloaddition
-
To a solution of the appropriate endocyclic alkene in a suitable solvent (e.g., toluene), add Graf's isocyanate (ClO2S-NCO).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the cycloaddition (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting spirocyclic β-lactam by column chromatography on silica gel.
Step 2: Reduction of the Spirocyclic β-Lactam
-
Dissolve the purified spirocyclic β-lactam in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of alane (AlH3) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane.
-
Purify the product by distillation or column chromatography.
Deprotection of N-Tosyl-2-azaspiro[3.3]heptane
-
Dissolve 2-tosyl-2-azaspiro[3.3]heptane in 1,2-dimethoxyethane.
-
Cool the resulting mixture in an ice-water bath.
-
Add a freshly prepared solution of sodium naphthalene dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction with water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-azaspiro[3.3]heptane.[9]
Conclusion and Future Outlook
Azaspiro[3.3]heptane building blocks have transitioned from synthetic novelties to indispensable tools in the medicinal chemist's arsenal. Their unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility addresses many of the challenges associated with traditional flat-land molecules.[1] As synthetic methodologies continue to evolve, we can anticipate the emergence of even more complex and diverse azaspiro[3.3]heptane scaffolds, further expanding their application in the design of next-generation therapeutics. The strategic incorporation of these three-dimensional fragments will undoubtedly continue to be a fruitful endeavor in the quest for safer and more effective medicines.
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An In-depth Technical Guide to 6,6-difluoro-2-azaspiro[3.3]heptane (CAS Number: 1427367-47-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-difluoro-2-azaspiro[3.3]heptane is a fluorinated, saturated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic core, combined with the unique properties imparted by the gem-difluoro group, makes it an attractive scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, applications, and commercial availability, tailored for professionals in drug discovery and development.
The structural uniqueness of 6,6-difluoro-2-azaspiro[3.3]heptane lies in its constrained conformation, which serves as a bioisosteric replacement for more common cyclic amines like piperidine and cyclohexane. This structural rigidity can lead to improved target selectivity and reduced off-target effects in drug candidates. The incorporation of the gem-difluoro moiety can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical Properties
While extensive experimental data for the free base is not widely published, the compound is frequently supplied as a more stable salt, such as the trifluoroacetate or hydrochloride salt. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1427367-47-2 | - |
| Molecular Formula | C₆H₉F₂N | [1] |
| Molecular Weight | 133.14 g/mol | [1] |
| IUPAC Name | 6,6-difluoro-2-azaspiro[3.3]heptane | [2] |
| Synonyms | 6,6-Difluoro-2-aza-spiro[3.3]heptane | [2] |
| Computed XlogP | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
Note: Experimental physical properties such as melting point and boiling point for the free base are not consistently reported in the literature. These properties will vary for the different salt forms.
Synthesis and Manufacturing
The synthesis of 6,6-difluoro-2-azaspiro[3.3]heptane and its derivatives can be achieved through a multi-step sequence, often starting from commercially available materials. A general, scalable synthetic approach is outlined below, based on methodologies reported in the scientific literature.[4]
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway to the 6,6-difluorospiro[3.3]heptane core, which can be further functionalized to yield the target compound.
Caption: Generalized synthetic workflow for 6,6-difluoro-2-azaspiro[3.3]heptane.
Detailed Experimental Protocol: Synthesis of the 6,6-Difluorospiro[3.3]heptane Scaffold
The following protocol is a representative example for the synthesis of a key precursor to the title compound, adapted from published literature.[4]
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 154.6 g, 3.87 mol) in anhydrous DMF (2.7 L) at 0°C, add diethyl malonate (650 g, 4.06 mol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the mixture to 60°C.
-
Add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol) dropwise to the reaction mixture.
-
Slowly heat the reaction mixture to 120°C and stir for 12 hours.
-
Cool the mixture to room temperature, dilute with water (4 L), and extract with ethyl acetate (3 x 1.5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Hydrolysis and Decarboxylation to 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
-
Dissolve the crude diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate in methanol (1 L) and add it to a stirred solution of sodium hydroxide (272 g, 6.80 mol) in water (1 L).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous layer with tert-butyl methyl ether (500 mL).
-
Acidify the aqueous layer to pH 3 with 10 M aqueous HCl and extract with ethyl acetate (3 x 800 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid.
-
Dissolve the dicarboxylic acid in pyridine (2 L) and reflux for 12 hours to effect decarboxylation.
-
Concentrate the reaction mixture under reduced pressure, dilute with water, acidify to pH 3 with 10 M aqueous HCl, and extract with ethyl acetate.
-
Dry and concentrate the organic layers to yield 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.
This carboxylic acid derivative can then be converted to the corresponding amine through various standard organic transformations (e.g., Curtius, Hofmann, or Schmidt rearrangement) to yield the target 6,6-difluoro-2-azaspiro[3.3]heptane.
Applications in Drug Discovery and Medicinal Chemistry
6,6-difluoro-2-azaspiro[3.3]heptane is a "saturated bioisostere" that offers a unique three-dimensional structure for drug design. Its utility stems from the ability to replace more common saturated heterocyclic scaffolds, such as piperidine, or to introduce a rigidifying element into a molecule.
Role as a Conformationally Restricted Scaffold
The spiro[3.3]heptane system is conformationally restricted, meaning it has fewer accessible low-energy shapes compared to a flexible ring system like cyclohexane. This rigidity can be advantageous in drug design:
-
Improved Target Affinity and Selectivity: By locking a molecule into a specific conformation that is optimal for binding to a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity. This can also improve selectivity for the desired target over off-targets.
-
Vectorial Orientation of Substituents: The rigid framework provides well-defined vectors for the placement of substituents, allowing for precise optimization of interactions with a target protein.
Impact of the Gem-Difluoro Group
The gem-difluoro group (CF₂) is a key feature of this building block and offers several benefits:
-
Metabolic Stability: The C-F bond is very strong, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved drug half-life and bioavailability.
-
Modulation of Physicochemical Properties: The electronegative fluorine atoms can influence the acidity of nearby protons and the overall electronic properties of the molecule. The CF₂ group is also more lipophilic than a methylene (CH₂) or ether (-O-) group, which can be used to fine-tune the lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioisosterism: The CF₂ group can act as a bioisostere for a carbonyl group (C=O), an ether oxygen, or a sulfone. This allows for the replacement of metabolically labile or otherwise undesirable functional groups without drastically altering the molecule's shape and electronic properties.
Representative Application: N-Arylation via Buchwald-Hartwig Amination
A common application of 6,6-difluoro-2-azaspiro[3.3]heptane in medicinal chemistry is its N-arylation to connect the scaffold to an aromatic or heteroaromatic core. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.
General Experimental Protocol for Buchwald-Hartwig N-Arylation [5]
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6,6-difluoro-2-azaspiro[3.3]heptane (or its salt, with appropriate adjustment of base), the desired aryl halide (e.g., aryl bromide or chloride), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add an anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6,6-difluoro-2-azaspiro[3.3]heptane.
The following diagram illustrates the key components of this reaction.
Caption: Key components of the Buchwald-Hartwig N-arylation of 6,6-difluoro-2-azaspiro[3.3]heptane.
Safety and Handling
-
Hazard Statements (Anticipated):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements (Recommended):
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.
Suppliers
6,6-difluoro-2-azaspiro[3.3]heptane (CAS 1427367-47-2) and its trifluoroacetate or hydrochloride salts are available from various chemical suppliers specializing in building blocks for research and development. The following is a non-exhaustive list of potential suppliers:
| Supplier | Product Form |
| Sigma-Aldrich | Carboxylic acid derivative available |
| AChemBlock | Trifluoroacetate salt[8] |
| Angene Chemical | - |
| Arctom Scientific | Trifluoroacetate salt[9] |
| ChemScene | Hydrochloride salt[1] |
| Combi-Blocks | Trifluoroacetate salt[6] |
| King-Pharm | Free base[7] |
| LookChem | Free base and trifluoroacetate salt |
| MedChemExpress | - |
Note: Availability and product form should be confirmed directly with the supplier. This list is for informational purposes only and does not constitute an endorsement.
Conclusion
6,6-difluoro-2-azaspiro[3.3]heptane is a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally rigid spirocyclic core and the advantageous properties of the gem-difluoro group provides medicinal chemists with a powerful tool to design novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The established synthetic routes and commercial availability of this compound and its derivatives will likely lead to its increased incorporation into a new generation of therapeutics. As with all laboratory chemicals, appropriate safety precautions must be taken during its handling and use.
References
Click to expand
-
LookChem. Cas 1427367-47-2,6,6-difluoro-2-azaspiro[3.3]heptane. [Link]
-
Olifir, O. S., et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. [Link]
-
ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
PMC - NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
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PubChem. 6,6-Difluoro-2-azaspiro[3.3]heptane. [Link]
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- 3. angenechemical.com [angenechemical.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate 97% | CAS: 1427367-47-2 | AChemBlock [achemblock.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 6,6-Difluoro-2-azaspiro[3.3]heptane Salts: A Key Scaffold for Modern Drug Discovery
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles has led to a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds.[1][2] This "escape from flatland" is driven by the need for molecules with improved target specificity, metabolic stability, and physicochemical properties such as aqueous solubility.[1][2] Among these innovative scaffolds, azaspiro[3.3]heptanes have emerged as particularly valuable building blocks.[1][3] Their rigid, spirocyclic framework offers precise vector control for substituent placement, enabling a nuanced exploration of chemical space.[2]
This guide focuses on a fluorinated analogue of this class, 6,6-Difluoro-2-azaspiro[3.3]heptane , and its associated salts. The introduction of the gem-difluoro moiety imparts unique electronic and metabolic properties, making this compound a highly sought-after building block for researchers, scientists, and drug development professionals.[4] We will delve into its nomenclature, synthesis, physicochemical properties, and its application as a conformationally restricted bioisostere for common saturated heterocycles like piperidine.
Nomenclature and Chemical Identity
A clear understanding of the chemical identity of 6,6-Difluoro-2-azaspiro[3.3]heptane and its common salt forms is crucial for researchers.
| Attribute | Information | Source(s) |
| IUPAC Name | 6,6-difluoro-2-azaspiro[3.3]heptane | [5] |
| Synonyms | 6,6-Difluoro-2-aza-spiro[3.3]heptane | [5] |
| CAS Number | 1354952-05-8 | [5] |
| Molecular Formula | C₆H₉F₂N | [5] |
| Molecular Weight | 133.14 g/mol | [5] |
This scaffold is frequently utilized in its salt form to improve handling and solubility. The two most common salts are the hydrochloride and the trifluoroacetate.
| Salt Form | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Hydrochloride | 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride | 1420294-83-2 | C₆H₁₀ClF₂N | 169.60 g/mol [6] |
| Trifluoroacetate | 6,6-difluoro-2-azaspiro[3.3]heptane; 2,2,2-trifluoroacetic acid | 1427367-47-2 | C₈H₁₀F₅NO₂ | 247.17 g/mol |
Strategic Synthesis of the 6,6-Difluoro-2-azaspiro[3.3]heptane Core
The construction of the strained spiro[3.3]heptane framework, particularly with the inclusion of a gem-difluoro group, requires a robust and scalable synthetic strategy. A convergent approach, starting from a common difluorinated precursor, has proven to be highly effective for multigram synthesis.[4]
The key to this strategy is the synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . This precursor serves as a linchpin, enabling the construction of the spirocycle through double alkylation of a suitable binucleophile.[4]
A logical workflow for the synthesis of the 6,6-Difluoro-2-azaspiro[3.3]heptane core.
Experimental Protocol: Synthesis of N-Benzyl-6,6-difluoro-2-azaspiro[3.3]heptane
This protocol is adapted from convergent synthesis strategies for analogous spiro[3.3]heptanes.[4]
-
Reaction Setup: To a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).
-
Addition of Nucleophile: Add benzylamine (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane.
Deprotection to the Parent Amine
The benzyl protecting group can be efficiently removed via catalytic hydrogenation.
-
Reaction Setup: Dissolve the N-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane (1.0 eq) in a solvent like methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired 6,6-Difluoro-2-azaspiro[3.3]heptane.
Physicochemical Properties and Spectroscopic Data
| Property | Value/Observation | Significance in Drug Discovery |
| Calculated logP | 0.8 | Indicates moderate lipophilicity, which is often desirable for oral bioavailability.[5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Suggests good cell permeability.[6] |
| Basicity (pKa) | Expected to be higher than piperidine | The γ-positioning of the second heteroatom (in this case, the CF₂ group) relative to the nitrogen reduces inductive electron withdrawal, leading to increased basicity. This can enhance aqueous solubility at physiological pH.[7] |
| Aqueous Solubility | Generally high for azaspiro[3.3]heptanes | The rigid, three-dimensional structure can disrupt crystal packing, leading to improved solubility compared to flatter analogues.[1] |
Spectroscopic Characterization
While a complete set of spectra for the parent compound and its salts is not available in a single source, the following table compiles expected and reported data for the core structure and its derivatives.[4][8]
| Spectroscopy | Key Features |
| ¹H NMR | Protons on the azetidine ring are expected to appear as singlets or multiplets in the range of 3.0-4.5 ppm. Protons on the cyclobutane ring will appear as multiplets further upfield, typically between 2.0-3.0 ppm. |
| ¹³C NMR | The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling, typically in the range of 118-121 ppm with a large coupling constant (J ≈ 280 Hz). The spiro carbon will appear as a singlet. Carbons adjacent to the nitrogen will be in the range of 50-65 ppm. |
| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms, typically in the range of -85 to -95 ppm (relative to CFCl₃). |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ will be observed at m/z corresponding to the molecular weight. |
Applications in Drug Discovery: A Bioisosteric Approach
The primary application of 6,6-Difluoro-2-azaspiro[3.3]heptane in medicinal chemistry is as a bioisostere for commonly used saturated heterocycles such as piperidine, piperazine, and morpholine.[1][3][7] Bioisosteric replacement is a powerful strategy to modulate the pharmacological and pharmacokinetic properties of a lead compound while retaining its biological activity.
Bioisosteric relationship between common heterocycles and the spirocyclic scaffold.
The replacement of a traditional six-membered ring with the 6,6-Difluoro-2-azaspiro[3.3]heptane moiety can lead to several advantages:
-
Improved Metabolic Stability: The gem-difluoro group is a bioisostere of a carbonyl group or an ether oxygen and is resistant to metabolic oxidation.[4] The quaternary spirocenter also blocks potential sites of metabolism.
-
Enhanced Aqueous Solubility: As previously mentioned, the increased basicity and rigid 3D structure often lead to improved solubility.[1][7]
-
Reduced Lipophilicity (logD): Counterintuitively, the addition of a carbon atom in the spirocyclic framework can lead to a decrease in the distribution coefficient (logD) at physiological pH, which can be beneficial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[7]
-
Novel Exit Vectors: The spirocyclic core provides unique, orthogonal exit vectors for substituents, allowing for the exploration of new binding interactions with biological targets.[2]
Functionalization of the 2-Aza Position
The secondary amine of the 6,6-Difluoro-2-azaspiro[3.3]heptane core is a versatile handle for introducing a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.
N-Alkylation:
A common method for N-alkylation is the reaction with an alkyl halide in the presence of a base.
-
Reaction Setup: Dissolve 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in a solvent like acetonitrile or DMF.
-
Base and Alkylating Agent: Add a base such as potassium carbonate or triethylamine (2.0-3.0 eq) followed by the alkyl halide (e.g., bromide or iodide) (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is worked up by filtration and extraction, followed by purification via column chromatography.
N-Arylation (Buchwald-Hartwig Amination):
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine 6,6-Difluoro-2-azaspiro[3.3]heptane (1.0 eq), the aryl halide (bromide or iodide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then concentrated and the crude product is purified by column chromatography.
Conclusion
6,6-Difluoro-2-azaspiro[3.3]heptane and its salts represent a significant advancement in the repertoire of building blocks available to medicinal chemists. Its unique combination of a rigid, three-dimensional spirocyclic core and the metabolic stability conferred by the gem-difluoro group makes it an attractive scaffold for the development of next-generation therapeutics. The synthetic strategies outlined in this guide provide a clear pathway to access this valuable compound, and the principles of its application as a bioisostere offer a rational approach to improving the drug-like properties of new chemical entities. As the pharmaceutical industry continues to move towards more complex and sp³-rich molecules, the importance of scaffolds like 6,6-Difluoro-2-azaspiro[3.3]heptane is set to grow.
References
- Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. European Journal of Organic Chemistry, 2020(47), 6541-6550.
- Dow, M., Fisher, M., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.
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PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.
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PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol. Retrieved from [Link]
- Kirichok, A. A., Tkachuk, H., Kozyriev, Y., & Mykhailiuk, P. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
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Royal Society of Chemistry. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. Retrieved from [Link]
- Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-37.
- Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(12), 1937-1940.
- Olifir, O. S., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry, 2020(47), 6541-6550.
-
PubChemLite. (n.d.). 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride (C6H9F2N). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 6,6-Difluoro-2-azaspiro[3.3]heptane for Accelerated Drug Discovery via Parallel Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorinated Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Medicinal chemists increasingly turn to sp³-rich, three-dimensional scaffolds to escape the "flatland" of aromatic compounds, seeking to improve properties such as solubility, metabolic stability, and target selectivity. Among these scaffolds, the spiro[3.3]heptane framework has emerged as a valuable, conformationally restricted bioisostere for commonly used six-membered rings like cyclohexane and piperidine.[1][2][3] Its rigid structure pre-organizes substituent vectors in defined spatial orientations, which can lead to enhanced binding affinity and a superior pharmacological profile.[4]
The strategic incorporation of fluorine into drug candidates is a well-established strategy to fine-tune their physicochemical and pharmacokinetic properties.[5][6] The unique effects of fluorine, such as modulating the basicity (pKa) of nearby amines, blocking sites of metabolic oxidation, and altering lipophilicity, are powerful tools for lead optimization.[6][7][8][9]
This application note details the utility of 6,6-Difluoro-2-azaspiro[3.3]heptane , a building block that synergistically combines the conformational rigidity of the azaspiro[3.3]heptane core with the profound electronic and metabolic benefits of a gem-difluoro group.[1] We provide an in-depth analysis of its properties and present robust, validated protocols for its derivatization in a parallel synthesis format, enabling the rapid generation of diverse chemical libraries for hit-to-lead campaigns.
Physicochemical Profile: The Rationale for Employing 6,6-Difluoro-2-azaspiro[3.3]heptane
The introduction of the gem-difluoromethylene group onto the 2-azaspiro[3.3]heptane core imparts a unique set of properties that can be rationally exploited in drug design. The strong electron-withdrawing nature of the two fluorine atoms has a significant, predictable impact on the molecule's characteristics.
-
Basicity (pKa) Attenuation: The most direct electronic consequence of the CF₂ group is a significant reduction in the basicity of the secondary amine. The inductive effect pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. This typically results in a pKa decrease of 2.0–2.3 units compared to the non-fluorinated analog.[7] This modulation is critical for fine-tuning interactions with biological targets (e.g., avoiding unwanted hERG binding) and optimizing pharmacokinetic properties like cell permeability and oral absorption.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[6] The CF₂ group can act as a "metabolic shield," blocking potential oxidation at the C6 position and potentially hindering metabolism at adjacent sites through steric and electronic effects.[8][9] This often leads to increased compound half-life and improved bioavailability.
-
Lipophilicity (LogP) Modulation: The impact of fluorination on lipophilicity is complex and highly dependent on the overall molecular context.[7][10] While a single fluorine atom often increases LogP, a gem-difluoro group can either increase or decrease it. This nuanced effect provides a valuable tool for optimizing a compound's solubility and permeability profile during lead optimization.[8]
-
Enhanced Dipole Moment: The CF₂ group introduces a strong local dipole moment, which can facilitate favorable interactions with protein targets and improve aqueous solubility without significantly increasing lipophilicity.
Comparative Physicochemical Properties
| Property | Acyclic Amine (e.g., Diethylamine) | Non-fluorinated Azaspiro[3.3]heptane | 6,6-Difluoro-2-azaspiro[3.3]heptane | Rationale & Impact |
| Conformational Flexibility | High | Low (Rigid) | Low (Rigid) | Spirocyclic core locks substituents into defined 3D space, improving selectivity.[2][4] |
| pKa (approximate) | ~10.9 | ~10.5 | ~8.2 - 8.5 | CF₂ group inductively lowers basicity, crucial for ADME/Tox profile tuning.[7][10] |
| Metabolic Stability | Low (α-oxidation) | Moderate | High | CF₂ group blocks a key site of oxidative metabolism.[8][9] |
| Lipophilicity (LogP) | Variable | Moderate | Moderate (Context-dependent) | Offers a handle for fine-tuning solubility and permeability.[7] |
| Vectorial Display | Poorly defined | Well-defined | Well-defined | Rigid scaffold provides precise exit vectors for library diversification.[4] |
Core Functionalization Strategies for Parallel Library Synthesis
The secondary amine of 6,6-Difluoro-2-azaspiro[3.3]heptane serves as a versatile chemical handle for diversification. Its attenuated basicity does not impede its nucleophilicity, allowing it to participate in a wide range of robust reactions suitable for high-throughput synthesis platforms.[11][12] The primary strategies involve N-functionalization to generate libraries of amides, sulfonamides, ureas, and N-arylated derivatives.
Caption: Diversification pathways for 6,6-Difluoro-2-azaspiro[3.3]heptane.
Protocols for Parallel Synthesis
The following protocols are designed for execution in multi-well reaction blocks (e.g., 24 or 96-well plates) with magnetic stirring. All operations should be performed in a well-ventilated fume hood. 6,6-Difluoro-2-azaspiro[3.3]heptane is typically used as its hydrochloride salt, which requires neutralization prior to or in situ during the reaction.[13]
Protocol 1: Parallel Amide Bond Formation
This protocol utilizes a standard carbodiimide coupling agent (EDC) and an activating agent (HOBt) for the efficient synthesis of an amide library.
Workflow Diagram:
Caption: Workflow for parallel amide synthesis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Amine Stock Solution: Prepare a 0.2 M solution of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride and a 0.22 M solution of N,N-Diisopropylethylamine (DIEA) in anhydrous N,N-Dimethylformamide (DMF).
-
Carboxylic Acid Plate: In a 96-well plate, dispense 100 µL of 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF (1 acid per well).
-
Coupling Reagent Stock: Prepare a solution containing EDC (1.5 equiv per reaction) and HOBt (1.5 equiv per reaction) in anhydrous DMF.
-
-
Reaction Setup:
-
To the carboxylic acid plate, add 125 µL of the EDC/HOBt stock solution to each well.
-
Allow the mixture to pre-activate for 15-20 minutes at room temperature.
-
Add 100 µL of the amine/DIEA stock solution to each well.
-
Seal the reaction block and shake or stir at room temperature for 16 hours.
-
-
Workup and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the products with 2 x 500 µL of ethyl acetate.
-
Combine the organic layers in a new plate and concentrate in vacuo.
-
Re-dissolve the residues in a suitable solvent (e.g., DMSO/MeOH) for analysis and purification by mass-triggered preparative HPLC.
-
Example Carboxylic Acids for Library Synthesis:
| Building Block | Structure | Notes |
|---|---|---|
| 4-Chlorobenzoic acid | Cl-Ph-COOH | Introduces a common aryl halide handle. |
| 3-Pyridinecarboxylic acid | Het-COOH | Incorporates a basic heterocyclic motif. |
| Cyclohexanecarboxylic acid | Cy-COOH | Adds a non-planar aliphatic group. |
| 4-Methoxyphenylacetic acid | MeO-Ph-CH₂-COOH | Provides a flexible linker to an electron-rich ring. |
| Thiophene-2-carboxylic acid | Het-COOH | Introduces a different heteroaromatic system. |
Protocol 2: Parallel Reductive Amination
This protocol uses a mild and selective reducing agent, sodium triacetoxyborohydride, which is well-suited for high-throughput applications due to its tolerance of various functional groups and ease of handling.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Amine Stock Solution: Prepare a 0.2 M solution of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride and a 0.22 M solution of DIEA in 1,2-Dichloroethane (DCE).
-
Aldehyde/Ketone Plate: In a 96-well plate, dispense 100 µL of 0.2 M stock solutions of a diverse set of aldehydes or ketones in DCE.
-
-
Reaction Setup:
-
To the aldehyde/ketone plate, add 100 µL of the amine/DIEA stock solution.
-
Add 5 µL of acetic acid to each well to catalyze iminium ion formation.
-
Seal the plate and shake at room temperature for 1 hour.
-
Unseal the plate and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) as a solid or a slurry in DCE to each well.
-
Reseal the plate and shake at room temperature for 16 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 2 x 500 µL of dichloromethane (DCM).
-
Pass the combined organic layers through a phase separator plate or a plug of sodium sulfate to dry.
-
Concentrate the plate in vacuo.
-
Re-dissolve the residues for analysis and purification by preparative HPLC.
-
Example Aldehydes for Library Synthesis:
| Building Block | Structure | Notes |
|---|---|---|
| 4-Trifluoromethylbenzaldehyde | CF₃-Ph-CHO | Introduces a strongly electron-withdrawing group. |
| Furan-2-carbaldehyde | Het-CHO | Incorporates a five-membered heteroaromatic ring. |
| Isovaleraldehyde | (CH₃)₂CHCH₂CHO | Adds a branched aliphatic chain. |
| 4-N,N-Dimethylaminobenzaldehyde | Me₂N-Ph-CHO | Provides a strongly electron-donating aryl group. |
| 1-Boc-piperidine-4-carboxaldehyde | Het-CHO | Introduces another sp³-rich heterocyclic motif. |
Conclusion
6,6-Difluoro-2-azaspiro[3.3]heptane is a superior building block for medicinal chemistry programs aiming to generate novel, three-dimensional chemical entities. Its unique combination of a conformationally rigid core and the advantageous physicochemical properties imparted by the gem-difluoro group offers a rational path to improving drug-like properties. The robust reactivity of its secondary amine handle makes it an ideal scaffold for parallel synthesis. The detailed protocols provided herein enable the rapid and efficient generation of diverse libraries, significantly accelerating the hit-to-lead optimization process in modern drug discovery.
References
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
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Mykhailiuk, P. K. (2019). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Angewandte Chemie. Available at: [Link]
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Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. Available at: [Link]
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Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
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Scott, J. S., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. Available at: [Link]
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Stepan, A. F., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available at: [Link]
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Melnykov, K. P., et al. (2020). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters. Available at: [Link]
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Figshare. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PubMed Central. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
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ChemicalRegister.com. (n.d.). 6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS No. 2411265-54-6) Suppliers. Retrieved from [Link]
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Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. PubMed Central. Available at: [Link]
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Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PubMed. Available at: [Link]
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Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. PubChem. Retrieved from [Link]
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Graziano, E., et al. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]
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Britton, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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BioDuro. (n.d.). Parallel Synthesis. Retrieved from [Link]
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St. Martin, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
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PubChemLite. (n.d.). 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride (C6H9F2N). Retrieved from [Link]
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Hamza, D., & Thomson, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]
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Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. Available at: [Link]
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Obrecht, D., et al. (2003). Applications of Parallel Synthesis to Lead Optimization. ResearchGate. Available at: [Link]
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Graziano, E., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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Grygorenko, O. O., et al. (2017). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
St. Martin, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PubMed Central. Available at: [Link]
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Application Note & Protocols: Synthesis of Novel Drug Analogs Utilizing the 6,6-Difluoro-2-azaspiro[3.3]heptane Scaffold
Abstract
In the modern paradigm of drug discovery, the principle of "escaping flatland" has become a guiding tenet, compelling medicinal chemists to explore beyond traditional two-dimensional aromatic structures towards sp³-rich, three-dimensional scaffolds.[1] These scaffolds offer superior physicochemical properties and can access novel chemical space. The 6,6-Difluoro-2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block. Its rigid, spirocyclic core serves as a conformationally restricted bioisostere for common pharmacophores like piperidine and cyclohexane, while the geminal difluoro group provides a powerful tool for modulating metabolic stability and lipophilicity.[2] This guide provides an in-depth analysis of the strategic advantages of this scaffold, alongside detailed, multigram-scale protocols for the synthesis of its core structure and its subsequent derivatization into drug-like analogs.
Strategic Advantage of the 6,6-Difluoro-2-azaspiro[3.3]heptane Scaffold
Bioisosterism and Conformational Rigidity
The 2-azaspiro[3.3]heptane framework is a proven bioisosteric replacement for the piperidine ring, a ubiquitous feature in many approved drugs.[1] Unlike the flexible chair-boat conformations of piperidine, the spiro[3.3]heptane system is rigid. This conformational restriction offers a significant advantage in drug design by reducing the entropic penalty upon binding to a biological target and presenting substituents in well-defined spatial vectors.[3] This leads to potentially higher binding affinity and improved selectivity. The replacement of a traditional six-membered ring with this scaffold has been shown to significantly improve the pharmacological profile of parent molecules, often retaining biological activity while increasing aqueous solubility and metabolic stability and reducing lipophilicity.[2]
Caption: Bioisosteric relationship of 2-azaspiro[3.3]heptane.
The Role of Geminal Difluorination
The introduction of a gem-difluoromethylene (CF₂) unit is a well-established strategy in medicinal chemistry.[2] This group serves as a lipophilic bioisostere of a carbonyl group or a single ether oxygen atom. Its strong electron-withdrawing nature can lower the pKa of adjacent amines, influencing their binding interactions and pharmacokinetic properties. Crucially, the C-F bond is exceptionally strong, rendering the gem-difluoro motif highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets activated C-H bonds. This can significantly enhance the metabolic stability and half-life of a drug candidate.
Physicochemical Properties
A summary of the key computed and experimental properties of the parent scaffold, typically used as its hydrochloride salt for improved handling and solubility, is provided below.
| Property | Value | Source |
| CAS Number | 1420294-83-2 | [4] |
| Molecular Formula | C₆H₁₀ClF₂N | [4] |
| Molecular Weight | 169.60 g/mol | [4] |
| XLogP3 | 0.8 | [5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Appearance | White to off-white solid | Supplier Data |
Convergent Synthesis of the Core Scaffold
A robust and scalable synthesis is paramount for the utility of any building block. A convergent approach starting from a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, has been developed, enabling the production of a wide array of functionalized 6,6-difluorospiro[3.3]heptane derivatives on a multigram scale.[2][6][7]
Retrosynthetic Analysis
The synthetic strategy hinges on the formation of the second four-membered ring via a double alkylation reaction. The key azaspiro[3.3]heptane core can be disconnected to reveal a difluorinated C4 synthon and a nitrogen-containing C3 synthon. This retrosynthesis highlights the central role of the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane intermediate.
Caption: Retrosynthetic approach to the azaspiro[3.3]heptane core.
Protocol: Multigram Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (Key Precursor)
This protocol is adapted from the multigram synthesis reported by Olifir et al.[2]
Rationale: This procedure details the synthesis of the crucial electrophilic building block. The reaction sequence is designed for scalability and yields a pure product after vacuum distillation, making it suitable for subsequent high-purity applications.
Materials:
-
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Reduction to Diol: To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate in diethyl ether dropwise. After complete addition, allow the mixture to warm to room temperature and stir for 12 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting salts and concentrate the filtrate under reduced pressure to obtain crude (3,3-difluorocyclobutane-1,1-diyl)dimethanol.
-
Bromination: Dissolve triphenylphosphine (2.5 equiv.) in anhydrous CH₂Cl₂ and cool to 0 °C. Add bromine (2.5 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C. Add triethylamine (2.5 equiv.) dropwise, followed by a solution of the crude diol (1.0 equiv.) in CH₂Cl₂.
-
Workup and Purification: Allow the reaction mixture to warm to room temperature and stir overnight. Quench with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the residue with hexane and filter to remove triphenylphosphine oxide. The filtrate is concentrated and the residue is distilled under vacuum (e.g., 45 °C at 1 mBar) to yield 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a colorless liquid.[2]
Expected Yield: ~60-65%[2] Characterization: The product should be characterized by ¹H, ¹³C, and ¹⁹F NMR. Key signals include a triplet in the ¹⁹F NMR around -88.8 ppm (in CDCl₃) and a singlet for the CH₂Br protons around 3.68 ppm in the ¹H NMR.[2]
Synthesis of Functionalized Drug Analogs: Key Protocols
The secondary amine of the 6,6-difluoro-2-azaspiro[3.3]heptane core is the primary handle for diversification. Standard N-functionalization reactions can be employed to append a wide range of pharmacophoric groups.
N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The formation of a C(aryl)-N bond is one of the most critical transformations in medicinal chemistry. For electron-deficient aryl halides, a direct SNAr reaction is a powerful, often metal-free, method. This approach is particularly effective for creating analogs where the spirocyclic amine is attached to a nitro-activated or fluoro-activated aromatic ring, as seen in the synthesis of precursors to the antibiotic TBI-223.[8][9]
Protocol 3.1.1: Synthesis of an N-Aryl-2-azaspiro[3.3]heptane Analog This protocol is adapted from the procedure for a related oxa-azaspiro[3.3]heptane.[8]
Materials:
-
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride
-
2,5-Difluoronitrobenzene (or other activated aryl halide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Sulfolane or Dimethylformamide (DMF)
Procedure:
-
Setup: In a reaction vial, combine 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride (1.0 equiv.), the activated aryl halide (1.1 equiv.), and a suitable base such as NaOH (2.5 equiv.).
-
Reaction: Add the solvent (e.g., sulfolane, to a concentration of ~0.5 M) and heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 3-16 hours).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Expert Insight: The choice of solvent is critical. While DMF is common, sulfolane is a safer alternative at higher temperatures under basic conditions and can improve reaction outcomes.[8] The use of a strong, non-nucleophilic base is essential to both deprotonate the hydrochloride salt and facilitate the substitution reaction.
Caption: General workflow for N-Arylation via SNAr.
N-Acylation / Amide Bond Formation
Rationale: Amide bonds are a cornerstone of medicinal chemistry. N-acylation provides a direct and reliable method to connect the spirocyclic amine to carboxylic acid-containing fragments, which can be part of a larger drug molecule or a linker for further functionalization.
Protocol 3.2.1: General Procedure for N-Acylation
Materials:
-
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride
-
Carboxylic acid of interest (R-COOH)
-
Peptide coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N)
-
Aprotic solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv.), the coupling agent (1.2 equiv.), and the base (3.0 equiv.) in the chosen solvent. Stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Coupling: Add a solution or slurry of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride (1.0 equiv.) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂). Wash the combined organic layers sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Representative Characterization Data
Accurate characterization is essential to confirm the structure and purity of all intermediates and final products. Below is a table of representative analytical data for key compounds in the synthetic sequence, as reported in the literature.[2]
| Compound | Formula | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | C₆H₈Br₂F₂ | 64% | 3.68 (s, 4H), 2.55 (t, J=12.2 Hz, 4H) | -88.8 |
| Ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylate | C₁₁H₁₃F₂NO₂ | 68% | 4.24 (q, J=7.1 Hz, 2H), 2.86–2.63 (m, 8H), 1.30 (t, J=7.1 Hz, 3H) | -92.2 |
| S-(6,6-Difluorospiro[3.3]heptan-2-yl) ethanethioate | C₉H₁₂F₂OS | 91% | 3.98 (p, J=8.2 Hz, 1H), 2.65-2.51 (m, 6H), 2.28 (s, 3H), 2.18 (ddd, 2H) | -91.3 |
Conclusion
The 6,6-Difluoro-2-azaspiro[3.3]heptane scaffold represents a premier building block for contemporary drug discovery. Its unique combination of conformational rigidity, favorable physicochemical properties imparted by geminal difluorination, and synthetic accessibility makes it an attractive alternative to traditional saturated heterocycles. The robust protocols outlined in this guide provide researchers with the tools to efficiently synthesize the core structure and its derivatives on a preparative scale, enabling the exploration of novel, three-dimensional chemical space and accelerating the development of next-generation therapeutics.
References
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Olifir, O. S., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry. Available at: [Link]
-
Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluoro-2-azaspiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. Available at: [Link]
-
Bowman, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1339-1345. Available at: [Link]
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Ivanova, O. A., et al. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]
-
Radchenko, D. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PubMed. Available at: [Link]
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Hamza, D., & Jones, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(11), 1743-1745. Available at: [Link]
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-
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-
Bowman, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
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Graziano, E., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]
-
Hrytsevich, Y., et al. (2023). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
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Protecting the 2-Azaspiro[3.3]heptane Nitrogen: A Guide to Strategic Manipulation in Drug Discovery
Introduction: The Rising Prominence of 2-Azaspiro[3.3]heptane in Medicinal Chemistry
The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional geometry offers a unique vectoral projection of substituents, making it an attractive bioisosteric replacement for more flexible or conformationally ambiguous moieties like piperidine.[1][2] The constrained nature of the spirocyclic system can lead to improved metabolic stability and binding affinity.[2] However, the synthetic utility of this valuable building block is contingent upon the strategic manipulation of its secondary amine. Protecting the nitrogen atom is a critical step in multi-step syntheses, preventing undesired side reactions and enabling selective functionalization of other parts of the molecule.[3][4]
This comprehensive guide provides detailed application notes and protocols for the protection and deprotection of the 2-azaspiro[3.3]heptane nitrogen. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Principles of Nitrogen Protection
The ideal protecting group for the 2-azaspiro[3.3]heptane nitrogen should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Orthogonal to other protecting groups in the molecule, allowing for selective removal.[4][5]
-
Readily cleaved under mild conditions to regenerate the free amine.
This guide will focus on two of the most robust and widely employed nitrogen protecting groups: the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group.
The tert-Butoxycarbonyl (Boc) Group: A Workhorse in Amine Protection
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its ease of installation and its stability to a broad range of reagents, with the notable exception of strong acids.[6][7]
Boc-Protection of 2-Azaspiro[3.3]heptane
The protection of 2-azaspiro[3.3]heptane with a Boc group is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-azaspiro[3.3]heptane attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, tert-butoxide, and carbon dioxide.[6] The base serves to neutralize the proton on the nitrogen, driving the reaction to completion.
Figure 1: Boc-protection of 2-azaspiro[3.3]heptane.
Protocol: Synthesis of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
2-Azaspiro[3.3]heptane (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq) in DCM (or THF) at 0 °C, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (or THF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, if necessary, to yield tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a pure compound.
Deprotection of N-Boc-2-azaspiro[3.3]heptane
The Boc group is readily cleaved under acidic conditions.[6][7][8] Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, diethyl ether, or methanol) are commonly employed.
Mechanism of Boc Deprotection:
The deprotection is initiated by protonation of the carbamate oxygen by the acid.[6] This is followed by the elimination of the stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Figure 2: Acid-catalyzed deprotection of N-Boc-2-azaspiro[3.3]heptane.
Protocol: Deprotection of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M NaOH solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (using TFA):
-
Dissolve tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution or 1 M NaOH solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 2-azaspiro[3.3]heptane.
The Carboxybenzyl (Cbz) Group: An Orthogonal Alternative
The Cbz group is another widely used protecting group for amines.[9] It is stable to acidic conditions that would cleave a Boc group, making it an excellent choice for orthogonal protection strategies.[4][5]
Cbz-Protection of 2-Azaspiro[3.3]heptane
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Mechanism of Cbz Protection:
Similar to Boc protection, the reaction proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of benzyl chloroformate, displacing the chloride ion. A base is required to neutralize the resulting hydrochloric acid.[9]
Figure 3: Cbz-protection of 2-azaspiro[3.3]heptane.
Protocol: Synthesis of benzyl 2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
2-Azaspiro[3.3]heptane (or its hydrochloride salt)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)
-
Dichloromethane (DCM) and water, or Tetrahydrofuran (THF)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (Schotten-Baumann conditions):
-
Dissolve 2-azaspiro[3.3]heptane (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of DCM and water (1:1).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Deprotection of N-Cbz-2-azaspiro[3.3]heptane
The most common method for Cbz deprotection is catalytic hydrogenolysis.[9] This method is particularly mild and selective.
Mechanism of Cbz Deprotection:
The Cbz group is cleaved by reduction with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C).[9] The reaction proceeds via cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.
Figure 4: Hydrogenolysis of N-Cbz-2-azaspiro[3.3]heptane.
Protocol: Deprotection of benzyl 2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
benzyl 2-azaspiro[3.3]heptane-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve benzyl 2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-azaspiro[3.3]heptane.
Alternative Cbz Deprotection:
For substrates containing functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes, or some halogenated aromatics), acidic conditions can be employed for Cbz cleavage, although this is less common.[10] Reagents such as HBr in acetic acid can be effective.[11] Additionally, nucleophilic deprotection using a thiol has been reported as a mild alternative.[12]
Protecting Group Strategy at a Glance
| Protecting Group | Installation Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc₂O, base | Strong acid (TFA, HCl)[6][7] | Stable to base, nucleophiles, and hydrogenolysis. | Orthogonal to Cbz, Fmoc. |
| Cbz | Cbz-Cl, base | H₂/Pd/C (hydrogenolysis)[9]; Strong acid (HBr/AcOH)[10][11] | Stable to mild acid and base. | Orthogonal to Boc. |
Conclusion
The judicious selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex molecules incorporating the 2-azaspiro[3.3]heptane scaffold. The Boc and Cbz groups offer robust and versatile options for protecting the secondary amine, each with a distinct set of conditions for installation and removal. Understanding the mechanisms and protocols for their use, as well as their respective stability and orthogonality, provides medicinal chemists with the necessary tools to strategically navigate synthetic pathways and unlock the full potential of this valuable building block in the pursuit of novel therapeutics.
References
- Ivanov, A. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
- Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-10.
-
PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595.
- Caron, S., et al. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- De Nisi, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- Li, J., et al. (2019). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 16(10), 804-807.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Mykhailiuk, P. K. (2015). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Anonymous. (2024). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Mykhailiuk, P. K. (2020). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. RSC Medicinal Chemistry, 11(10), 1147-1151.
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
Neliti. (2018). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Li, J., et al. (2019). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 16(10), 804-807.
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 59(9), 4552-4564.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
- El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3), 73-78.
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
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Application Notes & Protocols: 6,6-Difluoro-2-azaspiro[3.3]heptane in Medicinal Chemistry
Abstract
The strategic integration of fluorine and three-dimensional scaffolds has become a cornerstone of modern drug design. This guide provides an in-depth exploration of 6,6-Difluoro-2-azaspiro[3.3]heptane, a unique and privileged building block at the confluence of these two powerful strategies. We will dissect its role as a conformationally restricted bioisostere, its profound impact on critical physicochemical properties, and its practical application in drug discovery programs. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable synthetic protocols to leverage this versatile scaffold.
The Strategic Value of 6,6-Difluoro-2-azaspiro[3.3]heptane
The pursuit of novel chemical entities (NCEs) with superior pharmacological profiles drives medicinal chemists to explore beyond flat, two-dimensional structures. Spirocycles, compounds featuring two rings sharing a single atom, introduce a rigid, well-defined three-dimensional geometry, which is highly desirable for optimizing interactions with biological targets.[1] The spiro[3.3]heptane framework, in particular, offers a compact and strained system that presents substituents with precise exit vectors, potentially leading to enhanced target selectivity.[1][2]
Parallel to the rise of 3D scaffolds, fluorine incorporation has become a routine strategy for fine-tuning molecular properties.[1] The gem-difluoro (CF₂) group is of special interest as it serves as a lipophilic bioisostere of a carbonyl or ether oxygen, while also blocking metabolic oxidation at that position.[1][3]
6,6-Difluoro-2-azaspiro[3.3]heptane synergistically combines these attributes:
-
Structural Rigidity: The spiro[3.3]heptane core provides a conformationally restricted alternative to more flexible cyclic systems.[3]
-
Metabolic Stability: The chemically inert CF₂ group enhances resistance to oxidative metabolism.[1]
-
Modulated Physicochemical Properties: The interplay of the spirocyclic core and the fluorine atoms significantly influences lipophilicity, solubility, and basicity.
-
Synthetic Tractability: The secondary amine provides a reliable handle for chemical derivatization and incorporation into lead compounds.[1]
A Conformationally Restricted Bioisostere
A central application of 6,6-Difluoro-2-azaspiro[3.3]heptane is its use as a bioisostere for common saturated heterocyclic rings like piperidine and, by extension, morpholine and piperazine.[2][3] Bioisosteres are chemical groups that, due to similar physical or chemical properties, can produce broadly similar biological responses.[4] By replacing a flexible six-membered ring with the rigid spiro[3.3]heptane motif, chemists can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This restriction can significantly improve a compound's pharmacological profile.[3]
Caption: Bioisosteric relationship between common heterocycles and azaspiro[3.3]heptane analogs.
Impact on Physicochemical & Pharmacokinetic Properties
Replacing a traditional heterocycle with a 6,6-difluoro-2-azaspiro[3.3]heptane moiety can induce significant, and sometimes counterintuitive, changes in key drug-like properties.
| Property | Observation & Rationale | Impact on Drug Development |
| Lipophilicity (logD) | The introduction of a spirocyclic center can decrease logD by up to 1.0 unit.[5] This is contrary to the expectation that adding a carbon atom would increase lipophilicity. The effect is rationalized by an increase in the basicity of the nitrogen atom, leading to a higher proportion of the protonated, more water-soluble form at physiological pH (7.4). However, for N-linked 2-azaspiro[3.3]heptanes, logD can increase by up to +0.5.[5] | Lowering lipophilicity is often a key goal in lead optimization to reduce off-target toxicity and improve ADME properties. This scaffold offers a unique tool to achieve this while adding molecular complexity. |
| Basicity (pKa) | Azaspiro[3.3]heptanes exhibit higher basicity compared to their corresponding piperidine or morpholine analogs. For example, the switch from a morpholine to a 2-oxa-6-azaspiro[3.3]heptane in one series resulted in a pKa increase of +1.5 units.[5] This is attributed to the altered geometry and electronic environment of the nitrogen lone pair within the strained ring system. | Basicity is a critical determinant of solubility, cell permeability, and off-target activity (e.g., hERG inhibition). Understanding and predicting the pKa shift is essential for molecular design. |
| Aqueous Solubility | Heteroatom-substituted spiro[3.3]heptanes generally demonstrate higher aqueous solubility than their cyclohexane counterparts.[2] This is consistent with the observed effects on logD and pKa. | Improved solubility can prevent formulation issues and enhance bioavailability. |
| Metabolic Stability | The gem-difluoro group is highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This can block a potential site of metabolism, thereby increasing the half-life of a drug candidate. However, the overall impact depends on the entire molecular context, as other metabolic soft spots may be unmasked.[6] | This modification can directly address metabolic liabilities, leading to improved pharmacokinetic profiles and potentially lower required doses. |
Synthetic Strategies and Protocols
The construction of the 6,6-difluorospiro[3.3]heptane core is accessible and scalable. A convergent strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is commonly employed, making a wide array of functionalized building blocks available on a multigram scale.[3][7]
Caption: Convergent synthesis of 6,6-difluorospiro[3.3]heptane building blocks.
Protocol: Synthesis of Ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylate
This protocol details the synthesis of a versatile intermediate bearing the 6,6-difluorospiro[3.3]heptane scaffold via double alkylation of ethyl cyanoacetate.[3] This intermediate can be further elaborated to introduce other functionalities.
Materials:
-
1,1-bis(bromomethyl)-3,3-difluorocyclobutane
-
Ethyl 2-cyanoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add ethyl 2-cyanoacetate (1.5 eq) followed by anhydrous potassium carbonate (3.0 eq).
-
Causality Note: K₂CO₃ acts as the base to deprotonate the active methylene proton of ethyl cyanoacetate, generating the nucleophile for the subsequent alkylation. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction. An excess of the nucleophile and base is used to drive the reaction to completion.
-
-
Cyclization: Heat the resulting mixture to 80 °C and stir vigorously for 12 hours.
-
Causality Note: Heating provides the necessary activation energy for the two sequential Sₙ2 reactions, leading to the formation of the spirocyclic product. The 12-hour duration ensures the completion of the second, intramolecular cyclization step.
-
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The addition of water quenches the reaction and dissolves the inorganic salts (KBr and excess K₂CO₃). The desired organic product is then partitioned into the ethyl acetate layer. Multiple extractions ensure efficient recovery of the product.
-
-
Workup - Washing and Drying: Combine the organic layers and wash them three times with water to remove any residual DMF. Dry the organic layer over anhydrous sodium sulfate.
-
Causality Note: Washing with water removes the high-boiling point DMF solvent, which would otherwise be difficult to remove under vacuum. Anhydrous Na₂SO₄ removes trace amounts of water from the organic solvent.
-
-
Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography or distillation if necessary.
References
-
Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. [Link]
-
Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry, 2020(21), 3195-3203. [Link]
-
St. Jean, D. J., Jr., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1344–1350. [Link]
-
Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(18), 4675-4679. [Link]
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]
-
Grygorenko, O. O., et al. (2020). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
St. Jean, D. J., Jr., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1195–1200. [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Application Note & Protocol: Strategic Incorporation of 6,6-Difluoro-2-azaspiro[3.3]heptane for Novel Bioactive Molecule Development
Executive Summary
In the contemporary landscape of drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D), improved physicochemical properties, and superior metabolic stability is paramount. Azaspirocycles, particularly strained spiro[3.3]heptane systems, have emerged as crucial building blocks for escaping the "flatland" of traditional aromatic scaffolds.[1][2] This guide provides a detailed technical overview and actionable protocols for the incorporation of 6,6-difluoro-2-azaspiro[3.3]heptane into bioactive molecules. The strategic introduction of the gem-difluoro moiety onto this rigid, spirocyclic core offers a unique combination of benefits, including metabolic blocking, modulation of amine basicity (pKa), and precise conformational control, making it a privileged scaffold in modern medicinal chemistry.[3][4]
This document outlines the scientific rationale behind the use of this scaffold, presents validated, step-by-step synthetic protocols for its conjugation, and provides case study data to illustrate its impact on key drug-like properties.
Scientific Rationale: The Advantage of the 6,6-Difluoro-2-azaspiro[3.3]heptane Scaffold
The utility of the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold stems from the synergistic interplay between its spirocyclic core and the gem-difluoromethylene group.
1.1. Conformational Rigidity and Bioisosterism:
The spiro[3.3]heptane framework is a conformationally restricted surrogate for commonly used saturated heterocycles such as piperidines and morpholines.[5][6] Its rigid, three-dimensional structure provides well-defined exit vectors for substituents, which can lead to improved target selectivity and reduced off-target effects by locking the molecule into a more bioactive conformation.[2][4] This "escape from flatland" is a key strategy for developing drugs with better solubility and more favorable biological properties.[1]
1.2. Impact of gem-Difluorination:
The introduction of a CF2 group is a cornerstone of modern medicinal chemistry for several reasons:[4]
-
Metabolic Stability: The CF2 group acts as a non-oxidizable bioisostere of a methylene (CH2) group. By replacing a metabolically labile C-H bond at the 6-position, it effectively blocks oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for cyclic amines.[7][8] This can significantly increase the half-life and bioavailability of a drug candidate.[9]
-
Basicity (pKa) Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the azetidine nitrogen. This reduction in basicity can be crucial for optimizing a molecule's pharmacokinetic profile, potentially reducing off-target effects associated with highly basic amines and improving cell permeability.[3]
-
Lipophilicity Tuning: While the effect on lipophilicity (LogP) can be complex, the CF2 group is often considered a lipophilic mimic of a carbonyl or ether oxygen, allowing for fine-tuning of a molecule's solubility and permeability profile.[3][9]
The diagram below illustrates the key structural features and their consequent benefits.
Caption: Logical relationships of the scaffold's structural features.
Table 1: Comparative Physicochemical Properties
| Moiety | Typical pKa (Conjugate Acid) | Typical clogP | Key Features |
| Piperidine | ~11.2 | ~1.5 | Flexible, common, metabolically susceptible at multiple positions. |
| Morpholine | ~8.4 | ~ -1.0 | More polar, H-bond acceptor, metabolically stable. |
| 6,6-Difluoro-2-azaspiro[3.3]heptane | ~8.5 - 9.5[3] | ~1.4[10] | Rigid 3D structure, metabolically blocked at C6, lowered basicity. |
Core Synthetic Methodologies & Protocols
The secondary amine of 6,6-difluoro-2-azaspiro[3.3]heptane (available commercially as the hydrochloride salt) serves as the primary attachment point for incorporation into larger molecules.[10][11] The two most robust and widely applicable methods are Palladium-catalyzed Buchwald-Hartwig amination and reductive amination.
Protocol: N-Arylation via Buchwald-Hartwig Amination
This method is ideal for forming a C(aryl)-N bond, coupling the scaffold with an aryl or heteroaryl halide/triflate. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields.[12]
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial under an inert atmosphere (Nitrogen or Argon), add 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 2.5 eq).
-
Causality Note: The hydrochloride salt requires an extra equivalent of base for neutralization. NaOtBu is a strong, non-nucleophilic base suitable for this coupling. The Pd₂(dba)₃/XPhos system is a robust, general catalyst/ligand pair for C-N bond formation.[13]
-
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Protocol: Reductive Amination
This one-pot procedure is highly effective for coupling the scaffold to a molecule containing an aldehyde or ketone, forming a C-N single bond via an imine intermediate.[14][15] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions that could be problematic for sensitive substrates.[16]
Caption: Experimental workflow for Reductive Amination.
Step-by-Step Protocol:
-
Vessel Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and 6,6-difluoro-2-azaspiro[3.3]heptane (1.2 eq, free base) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Note: If starting from the hydrochloride salt, pre-neutralize it with a base (e.g., triethylamine) and filter the resulting salt, or use a stepwise procedure.[17]
-
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[18]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution.
-
Causality Note: Portion-wise addition helps to control any potential exotherm. STAB is a mild hydride donor that selectively reduces the protonated iminium ion much faster than the starting carbonyl group.[16]
-
-
Reaction: Continue stirring at room temperature until the reaction is complete as determined by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the desired N-alkylated product.
Case Study Analysis: Impact on Bioactive Molecules
The strategic replacement of a traditional cyclic amine with 6,6-difluoro-2-azaspiro[3.3]heptane can lead to significant improvements in a compound's pharmacological profile.
Case Study: Hypothetical Kinase Inhibitor Series
Consider a lead optimization program for a kinase inhibitor where the parent compound contains a piperidine moiety responsible for solvent interaction but also identified as a metabolic soft spot.
Table 2: Comparative Data for a Kinase Inhibitor Matched Pair
| Parameter | Parent Compound (with Piperidine) | Analog 1 (with Scaffold) | Rationale for Change |
| Structure | R-Piperidine | R-(6,6-Difluoro-2-azaspiro[3.3]heptane) | Bioisosteric replacement to improve properties. |
| Kinase Potency (IC₅₀) | 15 nM | 25 nM | The rigid scaffold may slightly alter the optimal binding pose, leading to a minor drop in potency, which is often acceptable. |
| Metabolic Stability (t₁/₂, HLM) | 12 min | > 90 min | The gem-difluoro group effectively blocks the primary site of oxidative metabolism, dramatically increasing stability in human liver microsomes (HLM).[7][8] |
| Aqueous Solubility (pH 7.4) | 25 µM | 60 µM | Azaspiro[3.3]heptanes often exhibit higher aqueous solubility compared to their six-membered ring counterparts.[5] |
| Calculated pKa | 10.8 | 9.1 | The inductive effect of the CF₂ group lowers the basicity, which can improve permeability and reduce certain off-target liabilities.[3] |
This data demonstrates a classic trade-off in drug design: a slight decrease in potency is exchanged for a substantial improvement in the pharmacokinetic profile, ultimately yielding a more viable drug candidate. The incorporation of the spiro[3.3]heptane scaffold successfully addressed the metabolic liability while maintaining good activity and improving solubility.[6][19]
Conclusion
6,6-Difluoro-2-azaspiro[3.3]heptane is a powerful and versatile building block for modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and modulated basicity provides researchers with a valuable tool to overcome common challenges in drug development. The synthetic protocols detailed herein, primarily Buchwald-Hartwig amination and reductive amination, are robust and scalable methods for its incorporation. By strategically applying this scaffold, drug development professionals can enhance the drug-like properties of their lead compounds, increasing the probability of advancing successful clinical candidates.
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Grygorenko, O. O., et al. (2020). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
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Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
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Grygorenko, O. O., et al. (2020). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. Available at: [Link]
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Scott, J. S., et al. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Communications. Available at: [Link]
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Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. Available at: [Link]
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Reymond, J.-L., et al. (2020). Applications of spiro[3.3]heptane scaffolds to medchem purposes. RSC Medicinal Chemistry. Available at: [Link]
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Bull, J. A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society. Available at: [Link]
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Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available at: [Link]
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Mykhailiuk, P. K., et al. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. European Journal of Organic Chemistry. Available at: [Link]
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He, Z., et al. (2023). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Nature Communications. Available at: [Link]
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Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ChemInform. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. PubChem Compound Database. Available at: [Link]
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Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]
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Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. Available at: [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
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Wodrich, M. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
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analytical techniques for characterizing 6,6-Difluoro-2-azaspiro[3.3]heptane products
An Application Guide: Comprehensive Analytical Strategies for the Characterization of 6,6-Difluoro-2-azaspiro[3.3]heptane Derivatives
Introduction: The Rising Importance of Fluorinated Spirocycles in Drug Discovery
The 6,6-difluoro-2-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique exit vector geometry, serving as a valuable bioisosteric replacement for commonly used saturated heterocycles like piperidine.[1][2] The incorporation of a gem-difluoro group on the cyclobutane ring provides distinct advantages, including increased metabolic stability and modulated lipophilicity, which can significantly enhance the pharmacokinetic properties of drug candidates.[3] The synthesis of these valuable building blocks and their subsequent incorporation into active pharmaceutical ingredients (APIs) necessitates a robust suite of analytical techniques to ensure unambiguous structural confirmation, assess purity, and, where applicable, resolve stereoisomers.
This guide provides an in-depth overview of the essential analytical techniques and detailed protocols for the comprehensive characterization of products containing the 6,6-difluoro-2-azaspiro[3.3]heptane core. It is designed for researchers, chemists, and quality control scientists in the pharmaceutical and biotechnology sectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the primary structural characterization of 6,6-difluoro-2-azaspiro[3.3]heptane derivatives. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment.
Causality Behind the Multi-Nuclear NMR Approach
-
¹H NMR provides information on the number and connectivity of protons in the molecule. The spirocyclic structure results in distinct signals for the protons on the azetidine and cyclobutane rings.
-
¹³C NMR reveals the carbon framework. A key diagnostic feature is the splitting of carbon signals by the neighboring fluorine atoms. The carbon bearing the two fluorine atoms (C6) will appear as a characteristic triplet due to one-bond ¹JCF coupling. Adjacent carbons (C1, C5, C7) will also exhibit splitting, typically as triplets, due to two-bond ²JCF coupling.[3]
-
¹⁹F NMR is crucial for directly observing the fluorine atoms. As a highly sensitive nucleus with a wide chemical shift range, it provides a clean and unambiguous signal confirming the presence of the CF₂ group.[4] The chemical shift is highly sensitive to the electronic environment. For 6,6-difluoro-spiro[3.3]heptane systems, the ¹⁹F signal typically appears in the range of -85 to -95 ppm.[3]
-
2D NMR experiments are essential to connect the pieces. COSY establishes proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the spirocyclic core structure.
Protocol 1: Standard NMR Characterization
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many derivatives.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
Acquire a standard ¹H NMR spectrum. Key parameters: 16-32 scans, 1-2 second relaxation delay.
-
Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum. Key parameters: 1024-2048 scans, 2-second relaxation delay. Note the expected triplets for carbons coupled to fluorine.
-
Acquire a ¹⁹F{¹H} NMR (proton-decoupled) spectrum. This is often a very quick experiment due to the high sensitivity of the ¹⁹F nucleus. Key parameters: 16-64 scans.
-
Acquire standard 2D experiments: gCOSY , gHSQC , and gHMBC . Use standard instrument parameters and adjust acquisition times based on sample concentration.
-
Data Presentation: Typical NMR Data
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity (J in Hz) | Assignment Example |
| ¹H | 3.0 - 4.0 | s or AB quartet | CH₂ on azetidine ring (adjacent to N) |
| ¹H | 2.3 - 2.8 | t (J ≈ 12 Hz) | CH₂ on cyclobutane ring (adjacent to CF₂) |
| ¹³C | ~119 | t (¹JCF ≈ 280 Hz) | C6 (CF₂)[3] |
| ¹³C | ~68 | t (²JCF ≈ 4 Hz) | C2, C4 (CH₂ of azetidine) |
| ¹³C | ~40 | t (²JCF ≈ 23 Hz) | C1, C5 (Spiro carbons)[3] |
| ¹³C | ~33 | t (³JCF ≈ 10 Hz) | C7 (CH₂ of cyclobutane) |
| ¹⁹F | -85 to -95 | s (proton-decoupled) | C6-F₂[3] |
Note: Exact chemical shifts will vary based on substitution patterns.
Caption: Key 2D NMR correlations for the scaffold.
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry is essential for confirming the molecular weight of the target compound and, through high-resolution analysis, its elemental formula.
Causality Behind MS Technique Selection
-
Ionization Method: The choice of ionization technique is critical. Electrospray Ionization (ESI) is generally preferred for derivatives that are salts (e.g., hydrochloride salts) or contain polar functional groups, as it produces protonated molecules [M+H]⁺ with minimal fragmentation.[5] For neutral, more volatile compounds, Electron Ionization (EI) can be used, but be aware that extensive fragmentation is common for fluorocarbons, and the molecular ion [M]⁺ may be weak or absent.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable step for novel compounds. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula, confirming that the correct number of carbons, hydrogens, fluorines, and nitrogens are present.
Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation (LC-ESI-MS):
-
LC System: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typical.
-
MS Detector: Set to positive ion ESI mode.
-
Analysis: Acquire a full scan spectrum to identify the [M+H]⁺ ion. For HRMS, ensure the instrument is properly calibrated and acquire data in high-resolution mode.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Separation
HPLC is the primary method for determining the purity of the final product and any intermediates. For chiral products, specialized chiral HPLC is mandatory to separate and quantify the enantiomers.
Causality Behind HPLC Method Selection
-
Purity Assessment (Reversed-Phase HPLC): A robust reversed-phase HPLC method using a C18 stationary phase is the standard for assessing chemical purity.[8] It effectively separates the main product from less polar and more polar impurities generated during the synthesis. UV detection is commonly used if the molecule contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required.
-
Chiral Separation: Since many synthetic routes produce a racemic mixture, and biological activity is often enantiomer-specific, chiral separation is critical.[9] This is achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds.[10]
Protocol 3: Reversed-Phase HPLC for Purity Analysis
-
System: Alliance iS HPLC System or equivalent.[8]
-
Column: C18, 2.5–5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (if applicable, e.g., at 220 nm) or ELSD/CAD.
-
Sample Preparation: Dissolve sample in mobile phase A/B mixture (e.g., 50:50) at ~0.5-1.0 mg/mL.
Protocol 4: Chiral HPLC for Enantiomeric Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Typically run in normal phase or polar organic mode.[10] A common mobile phase is a mixture of heptane/hexane and an alcohol modifier like isopropanol or ethanol. Small amounts of an additive like diethylamine (for basic compounds) may be needed to improve peak shape.
-
Mode: Isocratic (constant mobile phase composition) elution is most common for chiral separations.
-
Flow Rate: 0.5–1.0 mL/min.
-
Detection: UV.
-
Method Development: Screen different chiral columns and mobile phase compositions to find the optimal separation conditions.
X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, absolute 3D structure is required, single-crystal X-ray crystallography is the gold standard.[11] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[12][13]
Causality and Applicability
This technique relies on the ability to grow a high-quality single crystal of the compound. While not a routine analysis for every batch, it is essential for the definitive characterization of a new chemical entity or a key intermediate. The resulting crystal structure provides irrefutable proof of the molecular connectivity and spatial arrangement.[14]
Protocol 5: General Workflow for X-ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step.
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
-
Other techniques include vapor diffusion (solvent/anti-solvent system) and slow cooling.
-
-
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
Specialized software is used to process the diffraction data, solve the phase problem, and generate an electron density map.
-
An atomic model is built into the electron density map and refined to yield the final, precise 3D structure.
-
Comprehensive Analytical Workflow
The characterization of a 6,6-difluoro-2-azaspiro[3.3]heptane product is not a linear process but an integrated workflow where each technique provides complementary information.
Caption: Integrated workflow for product characterization.
Conclusion
The analytical characterization of 6,6-difluoro-2-azaspiro[3.3]heptane products requires a multi-technique approach. While NMR spectroscopy serves as the foundation for structural elucidation, it must be complemented by mass spectrometry for molecular weight confirmation, HPLC for purity and enantiomeric excess determination, and, when possible, X-ray crystallography for absolute structural proof. Following the protocols and understanding the rationale outlined in this guide will enable researchers to confidently and comprehensively characterize these important molecules, ensuring data integrity and accelerating drug development timelines.
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ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
-
University of Bari Aldo Moro Institutional Research Repository. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure of compound 32 according to X-ray diffraction study. Available at: [Link]
-
American Chemical Society. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
NIST Journal of Research. (n.d.). Mass Spectra of Fluorocarbons. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Available at: [Link]
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. Available at: [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Available at: [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Available at: [Link]
-
American Chemical Society. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
PubChemLite. (n.d.). 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride (C6H9F2N). Available at: [Link]
-
American Chemical Society. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
NM-AIST Repository. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of some fluorinated pyridinium N-imines. Available at: [Link]
-
Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Available at: [Link]
-
American Chemical Society. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available at: [Link]
-
National Institutes of Health. (n.d.). Spiro[3.3]heptane. PubChem. Available at: [Link]
-
Waters. (n.d.). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. Available at: [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Available at: [Link]
-
Caltech. (2018). Demystifying X-ray Crystallography. Available at: [Link]
-
PubChem. (n.d.). 3,3-Difluoro-6-oxa-1-azaspiro[3.3]heptane. Available at: [Link]
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- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 6,6-Difluoro-2-azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Challenge and Opportunity of Purifying Fluorinated Spirocycles
The 6,6-difluoro-2-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and the conformational restriction imposed by the spirocyclic system offer a compelling alternative to traditional ring systems like piperidine.[1] The incorporation of a gem-difluoro group serves as a lipophilic bioisostere for a carbonyl group, often enhancing metabolic stability and modulating physicochemical properties, which are critical for optimizing drug candidates.[1][2]
However, the unique electronic properties conferred by the fluorine atoms present distinct challenges for purification. The high electronegativity of fluorine can alter a molecule's polarity, dipole moment, and intermolecular interactions, complicating standard purification techniques like chromatography and crystallization.[3] This guide provides a detailed overview of robust, field-proven methods for the purification of various 6,6-difluoro-2-azaspiro[3.3]heptane derivatives, including the free base, N-Boc protected intermediates, and their corresponding salts.
Guiding Principles: Understanding the Physicochemical Landscape
Successful purification hinges on understanding the specific properties of the target molecule. For 6,6-difluoro-2-azaspiro[3.3]heptane derivatives, key considerations include:
-
Basicity: The secondary amine (pKa estimated to be basic) allows for purification via salt formation, which is often a highly effective method for achieving high purity.
-
Polarity: The polarity is moderate and significantly influenced by the substituent on the nitrogen atom. The parent amine is relatively polar, while N-Boc or other lipophilic derivatives are less so.
-
Fluorophilicity: While not heavily fluorinated, the CF₂ group can engage in specific interactions, which can be exploited in specialized chromatographic techniques.[4]
-
Crystallinity: Many derivatives, especially salts, have a high propensity to form stable, crystalline solids, making crystallization a powerful final purification step.[2][5]
Core Purification Strategies: A Multi-faceted Approach
A combination of techniques is often required to achieve the high purity (>99%) demanded in drug development. The general workflow typically involves an initial chromatographic step followed by a final crystallization or salt formation step.
subgraph Legend direction LR subgraph fill:#F1F3F4 L1[Process Step] L2{Decision/Analysis} end end
Protocol 1: Purification of N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane via Automated Flash Chromatography
The tert-butyloxycarbonyl (Boc) protecting group is commonly used during the synthesis of 2-azaspiro[3.3]heptane derivatives. Its non-polar nature makes flash chromatography an ideal method for purifying these intermediates. The key to success is mitigating the interaction of any potential basic impurities with the acidic silica gel.
Rationale: Standard silica gel can cause peak tailing and potential degradation of amine-containing compounds. The addition of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic silanol groups on the silica surface, leading to improved peak shape and recovery.[6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the crude N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents solvent effects from broadening the injection band and improves resolution.[7]
-
-
Column and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase A: Heptane (or Hexane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) containing 0.5-1% v/v Triethylamine (TEA).
-
Scientist's Note: The TEA is critical. It competes with the basic sites on your compounds for interaction with the silica, dramatically improving chromatography.
-
-
-
Chromatography Execution:
-
Equilibrate the column with 5% Mobile Phase B in Mobile Phase A for at least 3-5 column volumes.
-
Load the prepared sample onto the column using a solid load cartridge.
-
Run a linear gradient elution. A typical gradient would be from 5% to 40% EtOAc/TEA over 15-20 column volumes.
-
Monitor the elution profile using a UV detector (if the derivative has a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the detector signal.
-
Analyze the purity of the fractions using Thin Layer Chromatography (TLC) or LC-MS.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Heptane/Ethyl Acetate with 1% TEA | Good resolving power for Boc-protected amines. TEA minimizes peak tailing. |
| Loading Method | Dry Loading | Improves resolution and prevents sample precipitation at the column head. |
| Gradient | 5% -> 40% EtOAc over 20 CV | Provides a good starting point for separating non-polar impurities from the product. |
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
For the final purification of the free amine or for creating a stable, solid form for storage and handling, conversion to a hydrochloride salt is a highly effective strategy. The resulting salt often exhibits excellent crystallinity, allowing for purification to >99.5% purity.
Rationale: The basic nitrogen of the azaspirocycle readily reacts with a strong acid like HCl to form a polar, ionic salt. This salt typically has significantly different solubility properties compared to the free base and non-basic impurities, enabling selective precipitation and subsequent recrystallization.
subgraph Legend direction LR subgraph fill:#F1F3F4 L1[Process Step] L2{Key Transformation} end end
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude or partially purified 6,6-difluoro-2-azaspiro[3.3]heptane free base (1.0 eq) in a suitable anhydrous solvent such as diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or ethyl acetate (EtOAc) (approx. 10-20 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen chloride (1.05 - 1.1 eq) in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in 1,4-dioxane) dropwise with vigorous stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.
-
-
Isolation of Crude Salt:
-
Isolate the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether or the precipitation solvent to remove any soluble, non-basic impurities.
-
Dry the crude salt under high vacuum.
-
-
Recrystallization:
-
Select an appropriate solvent system. Common choices for amine hydrochlorides include isopropanol (IPA), ethanol (EtOH), or a mixture of a solubilizing solvent (like IPA or EtOH) and an anti-solvent (like Et₂O or heptane).
-
Suspend the crude salt in a minimal amount of the chosen hot solvent (e.g., IPA) until fully dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
For maximum yield, further cool the mixture in a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight. A product purity of >99% is often achieved.[5]
-
| Solvent System | Application | Rationale |
| Isopropanol (IPA) | Single-solvent recrystallization | Good balance of solubility at high temperature and insolubility at low temperature for many HCl salts. |
| Ethanol/Heptane | Two-solvent recrystallization | Ethanol dissolves the salt, and the slow addition of heptane as an anti-solvent induces crystallization. |
| Methanol/MTBE | Two-solvent recrystallization | Similar to EtOH/Heptane, offers different selectivity for impurity removal. |
Protocol 3: Preparative Reversed-Phase HPLC for High-Potency Derivatives
For challenging separations or when very high purity of a final active pharmaceutical ingredient (API) is required, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique is particularly useful for polar derivatives that are difficult to purify using normal-phase chromatography.
Rationale: Fluorinated phases or standard C18 phases can be used effectively. For basic analytes like the 2-azaspiro[3.3]heptane core, controlling the mobile phase pH is crucial. Using a mobile phase with a pH of >5 is recommended for silica-based C18 columns to ensure good recovery and peak shape.[8] The use of fluorinated eluents (e.g., containing trifluoroethanol) with standard hydrocarbon columns can also enhance the separation of fluorinated from non-fluorinated compounds.[4]
Step-by-Step Methodology:
-
Analytical Method Development:
-
First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
-
Screen different columns (e.g., C18, Phenyl-Hexyl, Fluorinated C8) and mobile phases.
-
A good starting point for mobile phases is a gradient of acetonitrile (MeCN) or methanol (MeOH) in water, with an additive like 0.1% trifluoroacetic acid (TFA) or 10 mM ammonium bicarbonate (for pH control).
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the optimized analytical column.
-
Calculate the new flow rate and gradient times based on the column dimensions to maintain the same linear velocity.
-
Dissolve the sample in a solvent that is weak in the mobile phase system (e.g., Water/MeCN with a low percentage of MeCN) to ensure a sharp injection band. The concentration should be as high as possible without causing precipitation.
-
-
Purification Run:
-
Equilibrate the preparative column thoroughly.
-
Inject the sample solution. Be careful not to overload the column, which would compromise resolution.
-
Run the preparative gradient and collect fractions based on time or UV threshold.
-
-
Product Isolation:
-
Combine the pure fractions as determined by analytical HPLC.
-
Remove the organic solvent (MeCN or MeOH) using a rotary evaporator.
-
If a non-volatile buffer (like ammonium bicarbonate) was used, the remaining aqueous solution may need to be lyophilized (freeze-dried) to obtain the final product. If TFA was used, it will often form a TFA salt of the amine upon evaporation.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 Silica (5-10 µm) | Robust, versatile, and widely available for both analytical and prep scales. |
| Mobile Phase | Water/Acetonitrile + 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape for basic compounds. |
| Detection | UV (e.g., 210, 254 nm) | Allows for specific detection of compounds with chromophores. |
| Isolation | Lyophilization | Efficiently removes water and volatile buffers to yield a solid product. |
References
- BenchChem. (2025).
- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluoro-2-azaspiro[3.3]heptane-derived Building Blocks. [Journal Name, if available, otherwise source]
-
Downey, C. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(30), 27695–27702. [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]
- European Patent Office. (2009). Deprotection of N-BOC compounds (EP2070899A1).
-
PubChem. (n.d.). 2-Boc-6,6-difluoro-2-aza-spiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Scott, P. J. H., et al. (2020). Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor. Nature Protocols, 15(11), 3589–3609. [Link]
-
PubChem. (n.d.). 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Williams, A. C., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]
-
Miller, L. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(1). [Link]
-
Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1247, 119–125. [Link]
Sources
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane
Welcome to the technical support guide for the synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. As a conformationally restricted and fluorinated bioisostere, this building block offers unique properties for modulating the physicochemical profiles of lead compounds.[1]
This guide provides field-proven insights, step-by-step protocols, and a comprehensive troubleshooting section to help you navigate the common challenges associated with its synthesis.
Part 1: The Core Synthetic Strategy
The most robust and scalable approach to the 6,6-difluoro-2-azaspiro[3.3]heptane core relies on a convergent synthesis. The key transformation is the double alkylation of a primary amine, or a protected equivalent, with the electrophilic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1][2][3] This strategy efficiently constructs the spirocyclic azetidine ring system.
To prevent undesirable side reactions on the newly formed secondary amine, the synthesis is best performed in two stages:
-
Cyclization: Reaction of a primary amine with a readily removable protecting group (e.g., Benzyl) with the dielectrophile to form the N-protected spirocycle.
-
Deprotection: Removal of the protecting group to yield the target free amine, typically as a salt for improved stability and handling.
Part 2: Recommended Experimental Protocols
The following protocols are designed for scalability and reproducibility. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Benzyl-6,6-difluoro-2-azaspiro[3.3]heptane
This step involves the key cyclization reaction. The choice of a benzyl protecting group allows for straightforward removal via hydrogenolysis.
Step-by-Step Methodology:
-
To a stirred solution of benzylamine (1.1 equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile (approx. 0.2 M concentration), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 equivalents) or cesium carbonate (Cs₂CO₃, 2.2 equivalents).
-
Heat the mixture to 80-90 °C.
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equivalent) in the same solvent dropwise over 1-2 hours. Maintaining a slow addition rate under relatively dilute conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Stir the reaction mixture at 80-90 °C for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (3-5 times the volume of DMF).
-
Extract the aqueous phase with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (3x) to remove residual DMF, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
| Parameter | Recommended Condition | Causality and Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents effectively dissolve reagents and facilitate S_N2 reactions without interfering. DMF often gives cleaner profiles.[5] |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong, non-nucleophilic bases that neutralize the HBr formed during the reaction, driving it to completion. Cs₂CO₃ is more effective but also more expensive.[6] |
| Temperature | 80–90 °C | Provides sufficient activation energy for the second, more sterically hindered, ring-closing alkylation without causing significant reagent decomposition. |
| Concentration | ~0.2 M | High dilution conditions favor the intramolecular cyclization pathway over the competing intermolecular polymerization side reaction. |
Protocol 2: Deprotection to 6,6-Difluoro-2-azaspiro[3.3]heptane Hydrochloride
This step removes the benzyl group to furnish the final product as a stable salt.
Step-by-Step Methodology:
-
Dissolve the purified 2-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane (1.0 equivalent) in methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).
-
Add hydrochloric acid (1.1 equivalents, e.g., as a solution in isopropanol or dioxane).
-
Fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride salt, typically as a white or off-white solid.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My cyclization reaction has stalled with low conversion, and I'm recovering significant amounts of starting material. What's going wrong?
A: This is a common issue often related to insufficient reaction drive. Consider the following:
-
Base Strength: Potassium carbonate (K₂CO₃) may not be sufficiently strong or soluble in certain solvents. Switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide can significantly accelerate the reaction.[5]
-
Temperature: The reaction may require more thermal energy. Gradually increase the temperature to 100-110 °C, but monitor closely for any signs of decomposition (darkening of the reaction mixture).
-
Reagent Purity: Ensure your 1,1-bis(bromomethyl)-3,3-difluorocyclobutane precursor is pure. Impurities from its synthesis can inhibit the reaction.
-
Solvent Choice: While DMF is generally reliable, some reactions benefit from other polar aprotic solvents like DMSO or sulfolane, which can better solubilize inorganic bases and handle higher temperatures.[6]
Q2: My main byproduct has a mass corresponding to the mono-alkylated intermediate. How do I promote the second ring closure?
A: Formation of the second azetidine ring is the rate-limiting step due to increased steric hindrance and conformational constraints. To favor complete cyclization:
-
Increase Reaction Time and/or Temperature: Give the reaction more time (24-48 hours) or higher temperature (as described in Q1) to overcome the activation barrier for the second S_N2 reaction.
-
Use a Stronger Base: A stronger base like potassium tert-butoxide can deprotonate the intermediate secondary amine more effectively, making it a more potent nucleophile for the final ring closure.[5]
-
Add a Phase-Transfer Catalyst: If using a heterogeneous base like K₂CO₃, adding a catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction by promoting halide exchange (forming a more reactive iodo-intermediate) and improving base efficacy.
Q3: The reaction mixture turned dark brown/black, and my TLC/LC-MS shows a complex mixture of products. What happened?
A: This typically indicates decomposition or polymerization.
-
Decomposition: The bis(bromomethyl) precursor can be thermally sensitive. Ensure your reaction temperature is not excessively high. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Polymerization: This is a major competing side reaction. It occurs when the mono-alkylated intermediate reacts with another molecule of the dielectrophile instead of cyclizing. To mitigate this, strictly adhere to high-dilution principles and ensure slow, controlled addition of the electrophile to the amine/base mixture.
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of 6,6-Difluoro-2-azaspiro[3.3]heptane Alkylation
Welcome to the technical support center for the alkylation of 6,6-difluoro-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique structural features of this spirocyclic amine, namely the steric hindrance around the nitrogen atom and the electronic effects of the gem-difluoro group, present distinct challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve higher yields and purity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-alkylation of 6,6-difluoro-2-azaspiro[3.3]heptane.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a significant amount of unreacted 6,6-difluoro-2-azaspiro[3.3]heptane in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common hurdle and can be attributed to several factors related to the inherent reactivity of the starting materials and the reaction conditions.
Probable Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent: The 6,6-difluoro-2-azaspiro[3.3]heptane is a sterically hindered secondary amine.[1][2] Its nucleophilicity might be lower than simpler secondary amines, requiring a more reactive electrophile.
-
Solution: If you are using an alkyl chloride or bromide, consider switching to a more reactive alkylating agent such as an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate, or triflate).[3] The latter are excellent leaving groups and can significantly accelerate the reaction rate. The addition of a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive iodide.[4]
-
-
Inadequate Base Strength or Solubility: The choice of base is critical for deprotonating the secondary amine (or the resulting ammonium salt) to regenerate the nucleophilic species.[3][5] An inappropriate base can lead to a stalled reaction.
-
Solution: Ensure your base is strong enough and soluble in the reaction medium. While common inorganic bases like potassium carbonate (K₂CO₃) are often used, they can suffer from poor solubility in some organic solvents.[4] Consider using a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or an organic base such as N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).[3][6]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[3][7] Good choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[3][4] These solvents will also help to dissolve the starting materials and reagents.
-
-
Insufficient Temperature: Due to the steric hindrance of the amine, a higher activation energy barrier may need to be overcome.
-
Solution: Gradually increase the reaction temperature. If the reaction is sluggish at room temperature, try heating to 50-80 °C. For particularly unreactive alkylating agents, higher temperatures may be necessary.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction.[1][4]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant impurities alongside the desired N-alkylated product. What are these side products and how can I minimize their formation?
Answer:
Side product formation can significantly complicate purification and reduce the overall yield. The nature of these impurities depends on the specific alkylating agent and reaction conditions used.
Probable Causes & Solutions:
-
Over-alkylation (Quaternization): Although less common for hindered secondary amines, the tertiary amine product can sometimes react further with the alkylating agent to form a quaternary ammonium salt.[1][8] This is more likely if a large excess of a highly reactive alkylating agent is used at high temperatures.
-
Elimination (E2) of the Alkylating Agent: If your alkylating agent has a β-hydrogen and you are using a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene.[10]
-
Solution: If elimination is a significant issue, consider using a less hindered base (e.g., K₂CO₃) or a lower reaction temperature. Alternatively, choose an alkylating agent that cannot undergo elimination (e.g., a methyl or benzyl halide).
-
-
Reaction with Solvent: Highly reactive alkylating agents can sometimes react with nucleophilic solvents like DMF, especially at elevated temperatures.
-
Solution: If you suspect solvent reactivity, switch to a less nucleophilic solvent such as acetonitrile or acetone.
-
Issue 3: Difficult Product Purification
Question: I am struggling to isolate the pure N-alkylated product from the reaction mixture. What purification strategies are most effective?
Answer:
Purification can be challenging due to the similar polarities of the starting amine and the tertiary amine product, as well as the presence of base and salts.
Probable Causes & Solutions:
-
Incomplete Reaction: As discussed in Issue 1, a significant amount of unreacted starting material will complicate purification.
-
Solution: The primary goal should be to drive the reaction to completion using the optimization strategies outlined above. This will simplify the final work-up and purification.
-
-
Emulsion Formation During Work-up: The basic nature of the amines can lead to emulsions during aqueous extraction.
-
Solution: During the aqueous work-up, consider adding a saturated solution of sodium chloride (brine) to help break up emulsions. Adjusting the pH of the aqueous layer can also be beneficial.
-
-
Co-elution during Chromatography: The starting material and product can have similar retention factors (Rf) on silica gel.
-
Solution: Optimize your chromatography conditions. A solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide in the mobile phase, can help to reduce tailing of the amines on the silica gel and improve separation. Alternatively, reverse-phase chromatography may provide a better separation. Ion-exchange chromatography can also be a powerful tool for separating amines.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the general nucleophilicity of 6,6-difluoro-2-azaspiro[3.3]heptane?
A1: The nucleophilicity of this amine is a balance of several factors. The nitrogen is a secondary amine, which is generally more nucleophilic than a primary amine.[2] However, the spirocyclic structure imposes significant steric hindrance around the nitrogen atom, which can decrease its reactivity.[1][2] Additionally, the electron-withdrawing effect of the two fluorine atoms can slightly reduce the electron density on the nitrogen, although this effect is transmitted through several sigma bonds and is likely less significant than the steric effects.[12] Overall, it should be considered a moderately nucleophilic but sterically hindered amine.
Q2: Which bases are recommended for this alkylation?
A2: A range of bases can be effective, and the optimal choice will depend on the alkylating agent and solvent. For general purposes, potassium carbonate (K₂CO₃) is a good starting point due to its low cost and moderate basicity. For less reactive alkylating agents or to accelerate the reaction, cesium carbonate (Cs₂CO₃) is an excellent choice due to its higher basicity and solubility in organic solvents.[3] Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are also suitable, particularly when trying to avoid side reactions with the base itself.[6]
Q3: Can I perform a reductive amination to achieve N-alkylation?
A3: Yes, reductive amination is an excellent alternative to direct alkylation and can often provide cleaner reactions and higher yields, especially if the corresponding aldehyde or ketone is readily available.[11] The process involves the formation of an enamine or iminium ion intermediate, followed by reduction with a hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[11][13] This method avoids the use of alkyl halides and the potential for over-alkylation.
Q4: How does the gem-difluoro group affect the reaction?
A4: The primary influence of the gem-difluoro group is electronic. Fluorine is highly electronegative, and the CF₂ group acts as an electron-withdrawing group through induction.[12] This can slightly decrease the basicity and nucleophilicity of the amine nitrogen.[12] However, this effect is likely modest due to the distance between the fluorine atoms and the nitrogen. The CF₂ group is also a lipophilic bioisostere of a carbonyl group, which is often the reason for its inclusion in drug candidates.[14]
Experimental Protocols & Data
General Protocol for N-Alkylation
This protocol provides a starting point for the alkylation of 6,6-difluoro-2-azaspiro[3.3]heptane. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for specific substrates.
-
To a solution of 6,6-difluoro-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DMF (0.1 M) is added K₂CO₃ (2.0 eq).
-
The alkylating agent (e.g., alkyl bromide, 1.2 eq) is added to the suspension.
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Troubleshooting Data Summary
The following table summarizes potential optimization strategies based on common issues.
| Issue | Parameter to Modify | Recommended Change | Rationale |
| Low Conversion | Alkylating Agent | R-Br → R-I or R-OTs | Increase electrophilicity and leaving group ability.[3] |
| Base | K₂CO₃ → Cs₂CO₃ or DIPEA | Increase base strength and/or solubility.[3] | |
| Solvent | Toluene → DMF or DMSO | Use a polar aprotic solvent to accelerate SN2 reactions.[3][4] | |
| Temperature | 25 °C → 80 °C or Microwave | Overcome activation energy barrier.[4][6] | |
| Side Products | Stoichiometry | >1.5 eq R-X → 1.1 eq R-X | Minimize over-alkylation.[9] |
| Base | t-BuOK → K₂CO₃ | Use a less hindered base to reduce elimination.[10] | |
| Purification | Chromatography | Standard Silica Gel | Add 0.5% Et₃N to mobile phase |
Visualizations
Reaction Workflow Diagram
Caption: A typical experimental workflow for the N-alkylation reaction.
Troubleshooting Logic Diagram
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
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- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
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- 10. youtube.com [youtube.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Azaspiro[3.3]heptane Scale-Up Synthesis: A Technical Support Center
Welcome to the technical support center for the scale-up synthesis of azaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from lab-scale experiments to larger-scale production of this valuable class of compounds. Azaspiro[3.3]heptanes are increasingly important motifs in medicinal chemistry, serving as bioisosteres for common saturated heterocycles like piperidine and piperazine.[1][2][3][4][5] Their rigid, three-dimensional structure offers unique advantages in drug design, making the development of robust and scalable synthetic routes a critical endeavor.[6][7]
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist you in overcoming the hurdles of scaling up azaspiro[3.3]heptane synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of azaspiro[3.3]heptane synthesis in a question-and-answer format.
Question 1: We are observing low and inconsistent yields during the key spirocyclization step when moving to a larger reactor. What are the likely causes and how can we mitigate this?
Answer:
This is a common challenge when scaling up ring-forming reactions, particularly those involving strained ring systems like azetidines.[8] The primary culprits are often related to mass and heat transfer limitations in larger reactors.
Potential Causes & Solutions:
-
Inefficient Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition. What works with a magnetic stir bar in a round-bottom flask often fails in a larger vessel.[8]
-
Solution: Transition to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing throughout the reactor. The choice of stirrer will depend on the viscosity of your reaction mixture.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. If the heat generated is not dissipated efficiently, the internal temperature can rise significantly, leading to product degradation and the formation of impurities.[8]
-
Solution:
-
Ensure your reactor is equipped with a jacketed cooling system that has sufficient heat exchange capacity.
-
Consider a slower addition rate of the limiting reagent to control the rate of heat generation.
-
For highly exothermic reactions, explore the use of a continuous flow reactor, which offers superior heat and mass transfer.[9]
-
-
-
Solvent Effects: A solvent that is suitable for lab-scale synthesis may not be optimal for scale-up due to factors like boiling point, viscosity, or safety concerns.
-
Solution: In a documented case of scaling up a 2-oxa-6-azaspiro[3.3]heptane synthesis, sulfolane was explored as a safer alternative to DMSO, demonstrating comparable efficacy in the key alkylation step.[10] Consider solvent screening to identify a system that balances reactivity with safety and scalability.
-
Question 2: The purification of our N-Boc-protected azaspiro[3.3]heptane is proving difficult at a larger scale, with product losses during chromatography. Are there more scalable purification strategies?
Answer:
Reliance on column chromatography for large-scale purification is often a bottleneck due to high solvent consumption, time, and cost. It is also where significant product loss can occur.
Scalable Purification Strategies:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification.
-
Protocol: Perform a systematic screening of solvents and solvent mixtures to induce crystallization of your desired product. Key parameters to optimize include concentration, temperature, and cooling rate. An anti-solvent addition approach can also be effective.
-
-
Salt Formation and Crystallization: If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, oxalate, or tartrate) can often yield a stable, crystalline solid that is easier to handle and purify.
-
Caution: Be aware of the stability of the chosen salt. For instance, the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane has been reported to have stability issues, which could preclude long-term storage.[10]
-
-
Distillation: For volatile azaspiro[3.3]heptane derivatives, vacuum distillation can be a highly effective and scalable purification method.[11]
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by changing the solvent composition or pH, leading to a more efficient isolation.[10]
| Purification Method | Pros for Scale-Up | Cons for Scale-Up |
| Crystallization | High purity, low cost, easily scalable | Can be time-consuming to develop, may not be suitable for all compounds |
| Salt Formation | Can induce crystallinity, improves handling | Adds an extra step, potential stability issues with the salt |
| Distillation | Highly effective for volatile compounds, scalable | Requires thermal stability of the product, specialized equipment |
| Precipitation | Rapid and simple, can be highly efficient | May not provide as high purity as crystallization |
Question 3: We are using a Ring-Closing Metathesis (RCM) approach to form a substituted azaspiro[3.3]heptane, but we are seeing significant formation of desallyl side products and issues with E/Z selectivity on a larger scale. How can we optimize this?
Answer:
Ring-Closing Metathesis (RCM) is a powerful tool for forming cyclic structures, but its efficiency and selectivity can be sensitive to reaction conditions, especially at scale.[12][13][14][15]
Optimizing RCM Reactions for Scale-Up:
-
Minimizing Desallyl Side Products: The formation of desallyl byproducts can be a significant issue, particularly with substrates like Tyr(O-allyl).[14] This is often attributed to isomerization of the double bond, which can be promoted by the catalyst's degradation products.
-
Solution: The addition of isomerization suppressants such as phenol or 1,4-benzoquinone has been shown to significantly reduce the formation of these side products.[14]
-
-
Controlling E/Z Selectivity: The stereochemistry of the newly formed double bond can be critical for the biological activity of the final compound. While Grubbs-type ruthenium catalysts often favor the E-isomer, achieving high selectivity can be challenging.
-
Solution: For Z-selective macrocyclic RCM, tungsten-based alkylidene catalysts have been shown to provide excellent selectivity.[16] Catalyst selection is paramount and should be screened early in process development.
-
-
Catalyst Loading and Reaction Concentration: On a larger scale, it is economically and environmentally beneficial to reduce catalyst loading.
-
Solution: Systematically screen for the lowest effective catalyst loading. Running the reaction at higher concentrations can also improve throughput, but this must be balanced with the potential for intermolecular side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of azaspiro[3.3]heptanes?
A1: Key safety considerations include:
-
Handling of Reagents: Many syntheses involve reactive and potentially hazardous reagents such as strong bases (e.g., potassium tert-butoxide), alkylating agents (e.g., 3,3-bis(bromomethyl)oxetane), and pyrophoric reagents (e.g., alane for lactam reductions).[2][17] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before scaling up.
-
Exothermic Reactions: As discussed in the troubleshooting section, be prepared to manage the heat generated during the reaction to prevent thermal runaways.[8]
-
Pressure Build-up: Some reactions may evolve gas, which can lead to a dangerous build-up of pressure in a sealed reactor.[8] Ensure the reactor is properly vented.
Q2: How does the choice of protecting group for the nitrogen atom impact the scalability of the synthesis?
A2: The choice of protecting group is critical. An ideal protecting group should be:
-
Inexpensive and readily available.
-
Easy to install and remove in high yield.
-
Stable to the reaction conditions of subsequent steps.
-
Amenable to non-chromatographic purification.
The Boc (tert-butyloxycarbonyl) group is commonly used and is often advantageous for scale-up as it can sometimes facilitate crystallization.[3] However, its removal requires acidic conditions, which may not be compatible with all substrates. A protecting-group-free synthesis is often the most cost-effective and streamlined approach for industrial-scale production.[10][18]
Q3: Are there emerging synthetic technologies that can facilitate the scale-up of azaspiro[3.3]heptane synthesis?
A3: Yes, several modern synthetic technologies are well-suited for this purpose:
-
Continuous Flow Chemistry: As mentioned, flow reactors offer significant advantages in terms of heat and mass transfer, making them ideal for managing exothermic reactions and improving reproducibility.[9] This is particularly relevant for photoredox catalysis.[19][20]
-
Photoredox Catalysis: This technique uses visible light to drive chemical reactions, often under mild conditions.[9][21][22] While scaling up photochemical reactions has its own set of challenges related to light penetration, flow chemistry provides an effective solution.[19]
-
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, bases, temperatures) to identify the optimal parameters for scale-up, saving significant time and resources.[15]
Experimental Protocols
Protocol 1: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol is adapted from a demonstrated scalable, protecting-group-free synthesis.[10][18]
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane
-
To a solution of tribromoneopentyl alcohol in toluene, add an aqueous solution of sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.
-
Heat the mixture to facilitate the oxetane ring closure.
-
After completion, separate the organic layer containing the crude product.
-
Purify by vacuum distillation to obtain 3,3-bis(bromomethyl)oxetane.
Step 2: Azetidine Ring Formation
-
In a suitable reactor, dissolve 2-fluoro-4-nitroaniline in a solvent like sulfolane.
-
Add a strong base, such as aqueous sodium hydroxide.
-
Slowly add the 3,3-bis(bromomethyl)oxetane from Step 1 to the mixture at a controlled temperature.
-
Monitor the reaction by HPLC or TLC until completion.
-
Upon completion, the product can be isolated by precipitation from the crude reaction mixture.[10]
Workflow for Scalable Azaspiro[3.3]heptane Synthesis
Caption: A generalized workflow for the scale-up synthesis of azaspiro[3.3]heptanes.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2012). Organic Letters. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2012). Angewandte Chemie International Edition. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2021). Request PDF on ResearchGate. [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2012). PubMed. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (n.d.). HWS Labortechnik Mainz. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2005). Organic Letters. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2009). Organic & Biomolecular Chemistry. [Link]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. (2016). Request PDF on ResearchGate. [Link]
-
Ring-closing metathesis. (n.d.). Wikipedia. [Link]
-
Lighting The Way: Enantioselective Photoredox Catalysis - Synthesis Spotlight. (2025). Thieme. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2021). NIH. [Link]
-
Use of Photon Equivalents as a Parameter for Scaling Photoredox Reactions in Flow: the translation of a photocatalytic C-N cross-coupling from lab scale to multikilogram scale. (2020). ResearchGate. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]
-
Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. (2017). RSC Publishing. [Link]
-
Accelerated Development of a Scalable Ring-Closing Metathesis to Manufacture AMG 176 Using a Combined High-Throughput Experimentation and Computational Modeling Approach. (2020). ResearchGate. [Link]
-
Photoredox Catalysis toward 2-Sulfenylindole Synthesis through a Radical Cascade Process. (2020). PubMed. [Link]
-
Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. (2011). PMC. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). ScienceOpen. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. (2023). ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Photoredox Catalysis toward 2-Sulfenylindole Synthesis through a Radical Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lighting The Way: Enantioselective Photoredox Catalysis [synthesisspotlight.com]
- 22. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
managing impurities in the synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during the preparation of this valuable building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles to proactively manage impurities and optimize your synthetic route.
I. Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific problems that may arise during the synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane and its precursors.
Question 1: Low yield in the formation of the spirocyclic core via double alkylation.
Common Cause: Incomplete reaction or side reactions often stem from issues with the base, solvent, or reaction conditions. The double alkylation to form the spiro[3.3]heptane core is a critical step, and its efficiency is highly dependent on these parameters.
Troubleshooting Steps & Explanations:
-
Base Selection and Handling:
-
Sodium Hydride (NaH): When using NaH for the alkylation of active methylene compounds like diethyl malonate, ensure it is a fresh, highly active dispersion.[1] Older NaH may have a coating of sodium hydroxide, which is a less effective base for this transformation.
-
Potassium Carbonate (K₂CO₃): For less acidic methylene compounds such as ethyl cyanoacetate, K₂CO₃ can be an effective and safer alternative to NaH.[1] Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its reactivity.
-
t-BuOK: For certain cyclizations, potassium tert-butoxide is a strong, non-nucleophilic base that can be highly effective.[2]
-
-
Solvent Purity:
-
Temperature Control:
-
The initial deprotonation with NaH should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] Subsequently, the reaction mixture is typically heated to drive the double alkylation to completion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Stoichiometry of Reagents:
-
A slight excess of the active methylene compound and the base relative to the bis-electrophile (e.g., 1,1-bis(bromomethyl)-3,3-difluorocyclobutane) is often employed to ensure complete conversion of the limiting reagent.[1]
-
Question 2: Presence of mono-alkylated or elimination byproducts.
Common Cause: Incomplete second alkylation or competing elimination reactions can lead to a mixture of products, complicating purification.
Troubleshooting Steps & Explanations:
-
Reaction Concentration: A higher concentration of reactants can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Choice of Leaving Group: While bromides are commonly used, iodides are more reactive and can sometimes facilitate a more efficient second alkylation. In situ generation of the iodide from the corresponding bromide using a catalytic amount of sodium iodide (Finkelstein reaction) can be beneficial.
-
Base Strength: A sufficiently strong base is crucial to ensure the deprotonation of the mono-alkylated intermediate, allowing for the subsequent intramolecular cyclization. If mono-alkylation is a persistent issue, consider switching to a stronger base.
Question 3: Difficulties in the deprotection of N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane.
Common Cause: Incomplete removal of the Boc protecting group or degradation of the desired product under harsh acidic conditions.
Troubleshooting Steps & Explanations:
-
Acid Selection and Concentration:
-
Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection. However, prolonged reaction times or high temperatures can lead to side reactions.
-
A solution of HCl in an organic solvent (e.g., dioxane, methanol, or ethyl acetate) is a common and effective alternative.[3] The choice of solvent can influence the reaction rate and the solubility of the resulting hydrochloride salt.
-
-
Alternative Deprotection Methods:
-
For sensitive substrates, milder deprotection methods can be employed. For example, using oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection at room temperature.[3]
-
Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also be an option, sometimes accelerated by microwave irradiation.[4]
-
-
Monitoring Reaction Progress: Closely monitor the deprotection reaction by TLC or LC-MS to avoid overexposure to acidic conditions. Once the reaction is complete, promptly work up the reaction to isolate the product.
Question 4: Formation of a bis-aniline adduct during the synthesis of N-aryl-2-azaspiro[3.3]heptane derivatives.
Common Cause: This impurity arises from the reaction of two molecules of the aniline with one molecule of the bis-electrophile (e.g., 3,3-bis(bromomethyl)oxetane in the synthesis of an oxa-azaspiro[3.3]heptane analog).[5] This is a common issue in related syntheses and the principles apply here.
Troubleshooting Steps & Explanations:
-
Reaction Conditions: The formation of this side product can be minimized by carefully controlling the reaction stoichiometry and addition rate.[5]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired intramolecular cyclization and the undesired intermolecular reaction.[5] Experimenting with different solvents may be necessary.
-
Purification: This impurity can often be removed by trituration or column chromatography.[5]
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route to 6,6-Difluoro-2-azaspiro[3.3]heptane?
A widely adopted and scalable approach involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate.[1][6] This precursor is then reacted with a suitable nitrogen-containing nucleophile to construct the second azetidine ring. For the parent 6,6-Difluoro-2-azaspiro[3.3]heptane, this often involves a multi-step sequence starting from a protected amine, followed by cyclization and deprotection.
How can I prepare the key intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane?
The synthesis of this key intermediate has been reported on a large scale.[1] A common route starts from a commercially available cyclobutanone derivative, which is then fluorinated and subsequently functionalized to introduce the two bromomethyl groups.[7]
What analytical techniques are recommended for monitoring the purity of 6,6-Difluoro-2-azaspiro[3.3]heptane and its intermediates?
A combination of analytical techniques is essential for accurate purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation and the identification of fluorine-containing impurities.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and intermediates.
What are the key safety considerations when working with fluorinating reagents?
Many fluorinating reagents are toxic and corrosive. It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Be familiar with the specific hazards of the reagents being used by consulting their Safety Data Sheets (SDS).
-
Have an appropriate quenching agent readily available in case of a spill.
III. Experimental Protocols & Data
Table 1: Typical Reagents and Conditions for Key Synthetic Steps
| Step | Starting Materials | Reagents & Solvents | Typical Conditions | Key Considerations |
| Spirocyclization | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, Diethyl malonate | NaH, DMF | 0 °C to 60 °C | Anhydrous conditions are critical.[1] |
| N-Boc Deprotection | N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane | HCl in Dioxane or TFA in DCM | Room Temperature | Monitor reaction closely to prevent side reactions.[3] |
Protocol 1: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Dissolve N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of HCl in dioxane (typically 4M) dropwise at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of 6,6-Difluoro-2-azaspiro[3.3]heptane. The product can be further purified by recrystallization or trituration if necessary.
IV. Visualizing the Workflow
Diagram 1: General Synthetic Workflow
Caption: A simplified workflow for the synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane.
Diagram 2: Troubleshooting Logic for Low Spirocyclization Yield
Caption: A troubleshooting flowchart for addressing low yields in the spirocyclization step.
V. References
-
Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. [Link]
-
Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. Chemistry – A European Journal. [Link]
-
Scott, T. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Scott, T. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]
-
PubChem. 6,6-Difluoro-2-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]
-
Hamza, D. & Scott, M. J. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Singh, A. et al. (2018). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Appiah, C. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Parameters for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reactions. Spirocycles, with their unique three-dimensional structures, are privileged motifs in pharmaceuticals and natural products.[1] However, their synthesis often presents significant challenges in achieving optimal yields and stereoselectivity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the intricate process of spirocyclization. We will delve into the causality behind common experimental issues and provide field-proven, actionable solutions.
Section 1: Core Principles of Spirocyclization Optimization
Before diving into specific troubleshooting scenarios, it's crucial to understand the key parameters that govern the success of a spirocyclization reaction. The interplay between these factors is often complex, and a systematic approach to optimization is paramount.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during spirocyclization experiments in a direct question-and-answer format.
FAQ 1: My reaction yield is very low, or the reaction is not proceeding at all. What should I investigate first?
Low or no yield is a frequent and frustrating issue. The root cause can range from reagent quality to suboptimal reaction conditions. A logical, step-by-step investigation is the key to identifying the problem.
Initial Checks & Causality:
-
Reagent & Solvent Quality: This is the most common and often overlooked cause.
-
Causality: Impurities in starting materials can act as catalyst poisons or engage in side reactions, consuming your reagents.[2][3] Solvents must be rigorously dried, as trace water or oxygen can deactivate sensitive catalysts and reagents, particularly in metal-catalyzed processes.[4]
-
Solution: Ensure the purity of starting materials using techniques like recrystallization or column chromatography.[2] Use freshly distilled or commercially available anhydrous solvents. If the reaction is air-sensitive, ensure all glassware is oven or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Catalyst & Ligand Activity: In catalyzed reactions, the activity of the catalytic system is paramount.
-
Causality: Catalysts, especially metal complexes, can degrade over time or with improper storage. The choice of ligand is critical as it directly influences the catalyst's electronic and steric properties, which in turn dictates its activity and selectivity.[5]
-
Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity.[2][6] If using a known procedure, consider purchasing a new batch of catalyst and ligand from a reliable supplier.
-
-
Temperature & Reaction Time: These two parameters are intrinsically linked.
-
Causality: Many reactions have a specific activation energy barrier that must be overcome. Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of starting materials, intermediates, or the final product.[3][7]
-
Solution: Monitor the reaction over time using TLC or LC-MS to build a reaction profile. If the reaction stalls, consider a stepwise increase in temperature. If product decomposition is observed, try lowering the temperature or shortening the reaction time.[2][8]
-
-
Concentration (High Dilution Principle):
-
Causality: Spirocyclization is an intramolecular process. At high concentrations, the probability of intermolecular reactions increases, leading to polymerization or dimerization side products, which lowers the yield of the desired spirocycle.[7]
-
Solution: Run the reaction under high dilution conditions (e.g., 0.01 M or lower). This can be achieved by using a larger volume of solvent or by using a syringe pump to add the substrate slowly to the reaction mixture over an extended period.
-
Workflow for Troubleshooting Low Yield
Here is a logical workflow to guide your troubleshooting process for low-yield reactions.
Caption: A step-by-step decision tree for troubleshooting low-yield spirocyclization reactions.
FAQ 2: I'm observing poor diastereoselectivity or enantioselectivity. How can I improve the stereochemical outcome?
Achieving high stereoselectivity is a central challenge in modern synthetic chemistry, and spirocyclization is no exception.[2] The relative orientation of atoms during the ring-forming step is highly sensitive to the reaction environment.
Key Factors Influencing Stereoselectivity:
-
Catalyst/Ligand System: This is the most powerful tool for inducing stereoselectivity in catalyzed reactions.
-
Causality: Chiral, non-racemic ligands create a chiral environment around the metal center. This chiral pocket influences the binding orientation of the substrate, favoring one pathway to one stereoisomer over the other. Even minor structural changes to the ligand can have a profound impact on the stereochemical outcome.[7]
-
Solution: A thorough screening of chiral ligands is essential. For example, libraries of ligands like SPINOL, Mandyphos, or PHOS-ligands can be tested to identify the optimal structure for your specific transformation.[6][9]
-
-
Solvent Effects: The solvent is not merely a medium but an active participant in the reaction.
-
Causality: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state leading to different stereoisomers.[10][11] A change in solvent can alter the solvation sphere of the catalyst-substrate complex, thereby changing its effective shape and influencing stereoselectivity.[12] In some cases, changing the solvent can even reverse the diastereoselectivity.[2]
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, TBME).[2][13] The optimal solvent is highly substrate- and catalyst-dependent.
-
-
Temperature:
-
Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies between the two diastereomeric transition states determines the stereochemical ratio. Lowering the reaction temperature often increases the energy difference (ΔΔG‡), leading to higher selectivity.
-
Solution: Try running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this will likely decrease the reaction rate, so longer reaction times may be necessary.
-
-
Additives:
-
Causality: Additives, such as Lewis acids or salts (e.g., LiBr, MgBr₂), can coordinate to the substrate or catalyst, altering the transition state geometry.[14] This can block certain approaches of the reacting partners, thereby enhancing selectivity for a single stereoisomer.[15]
-
Solution: If applicable to your reaction mechanism, screen a panel of salt additives. This has been shown to be particularly effective in reactions involving lithium amides, where additives can influence aggregation states and reactivity.[14]
-
FAQ 3: I see multiple side products. How can I improve the reaction's selectivity?
The formation of side products is a clear indication that alternative reaction pathways are competitive with your desired spirocyclization.
Common Side Reactions and Solutions:
-
Intermolecular Reactions: As discussed in FAQ 1, this occurs when two substrate molecules react with each other instead of intramolecularly.
-
Solution: Employ high dilution conditions.[7]
-
-
Rearrangement Products: The initially formed spirocycle may be unstable and rearrange to a more thermodynamically stable, non-spirocyclic product.
-
Causality: A common example is the rearrangement of spirocyclic cyclohexadienones to phenols, which restores aromaticity.[7][16]
-
Solution: Modifying the catalyst or solvent may help stabilize the kinetic spirocyclic product.[7] Alternatively, if the rearrangement is slow, quenching the reaction at an earlier time point might allow for the isolation of the desired product before significant rearrangement occurs.
-
-
Elimination Reactions: Instead of cyclizing, the substrate may undergo an elimination reaction.
-
Causality: This is particularly common in acid-catalyzed reactions where a carbocation intermediate can be trapped by a base, leading to an alkene. Solvent choice can dramatically influence the cyclization/elimination selectivity.[10]
-
Solution: Carefully screen solvents. For example, in certain triflic acid-catalyzed cyclizations, dichloromethane (DCM) favors the spirocyclization, whereas tetrahydrofuran (THF) or toluene promotes the elimination pathway.[10]
-
Section 3: Key Experimental Protocols
Here, we provide standardized, step-by-step protocols for common optimization workflows. These should be adapted based on the specific chemistry of your reaction.
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst and ligand combination for a stereoselective spirocyclization.
Materials & Equipment:
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir vanes)
-
Inert atmosphere glovebox or Schlenk line
-
Multi-channel pipette or liquid handling robot
-
Stock solutions of starting material, base (if required), catalyst precursors, and ligands in the chosen anhydrous solvent.
-
Analytical tools (TLC, LC-MS, Chiral HPLC/SFC)
Procedure:
-
Preparation: Dry all glassware and prepare stock solutions of all reagents under an inert atmosphere. The concentration should be chosen to reflect the final desired reaction concentration.
-
Dispensing Ligands & Catalysts: To each reaction vial, add the appropriate volume of the specific ligand stock solution (e.g., 6 mol%) followed by the catalyst precursor stock solution (e.g., 5 mol%).[7]
-
Pre-stirring (Optional but Recommended): Allow the catalyst and ligand to pre-stir for 15-30 minutes to ensure the formation of the active catalytic species.
-
Initiation: Add the starting material stock solution (1.0 eq) to each vial to initiate the reactions simultaneously.
-
Reaction: Seal the vials and place them on a shaker or stirring block at the desired temperature for a set period (e.g., 12-24 hours).
-
Quenching & Analysis: After the designated time, quench the reactions appropriately. Take a small aliquot from each vial for analysis by LC-MS (for conversion) and Chiral HPLC/SFC (for enantiomeric excess or diastereomeric ratio).
Data Presentation:
The results of such a screen are best summarized in a table for clear comparison.
| Entry | Catalyst (mol%) | Ligand (mol%) | Conversion (%) | e.e. / d.r. |
| 1 | Ni(COD)₂ (5) | SL-M001-1 (6) | 90 | 83% e.e. |
| 2 | Ni(COD)₂ (5) | SL-M009-1 (6) | 97 | 69% e.e. |
| 3 | Pd₂(dba)₃ (2.5) | (R)-iPr-PHOX (6) | 75 | 39% e.e. |
| 4 | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP (6) | 88 | 92% e.e. |
| Data is hypothetical and for illustrative purposes, inspired by findings in nickel-catalyzed systems.[6] |
References
-
ResearchGate. On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Available from: [Link]
-
National Institutes of Health. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Available from: [Link]
-
MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
ACS Publications. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Available from: [Link]
-
National Institutes of Health. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Available from: [Link]
-
Royal Society of Chemistry. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Available from: [Link]
-
MDPI. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Available from: [Link]
-
ACS Publications. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Available from: [Link]
-
MDPI. Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
ResearchGate. (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available from: [Link]
-
PubMed. Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cyclization. Available from: [Link]
-
ChemRxiv. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Available from: [Link]
-
ResearchGate. Optimization of Oxindole Spirocyclization a. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields?. Available from: [Link]
-
Royal Society of Chemistry. Solvent effects on stereoselectivity: more than just an environment. Available from: [Link]
-
ResearchGate. (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Available from: [Link]
-
ResearchGate. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Available from: [Link]
-
Royal Society of Chemistry. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in spirocyclization of indole derivatives. Available from: [Link]
-
PubMed. Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. Available from: [Link]
-
ChemRxiv. Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Available from: [Link]
-
Restek. Effect of Organic Solvent on Selectivity in LC Separations. Available from: [Link]
Sources
- 1. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6,6-Difluorospiro[3.3]heptane Derivatives
Welcome to the technical support center for the synthesis of 6,6-difluorospiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this increasingly important structural motif. The unique conformational constraints and physicochemical properties of the difluorospiro[3.3]heptane scaffold make it a valuable building block in modern medicinal chemistry. However, its synthesis, particularly the construction of the strained spirocyclic core, can present challenges, including the formation of undesirable by-products.
This document provides a comprehensive resource to help you navigate these challenges, improve your reaction outcomes, and ensure the purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 6,6-difluorospiro[3.3]heptane core?
A1: The most prevalent and scalable approach is a convergent synthesis that relies on the double alkylation of an active methylene compound with a pre-functionalized cyclobutane ring. The key intermediate for this strategy is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1] Two primary methods are employed for the cyclization step:
-
Malonic Ester Synthesis: This classic method utilizes diethyl malonate or a similar active methylene compound, which is deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated by the dibromide to form the spirocyclic diester.[1]
-
TosMIC-based Synthesis: Tosylmethyl isocyanide (TosMIC) can also be used as a C1 synthon. It is dialkylated with the dibromide, and the resulting intermediate is then hydrolyzed to yield the corresponding spirocyclic ketone.[2]
Q2: I am observing a significant amount of a higher molecular weight species in my crude reaction mixture. What is the likely identity of this by-product?
A2: A common issue in reactions involving difunctional electrophiles like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is the formation of oligomeric or polymeric by-products. This occurs when the nucleophile reacts intermolecularly with multiple molecules of the dibromide instead of undergoing the desired intramolecular cyclization. This is particularly prevalent at high concentrations.
Q3: My reaction appears to stall, and I am isolating a significant amount of a mono-alkylated intermediate. What could be the cause?
A3: Incomplete cyclization is a frequent challenge and can be attributed to several factors:
-
Insufficient Base: If the amount of base is not sufficient to deprotonate the mono-alkylated intermediate, the second intramolecular alkylation will not occur.
-
Steric Hindrance: The formation of the second four-membered ring is sterically demanding. If the reaction conditions are not optimal, the reaction may favor the formation of the less strained mono-alkylated product.
-
Reaction Time and Temperature: The cyclization may require longer reaction times or higher temperatures to overcome the activation energy barrier for the formation of the strained spirocyclic system.
Q4: What are the best practices for purifying 6,6-difluorospiro[3.3]heptane derivatives?
A4: The purification strategy will depend on the specific derivative and the nature of the impurities.
-
Distillation: For volatile and thermally stable derivatives, vacuum distillation can be a highly effective method for removing non-volatile impurities.[1]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying less volatile compounds. Due to the fluorinated nature of the molecule, a solvent system with a non-polar component like hexane or heptane and a more polar component like ethyl acetate is typically effective.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming common challenges in the synthesis of 6,6-difluorospiro[3.3]heptane derivatives.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Spirocyclic Product | 1. Incomplete reaction. 2. Formation of oligomeric by-products. 3. Degradation of starting materials or product. | 1. Increase reaction time and/or temperature. Ensure stoichiometric amounts of reagents. 2. Employ high-dilution conditions to favor intramolecular cyclization. Add the dibromide slowly to the solution of the deprotonated nucleophile. 3. Ensure anhydrous and inert reaction conditions. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of Mono-alkylated Intermediate | 1. Insufficient base. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of a strong base (e.g., 2.2 equivalents of NaH for malonic ester synthesis). 2. Monitor the reaction by TLC or GC-MS and extend the reaction time until the mono-alkylated intermediate is consumed. 3. Gradually increase the reaction temperature and monitor for product formation. |
| Formation of Polymeric/Oligomeric By-products | 1. High concentration of reactants. 2. Rapid addition of the electrophile. | 1. Perform the reaction at high dilution (e.g., <0.1 M). 2. Use a syringe pump for the slow addition of the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to the reaction mixture. |
| Difficult Purification | 1. Co-elution of by-products with the desired product. 2. Presence of highly polar impurities. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., preparative HPLC). 2. Perform an aqueous workup to remove inorganic salts and other polar impurities before chromatography. A wash with brine can also be beneficial. |
Part 3: Optimized Experimental Protocols
The following protocols are based on established literature procedures and incorporate best practices to minimize by-product formation.[1]
Protocol 1: Synthesis of Diethyl 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylate
This protocol details the synthesis of the spirocyclic diester via the malonic ester route.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl malonate
-
1,1-bis(bromomethyl)-3,3-difluorocyclobutane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, suspend sodium hydride (2.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add diethyl malonate (1.0 eq.) dropwise to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cyclization: Dilute the reaction mixture with additional anhydrous DMF to achieve high dilution conditions (<0.1 M).
-
In a separate flask, dissolve 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq.) in anhydrous DMF.
-
Slowly add the solution of the dibromide to the reaction mixture via the dropping funnel over several hours.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 12 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the desired diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate as a colorless oil.
Part 4: Mechanistic Insights into By-product Formation
Understanding the reaction mechanisms is crucial for diagnosing and preventing the formation of by-products.
Diagram of By-product Formation Pathways:
Caption: Competing intramolecular vs. intermolecular pathways in spirocycle formation.
The key to a successful synthesis lies in favoring the intramolecular cyclization of the mono-alkylated intermediate over the competing intermolecular reaction which leads to dimers and higher-order oligomers. As depicted in the diagram above, the concentration of the reactants is a critical parameter that dictates the outcome of the reaction.
References
-
Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
-
Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Enamine Ltd.[Link]
-
Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: A Challenge for Organic Synthesis. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052. [Link]
-
Van Leusen, D., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]
-
Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66-69. [Link]
-
Mykhailiuk, P. K. (2020). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Enamine Ltd.[Link]
Sources
Technical Support Center: Enhancing the Reactivity of 2-Azaspiro[3.3]heptane
Welcome to the technical support center for 2-azaspiro[3.3]heptane, a critical building block in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this unique scaffold. As a valued bioisostere for piperidine, its successful functionalization is key to developing novel therapeutics with improved physicochemical properties.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your experimental endeavors.
Section 1: Troubleshooting Common Functionalization Reactions
This section addresses specific issues you may encounter during key synthetic transformations of the 2-azaspiro[3.3]heptane core.
N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for creating C-N bonds, but its application to sterically demanding scaffolds like 2-azaspiro[3.3]heptane can be challenging.[2][3]
Question: My N-arylation of 2-azaspiro[3.3]heptane is giving low yields. What are the key parameters to optimize?
Answer:
Low yields in Buchwald-Hartwig amination of 2-azaspiro[3.3]heptane can often be attributed to suboptimal catalyst systems, base selection, or reaction conditions. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection are Crucial:
-
The Problem: The steric bulk of 2-azaspiro[3.3]heptane can hinder the catalytic cycle. Standard palladium catalysts and ligands may not be effective.[4]
-
The Solution: Employing bulky, electron-rich phosphine ligands is often necessary to promote efficient oxidative addition and reductive elimination. Consider screening a panel of ligands. Bidentate phosphine ligands like BINAP and DPEphos have shown success in similar aminations.[2][4] For particularly challenging couplings, consider advanced generation Buchwald ligands such as XPhos or SPhos.[4]
-
Expert Insight: While Pd₂(dba)₃ is a common palladium precursor, palladium acetate (Pd(OAc)₂) can sometimes offer improved performance and is often more stable and cost-effective.[4] A screening of both precursors is recommended.
2. Base Selection and Strength:
-
The Problem: The choice of base is critical for the deprotonation of the amine and the overall catalytic cycle. An inappropriate base can lead to incomplete reaction or side product formation.
-
The Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options to consider include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄).[5]
-
Expert Insight: The solubility of the base can impact the reaction rate. Ensure adequate stirring to maintain a homogeneous or finely suspended mixture.
3. Solvent and Temperature Optimization:
-
The Problem: The reaction solvent influences the solubility of reagents and the stability of the catalytic species.
-
The Solution: Anhydrous, aprotic solvents are essential. Toluene is a standard choice, but dioxane and THF can also be effective.[5][6] Temperature optimization is also key; reactions are typically run at elevated temperatures (80-110 °C).[7]
-
Expert Insight: If you observe catalyst decomposition (indicated by the formation of palladium black), consider lowering the reaction temperature or using a more robust ligand.
Troubleshooting Flowchart for Low-Yield N-Arylation:
Caption: Troubleshooting workflow for optimizing Buchwald-Hartwig N-arylation.
Reductive Amination
Reductive amination is a versatile method for introducing alkyl substituents onto the nitrogen of 2-azaspiro[3.3]heptane. However, incomplete reactions and side product formation are common hurdles.[8][9]
Question: My reductive amination is sluggish, and I observe unreacted starting materials. How can I drive the reaction to completion?
Answer:
A sluggish reductive amination often points to issues with imine formation or the activity of the reducing agent. Here’s how to address this:
1. Facilitating Imine Formation:
-
The Problem: The formation of the iminium intermediate is a critical and often rate-limiting step.
-
The Solution: The reaction is typically acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate imine formation.[8] The optimal pH is mildly acidic (around 4-5) to protonate the carbonyl oxygen without fully protonating the amine nucleophile.[10]
-
Expert Insight: In some cases, pre-forming the imine by stirring the aldehyde/ketone and 2-azaspiro[3.3]heptane together (often with a dehydrating agent like MgSO₄) before adding the reducing agent can improve yields.
2. Choosing the Right Reducing Agent:
-
The Problem: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.
-
The Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive amination and is often the reagent of choice.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[10][11]
-
Expert Insight: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[10] If using NaBH₄, it is best to allow sufficient time for imine formation before its addition.[10]
Comparative Data for Reducing Agents in Reductive Amination:
| Reducing Agent | Selectivity for Iminium Ion | Common Solvents | Key Considerations |
| NaBH(OAc)₃ | High | Dichloromethane (DCM), Dichloroethane (DCE) | Generally the preferred reagent due to high selectivity and safety. |
| NaBH₃CN | High | Methanol (MeOH), Ethanol (EtOH) | Toxic (releases HCN at low pH).[12] |
| NaBH₄ | Moderate | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting carbonyl.[10] Best used in a two-step procedure. |
Question: I'm observing the formation of an alcohol byproduct corresponding to the reduction of my aldehyde/ketone. What's causing this?
Answer:
The formation of an alcohol byproduct is a clear indication that your reducing agent is reacting with the starting carbonyl compound before imine formation can occur.
-
The Cause: This is a common issue when using less selective reducing agents like sodium borohydride.[10]
-
The Solution:
-
Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is less likely to reduce aldehydes and ketones under typical reductive amination conditions.[10]
-
Employ a two-step procedure: First, ensure complete formation of the imine by stirring the 2-azaspiro[3.3]heptane and the carbonyl compound, with catalytic acid, for a period before adding the reducing agent. Monitor imine formation by TLC or LC-MS.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the nitrogen of 2-azaspiro[3.3]heptane, and what are the common challenges with deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for the nitrogen of 2-azaspiro[3.3]heptane.[13]
-
Protection Protocol: Boc protection is typically achieved by reacting 2-azaspiro[3.3]heptane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as THF or dichloromethane.[14][15]
-
Deprotection Challenges and Solutions:
-
Incomplete Deprotection: This can occur if the acidic conditions are too mild or the reaction time is too short.[16]
-
Side Reactions: The primary challenge during Boc deprotection is the formation of a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[18][19]
-
Solution: Employ scavengers in your deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and water to quench the tert-butyl cation.[18]
-
-
Boc Protection and Deprotection Workflow:
Caption: General workflow for the Boc protection and deprotection of 2-azaspiro[3.3]heptane.
Q2: My 2-azaspiro[3.3]heptane is supplied as a hydrochloride or oxalate salt. How does this affect its reactivity, and should I free-base it before use?
A2: Working with the salt form of 2-azaspiro[3.3]heptane has important implications for its reactivity.
-
Effect on Reactivity: The protonated nitrogen in the salt form is non-nucleophilic and will not participate in reactions like N-arylation, acylation, or reductive amination.
-
Free-Basing: For most reactions involving the nitrogen atom, it is essential to use the free base form. You can generate the free base by treating an aqueous solution of the salt with a strong base (e.g., NaOH) and extracting the free amine into an organic solvent. However, the free base can be volatile and may be less stable for long-term storage.
-
In Situ Free-Basing: An alternative and often preferred method is to perform the reaction in the presence of an additional equivalent of base to neutralize the salt in situ. For example, if your reaction requires one equivalent of base, you would add two equivalents when starting from the hydrochloride salt.
-
Salt Form and Solubility: Different salt forms can have varying solubilities. While the oxalate salt is common, it can sometimes have poor solubility. Sulfonate salts have been shown to be more soluble and stable, which can be advantageous for certain applications.[20][21]
Q3: Are there any known side reactions or instabilities associated with the 2-azaspiro[3.3]heptane ring system itself?
A3: The 2-azaspiro[3.3]heptane scaffold is generally stable. However, the strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions.
-
Ring-Opening: While not common under standard functionalization conditions, harsh acidic conditions (e.g., strong Lewis acids or prolonged exposure to concentrated mineral acids) could potentially lead to ring-opening. For instance, using HCl for salt formation of a related 2-oxa-6-azaspiro[3.3]heptane has been reported to cause ring opening of the oxetane moiety in some cases.[21]
-
Grob-type Fragmentation: In derivatives of azaspiro[3.3]heptanes containing appropriately positioned leaving groups, a Grob-type fragmentation can be a potential side reaction, leading to the formation of a methylene azetidine.[22]
-
Expert Recommendation: It is always advisable to use the mildest effective conditions for any transformation and to carefully monitor reactions for the formation of unexpected byproducts.
Section 3: Experimental Protocols
Protocol: Boc Protection of 2-Azaspiro[3.3]heptane Hydrochloride
-
To a stirred solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the Boc-protected product.
Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), Boc-2-azaspiro[3.3]heptane (1.2 eq), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
- Flippen-Anderson, J. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535-1542.
- Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(19), 3004-3006.
- Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6664-6667.
- Mykhailiuk, P. K., et al. (2018). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- ChemicalBook. (n.d.). 2-azaspiro[3.3]heptane synthesis.
- Wikipedia. (2023).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chemistry LibreTexts. (2023).
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Benchchem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Zhang, L., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
- Reddit. (2023).
- ResearchGate. (n.d.).
- Benchchem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-41.
- Mykhailiuk, P. K., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Reddit. (2024).
- ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
- Kocienski, P. (n.d.). Protecting Groups.
- ResearchGate. (2025).
- Master Organic Chemistry. (2017).
- Organic Chemistry Tutor. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide: 6,6-Difluoro-2-azaspiro[3.3]heptane as a Bioisostere for Piperidine
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Saturated heterocycles are cornerstones of medicinal chemistry, with the piperidine ring being one of the most ubiquitous scaffolds found in approved drugs. However, its inherent flexibility and potential metabolic liabilities often necessitate structural modifications. This guide provides an in-depth comparison of the traditional piperidine motif with a promising, rigidified bioisostere: 6,6-difluoro-2-azaspiro[3.3]heptane. We will explore the causal chemistry behind its design, present comparative experimental data, and provide detailed protocols for its evaluation.
The Challenge with Piperidine: A Case for Bioisosteric Replacement
The piperidine ring is a mainstay in drug design due to its favorable physicochemical properties and synthetic accessibility. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement. More critically, the C-H bonds on the piperidine ring, particularly those adjacent to the nitrogen atom, are susceptible to cytochrome P450 (CYP)-mediated oxidation, creating a metabolic soft spot that can lead to rapid clearance and the formation of potentially reactive metabolites.
Bioisosterism—the strategy of replacing a functional group with another that retains similar biological activity but alters physicochemical properties—offers a powerful solution. Strained spirocyclic systems, such as 2-azaspiro[3.3]heptane, have emerged as compelling, three-dimensional alternatives to piperidine.[1][2] The addition of a gem-difluoro group at the 6-position further modulates these properties, offering a unique tool for medicinal chemists.
Structural and Physicochemical Comparison
The fundamental distinction between piperidine and 6,6-difluoro-2-azaspiro[3.3]heptane lies in their topology. Piperidine is a flexible six-membered ring, while the spirocyclic analogue is composed of two fused four-membered rings, imparting significant rigidity.[3] This rigidity reduces the entropic penalty upon binding to a target and provides well-defined exit vectors for substituents, which can enhance selectivity.
The introduction of the gem-difluoro group serves two primary purposes:
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the fluorinated carbon atom resistant to oxidative metabolism.
-
Property Modulation: The strongly electron-withdrawing nature of the fluorine atoms significantly lowers the basicity (pKa) of the secondary amine. This can be advantageous for reducing off-target effects related to high basicity (e.g., hERG channel inhibition) and tuning solubility and cell permeability.
Comparative Data Summary
The table below summarizes key physicochemical properties. Data for 6,6-difluoro-2-azaspiro[3.3]heptane is based on computed values and experimental data for closely related analogues, illustrating the expected property trends.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | 6,6-Difluoro-2-azaspiro[3.3]heptane | Rationale for Change |
| Molecular Weight ( g/mol ) | 85.15 | 97.16 | 133.14[4] | Addition of C2H2 and subsequent CF2 substitution |
| pKa | ~11.2 | ~10.5 | ~8.5 - 9.5 (estimated) | Inductive effect of CF2 group lowers basicity |
| cLogP | 0.83 | 0.25 | 0.8[4] | Spirocycle lowers logP; CF2 group increases it |
| TPSA (Ų) | 12.03 | 12.03 | 12.03[5] | Polar surface area is dominated by the amine |
| Metabolic Stability | Variable (often low) | Moderate to High | High (expected) | CF2 group blocks common sites of oxidation |
| 3D Shape | Flexible | Rigid, defined vectors | Rigid, defined vectors | Spirocyclic core constrains conformation[1][6] |
Performance Evaluation: Experimental Protocols
To empirically validate the advantages of this bioisostere, a series of standardized in vitro assays are essential. The following protocols are designed to be self-validating and provide a robust comparison against a piperidine-containing control compound.
Determination of pKa via Potentiometric Titration
Causality: The pKa is a critical determinant of a compound's ionization state at physiological pH, which influences its solubility, permeability, and target engagement. A lower pKa for the spirocycle, as predicted, can be confirmed with this method.
Methodology:
-
Preparation: Prepare a 1 mM solution of the test compound (and the piperidine control) in water or a suitable co-solvent.[7] Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[7]
-
Calibration: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[7]
-
Acidification: Take 20 mL of the sample solution and acidify to ~pH 2 using 0.1 M HCl.
-
Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding 20-50 µL increments of 0.1 M NaOH, recording the pH after each addition has stabilized.
-
Data Analysis: Continue the titration until ~pH 12. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Determination of Lipophilicity (logD₇.₄) via Shake-Flask Method
Causality: Lipophilicity is a key driver of a compound's pharmacokinetic and pharmacodynamic properties. The logD at pH 7.4 provides a more physiologically relevant measure than logP for ionizable compounds. While the cLogP values are similar, the lower pKa of the spirocycle means it will be less protonated at pH 7.4, which may alter its measured logD.
Methodology:
-
System Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the buffer.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and add it to a vial containing a known ratio of the presaturated n-octanol and buffer (e.g., 1:1 v/v). The final compound concentration should be low enough to ensure solubility in both phases.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for partitioning.[8]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy.
-
Calculation: Calculate the logD₇.₄ using the formula: logD = log10([Concentration in Octanol] / [Concentration in Buffer]).
In Vitro Metabolic Stability Assay
Causality: This assay directly tests the core hypothesis that the gem-difluoro spirocycle is more resistant to metabolism than piperidine. By incubating the compounds with liver microsomes (which contain CYP enzymes), we can measure the rate of parent compound depletion.[9][10]
Methodology:
-
Reagent Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a 1 mM NADPH cofactor solution in buffer.
-
Reaction Setup: In a 96-well plate, add the test compound to the reaction buffer to achieve a final concentration of 1 µM. Include positive (e.g., testosterone) and negative (no NADPH) controls.
-
Initiation: Pre-incubate the plate containing microsomes and test compounds at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[11]
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.[10]
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Determine the percentage of compound remaining at each time point compared to the 0-minute sample. Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k.
Conclusion and Strategic Outlook
The replacement of a piperidine ring with 6,6-difluoro-2-azaspiro[3.3]heptane is a sophisticated bioisosteric strategy that leverages structural rigidity and fluorine chemistry to overcome common drug development hurdles. The primary advantages—enhanced metabolic stability and modulated basicity—can translate directly into improved pharmacokinetic profiles and a lower risk of basicity-driven off-target effects.
While the synthesis of this spirocyclic motif is more complex than that of simple piperidines, scalable synthetic routes have been developed, making it an accessible building block for drug discovery programs.[6][12] The decision to employ this bioisostere should be driven by data. If a lead compound containing piperidine suffers from rapid oxidative metabolism or if a reduction in basicity is desired without significantly altering spatial vectors, then 6,6-difluoro-2-azaspiro[3.3]heptane represents a compelling, next-generation alternative worthy of experimental validation.
References
-
Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry, 2020(25), 3823-3832. Available from: [Link]
-
Olifir, O. S., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. ResearchGate. Available from: [Link]
-
Scott, T. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. Available from: [Link]
-
Scott, T. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. Available from: [Link]
-
Grygorenko, O. O., et al. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other related scaffolds in medicinal chemistry. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K. (2018). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available from: [Link]
-
Unknown Author. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. PubChem Compound Database. Available from: [Link]
-
Carreira, E. M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository. Available from: [Link]
-
Carreira, E. M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available from: [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]
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The Ascendancy of Spirocycles: A Comparative Analysis of 6,6-Difluoro-2-azaspiro[3.3]heptane and Morpholine Analogs in Drug Discovery
In the intricate dance of drug design, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. For decades, the morpholine ring has been a stalwart in medicinal chemistry, prized for its favorable physicochemical properties and synthetic accessibility. However, the relentless pursuit of metabolic stability and nuanced control over properties like lipophilicity has propelled the exploration of novel bioisosteres. Among these, the 6,6-Difluoro-2-azaspiro[3.3]heptane motif has emerged as a compelling alternative, offering a unique three-dimensional architecture and the potential for significant improvements in drug-like properties.
This guide provides a comprehensive comparative analysis of 6,6-Difluoro-2-azaspiro[3.3]heptane and morpholine analogs, grounded in experimental data and established scientific principles. We will delve into the key physicochemical and pharmacokinetic parameters that differentiate these two scaffolds, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their discovery programs.
The Bioisosteric Rationale: Beyond Flatland
The concept of bioisosterism, the exchange of one functional group for another with similar steric and electronic properties to enhance a molecule's biological activity, is a cornerstone of modern medicinal chemistry.[1] The replacement of the six-membered morpholine ring with a spiro[3.3]heptane system introduces a rigid, three-dimensional scaffold that can significantly alter a molecule's interaction with its biological target and metabolic enzymes.[2] The introduction of gem-difluorination at the 6-position of the 2-azaspiro[3.3]heptane further refines its properties, leveraging the unique characteristics of fluorine to enhance metabolic stability and modulate basicity.[3]
Physicochemical Properties: A Tale of Two Scaffolds
The decision to employ a particular scaffold in a drug candidate is heavily influenced by its impact on fundamental physicochemical properties such as lipophilicity, solubility, and basicity. These parameters, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a critical determinant of a drug's ability to cross biological membranes. While a certain degree of lipophilicity is necessary for cell permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Intriguingly, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane, despite the net addition of a carbon atom, has been shown to decrease lipophilicity in many cases.[4] This counterintuitive effect is often attributed to the increased basicity of the spirocyclic amine, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[4]
The introduction of the gem-difluoro group in 6,6-Difluoro-2-azaspiro[3.3]heptane is expected to have a more complex effect on lipophilicity. While fluorine is highly electronegative, the impact of gem-difluorination on logP can vary depending on the molecular context, sometimes leading to an increase and other times a decrease in lipophilicity.[3]
Table 1: Comparative Analysis of Lipophilicity and Basicity
| Compound Pair | Morpholine Analog | logD at pH 7.4 | pKa | 2-oxa-6-azaspiro[3.3]heptane Analog | logD at pH 7.4 | pKa | ΔlogD | ΔpKa |
| 1 | 6a | 2.8 | 6.7 | 6b (AZD1979) | 1.6 | 8.2 | -1.2 | +1.5 |
| 2 | 9a (Artefenomel) | - | - | 9b | - | - | -0.6 | +0.8 |
Data for pairs 1 and 2 are from "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist"[4]. The specific logD and pKa values for the morpholine analog of Artefenomel were not provided in the reference, but the delta values upon replacement were reported.
Computed Physicochemical Properties of Parent Scaffolds
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XlogP |
| Morpholine | C4H9NO | 87.12 | -0.9 |
| 6,6-Difluoro-2-azaspiro[3.3]heptane | C6H9F2N | 133.14 | 0.8[5] |
XlogP is a computed value and may differ from experimentally determined logP/logD values.
Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. As suggested by the trend of decreasing lipophilicity, the incorporation of azaspiro[3.3]heptane scaffolds can lead to an increase in aqueous solubility compared to their morpholine counterparts.[6]
Basicity (pKa)
The basicity of the nitrogen atom in these scaffolds, quantified by its pKa, is a key determinant of the ionization state at physiological pH. As shown in Table 1, the 2-oxa-6-azaspiro[3.3]heptane analogs consistently exhibit a higher pKa compared to the corresponding morpholine analogs.[4] This increased basicity is a direct consequence of the altered geometry and electronic environment of the nitrogen atom within the spirocyclic system. The gem-difluoro group in 6,6-Difluoro-2-azaspiro[3.3]heptane is expected to lower the pKa of the secondary amine due to the electron-withdrawing nature of the fluorine atoms.[3]
Metabolic Stability: The Fluorine Advantage
A major driver for the development of novel scaffolds like 6,6-Difluoro-2-azaspiro[3.3]heptane is the pursuit of enhanced metabolic stability. The morpholine ring, while generally considered metabolically stable, can be susceptible to oxidative metabolism, particularly at the carbons adjacent to the oxygen and nitrogen atoms.
The rigid, spirocyclic nature of the 2-azaspiro[3.3]heptane framework can sterically shield adjacent sites from metabolic attack, leading to improved stability.[6] The introduction of the gem-difluoro group provides an additional and powerful tool for blocking metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage by cytochrome P450 enzymes.[3] Placing the CF2 group at a potential site of metabolism can effectively block this pathway, leading to a longer in vivo half-life and improved bioavailability.[7][8]
Table 2: Illustrative Comparison of Metabolic Stability
| Scaffold | Expected Metabolic Hotspots | Rationale for Stability |
| Morpholine | Carbons alpha to oxygen and nitrogen | Susceptible to CYP450-mediated oxidation |
| 6,6-Difluoro-2-azaspiro[3.3]heptane | Carbons alpha to nitrogen | Spirocyclic core provides steric hindrance. Gem-difluoro group at the 6-position blocks a potential site of metabolism and is resistant to oxidation. |
Pharmacokinetic Profile: The Sum of the Parts
The ultimate goal of scaffold hopping and chemical modification is to achieve a desirable pharmacokinetic (PK) profile, encompassing optimal absorption, distribution, metabolism, and excretion. The observed differences in physicochemical properties and metabolic stability between morpholine and 6,6-Difluoro-2-azaspiro[3.3]heptane analogs are expected to translate into distinct PK profiles.
The lower lipophilicity and potentially higher solubility of the spirocyclic analogs can lead to improved oral absorption and bioavailability.[6] The enhanced metabolic stability imparted by the gem-difluoro spirocyclic scaffold is anticipated to result in lower clearance and a longer in vivo half-life, potentially allowing for less frequent dosing.[3]
Table 3: Anticipated Impact on Key Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Morpholine Analog | 6,6-Difluoro-2-azaspiro[3.3]heptane Analog | Rationale for Difference |
| Oral Bioavailability (F%) | Variable | Potentially Higher | Improved solubility and reduced first-pass metabolism. |
| Clearance (CL) | Potentially Higher | Potentially Lower | Increased metabolic stability due to the fluorinated spirocyclic core. |
| Volume of Distribution (Vd) | Variable | Potentially Lower | Lower lipophilicity may lead to less extensive tissue distribution. |
| Half-life (t1/2) | Potentially Shorter | Potentially Longer | Lower clearance directly contributes to a longer half-life. |
Experimental Protocols
To provide a practical framework for the comparative analysis of these scaffolds, we present detailed, step-by-step methodologies for key in vitro experiments.
Experimental Workflow for Physicochemical Property Determination
Caption: Workflow for determining lipophilicity (logD) and aqueous solubility.
Protocol for Shake-Flask logD Determination at pH 7.4
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in a known volume of the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated PBS (pH 7.4) to the n-octanol solution of the compound.
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Experimental Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow for the in vitro microsomal stability assay.
Protocol for Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in phosphate buffer (pH 7.4). Prepare a solution of the cofactor NADPH.
-
Incubation: In a microcentrifuge tube, combine the liver microsome suspension and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the assay.
Conclusion: A Strategic Choice for Modern Drug Discovery
The comparative analysis of 6,6-Difluoro-2-azaspiro[3.3]heptane and morpholine analogs reveals a compelling case for the strategic use of this novel spirocyclic scaffold in modern drug discovery. The ability of the azaspiro[3.3]heptane core to modulate physicochemical properties, such as reducing lipophilicity while increasing basicity, offers a valuable tool for optimizing ADME profiles. The addition of the gem-difluoro group provides a powerful strategy for enhancing metabolic stability, a critical attribute for the development of successful drug candidates.
While the morpholine ring will undoubtedly remain a valuable building block in the medicinal chemist's toolbox, the 6,6-Difluoro-2-azaspiro[3.3]heptane motif presents a rationally designed alternative for overcoming common drug development hurdles. By understanding the fundamental differences in their properties and employing the robust experimental protocols outlined in this guide, researchers can make more informed and strategic decisions in the design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Validating 6,6-Difluoro-2-azaspiro[3.3]heptane for Enhanced Drug Properties
Introduction: Escaping Flatland and Embracing Three-Dimensionality
For decades, the landscape of medicinal chemistry was dominated by planar, aromatic structures. While effective, this "flatland" approach often leads to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The contemporary paradigm shift towards molecules with greater three-dimensionality (high fraction of sp³-hybridized carbons) is a direct response to these challenges.[1] Saturated spirocycles have emerged as premier scaffolds in this new paradigm, offering rigid conformational restriction that can significantly enhance a molecule's pharmacological profile.[2][3][4]
Among these, the 6,6-difluoro-2-azaspiro[3.3]heptane motif is a particularly compelling building block. It synergistically combines the conformational rigidity of the spiro[3.3]heptane core with the unique physicochemical modulations of gem-difluorination.[5][6] This guide provides a comparative framework and detailed experimental validation for researchers considering this scaffold to overcome common drug development hurdles such as poor metabolic stability, low solubility, and off-target activity.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The strategic incorporation of a chemical moiety is predicated on its ability to predictably and positively alter a lead compound's properties. The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold offers a unique constellation of benefits when compared to more traditional amine-containing fragments.
Causality Behind the Properties:
-
Lipophilicity (cLogP): The gem-difluoro group, despite being lipophilic itself, exerts a strong inductive effect, reducing the electron density of the surrounding molecular framework. This often leads to a net decrease in overall lipophilicity compared to a non-fluorinated or simple alkyl-substituted analogue, which can improve aqueous solubility.[7][8]
-
Aqueous Solubility: The combination of reduced lipophilicity and the potential for the fluorine atoms to act as weak hydrogen bond acceptors can lead to enhanced aqueous solubility, a critical factor for oral bioavailability.[9]
-
Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can shield adjacent C-H bonds from metabolic attack by cytochrome P450 enzymes.[10][11][12] This "metabolic blocking" is a primary reason for the increased stability of compounds containing this moiety.
-
Basicity (pKa): The powerful electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the secondary amine. This reduction in basicity is highly desirable for mitigating risks such as hERG channel inhibition and improving cell permeability, as the neutral form of the molecule is more likely to be present at physiological pH.[7]
Table 1: Comparative Physicochemical Properties of Common Bioisosteres
| Property | 6,6-Difluoro-2-azaspiro[3.3]heptane | Piperidine | Azetidine | tert-Butyl Group |
| Lipophilicity (cLogP) | Lowers cLogP | Increases cLogP | Lowers cLogP | Significantly Increases cLogP |
| Aqueous Solubility | Generally Increases | Variable | Generally Increases | Decreases |
| Metabolic Stability | Significantly Increases | Potential site of oxidation | Variable | Generally High |
| Basicity (pKa of Amine) | Significantly Lowered | High (~11) | High (~11) | N/A |
| 3D Character | High, Rigid | High, Flexible (Chair/Boat) | Moderate, Planar Puckering | High, Acyclic |
Part 2: Experimental Validation of Superior Metabolic Stability
Claims of improved properties must be substantiated by robust experimental data. A human liver microsome (HLM) stability assay is a standard in vitro tool to assess Phase I metabolism and predict in vivo clearance.[13][14]
Core Directive: Self-Validating Experimental Design
The protocol below is designed to provide a clear, comparative result. By testing the parent compound alongside analogues containing different bioisosteres, the experiment directly validates the impact of each structural change. Including positive controls (compounds with known high and low clearance, e.g., Verapamil and Diazepam) is crucial for confirming the metabolic competency of the microsome batch.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the parent drug and its 6,6-difluoro-2-azaspiro[3.3]heptane, piperidine, and azetidine analogues in DMSO.
-
HLM Suspension: Thaw pooled human liver microsomes (20 mg/mL) on ice. Dilute to 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a 10 mM solution of NADPH in 0.1 M phosphate buffer. Keep on ice.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) at 100 ng/mL.
-
-
Incubation Procedure:
-
Dispense 196 µL of the HLM suspension into wells of a 96-well plate.
-
Add 2 µL of the 10 mM test compound stock solution to achieve a final substrate concentration of 1 µM. Mix and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2 µL of the 10 mM NADPH solution. This is the T=0 time point for the reaction mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL of the incubation mixture to a new plate containing 100 µL of the ice-cold quenching solution.
-
-
Sample Analysis:
-
Seal the quenched plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Calculate the elimination rate constant (k) from the negative slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]) .
-
Figure 2. Entropic advantage of a rigid scaffold in target binding.
Conclusion
The validation of 6,6-difluoro-2-azaspiro[3.3]heptane as a tool for improving drug properties is grounded in fundamental principles of medicinal chemistry and confirmed by robust in vitro data. Its unique ability to simultaneously enhance metabolic stability, lower basicity, improve aqueous solubility, and enforce a favorable three-dimensional conformation makes it a superior alternative to traditional cyclic amines in many drug discovery campaigns. By employing the comparative experimental strategies outlined in this guide, researchers can confidently and efficiently validate the utility of this powerful building block, accelerating the development of safer and more effective drug candidates.
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The Ascendancy of the Third Dimension: A Head-to-Head Comparison of Azaspiro[3.3]heptane Scaffolds and Traditional Heterocycles in Drug Design
Introduction: Escaping Flatland in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by aromatic and saturated six-membered heterocycles like piperidine, morpholine, and piperazine. These reliable scaffolds are prevalent in over a third of all small-molecule drugs, valued for their straightforward synthesis and ability to engage biological targets. However, their inherent conformational flexibility and predominantly two-dimensional nature can lead to challenges in optimizing drug properties, including off-target effects and metabolic instability.
In the modern drive to create more specific, potent, and safer therapeutics, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds.[1][2][3] Among the most promising of these next-generation building blocks is the azaspiro[3.3]heptane core. This rigid, spirocyclic system, composed of two fused four-membered rings, offers a compelling alternative to traditional heterocycles. It acts as a bioisostere—a structural mimic—that maintains key binding interactions while offering profound and often counterintuitive improvements in critical physicochemical and pharmacokinetic properties.[4][5][6]
This guide provides a head-to-head comparison, grounded in experimental data, between azaspiro[3.3]heptane scaffolds and their traditional heterocyclic counterparts. We will dissect the structural nuances and explore the downstream consequences for lipophilicity, solubility, metabolic stability, and biological activity, providing researchers with the insights needed to strategically deploy these 3D scaffolds in their drug discovery programs.
Figure 1: A conceptual diagram illustrating the strategic replacement of traditional, flexible heterocycles with the rigid, three-dimensional azaspiro[3.3]heptane scaffold.
Structural and Conformational Analysis: The Power of Rigidity
The fundamental difference between azaspiro[3.3]heptanes and traditional heterocycles lies in their conformational freedom.
-
Traditional Heterocycles (e.g., Piperidine): These six-membered rings are conformationally flexible, primarily existing in a dynamic equilibrium of chair, boat, and twist-boat conformations. While this flexibility can be advantageous, it also means the molecule presents a less defined shape to its biological target, which can result in entropic penalties upon binding and potential for off-target interactions.
-
Azaspiro[3.3]heptane: The spirocyclic fusion of two cyclobutane rings creates a highly rigid structure. This rigidity locks the substituents into well-defined spatial orientations, often referred to as "exit vectors."[7][8] This precise positioning can enhance binding affinity and selectivity by ensuring that pharmacophoric elements are presented to the target protein in an optimal, low-energy conformation.
Figure 2: Comparison of substituent exit vectors. The flexible piperidine allows for conformational variability, whereas the rigid azaspiro[3.3]heptane scaffold presents substituents in fixed, predictable orientations.
Head-to-Head Physicochemical Property Comparison
The introduction of the azaspiro[3.3]heptane scaffold leads to significant, and at times surprising, changes in key drug-like properties.
Lipophilicity (logD): The Carbon-Addition Paradox
A central tenet in medicinal chemistry is that adding carbon atoms increases lipophilicity. The azaspiro[3.3]heptane scaffold presents a fascinating exception. Replacing a piperidine or morpholine with an azaspiro[3.3]heptane derivative—a net addition of one carbon atom—frequently decreases the measured lipophilicity (logD at pH 7.4).[9][10]
Causality: This phenomenon is primarily driven by an increase in the basicity (pKa) of the nitrogen atom. In the spirocyclic scaffold, the nitrogen is geometrically constrained in a way that increases its proton affinity compared to its position in a six-membered ring. A higher pKa means the molecule is more likely to be protonated and positively charged at physiological pH. This charged species has a much lower propensity to partition into the organic (n-octanol) phase during a logD measurement, resulting in a lower overall logD value.[9]
| Parent Scaffold | Parent logD₇.₄ | Azaspiro[3.3]heptane Analogue | Analogue logD₇.₄ | ΔlogD₇.₄ | Reference |
| Piperidine | 1.6 | 2-Azaspiro[3.3]heptane | 1.2 | -0.4 | [11] |
| Piperidine | 1.6 | 1-Azaspiro[3.3]heptane | 1.0 | -0.6 | [11] |
| Morpholine (in AZD1979 precursor) | 2.8 | 2-Oxa-6-azaspiro[3.3]heptane | 1.6 | -1.2 | [9] |
| Piperazine (N-Ac derivative) | -0.4 | 2,6-Diazaspiro[3.3]heptane (N-Ac) | -1.3 | -0.9 | [9] |
| Table 1: Experimental data from matched molecular pair analysis showing the reduction in lipophilicity (logD at pH 7.4) upon replacing traditional heterocycles with azaspiro[3.3]heptane analogues. |
Aqueous Solubility
Improved aqueous solubility is a direct and highly desirable consequence of reduced lipophilicity. The replacement of traditional heterocycles with azaspiro[3.3]heptane analogues has been shown to enhance solubility, a critical factor for achieving adequate drug concentration for oral absorption and intravenous formulation.[7] One study comparing model amide compounds found that the parent piperidine compound had a kinetic solubility of 136 µM, whereas the isomeric 1- and 2-azaspiro[3.3]heptane analogues had solubilities of 13 µM and 12 µM, respectively, indicating a complex relationship that can be compound-specific.[11]
Metabolic Stability
Saturated heterocycles are often metabolic "hotspots," susceptible to oxidation by cytochrome P450 (CYP) enzymes. The rigid, compact nature of the azaspiro[3.3]heptane scaffold can significantly enhance metabolic stability.[7]
Causality: The quaternary spirocyclic carbon is inherently resistant to oxidation. Furthermore, the adjacent methylene groups are held in a rigid conformation that can sterically hinder their access to the active sites of metabolizing enzymes. This "metabolic shielding" can reduce the rate of intrinsic clearance (Clint), leading to a longer half-life and improved bioavailability.
| Parent Scaffold | Parent Clint (µL/min/mg) | Azaspiro[3.3]heptane Analogue | Analogue Clint (µL/min/mg) | Improvement Factor | Reference |
| Piperidine | 53 (as 2-aza analogue) | 1-Azaspiro[3.3]heptane | 32 | 1.7x more stable | [11] |
| Piperidine | 14 | 2-Azaspiro[3.3]heptane | 53 | Less stable in this case | [11] |
| Piperidine | 14 | 1-Azaspiro[3.3]heptane | 32 | Less stable in this case | [11] |
| Table 2: Comparative metabolic stability in human liver microsomes. While often more stable, the impact is context-dependent, as shown by one study where the parent piperidine was more stable than its spirocyclic counterparts.[11] However, the 1-azaspiro isomer was notably more stable than the 2-azaspiro isomer.[11] |
Impact on Biological Activity: A Case Study in Bioisosterism
A successful bioisosteric replacement should maintain or improve biological activity. The azaspiro[3.3]heptane scaffold has proven its value in this regard. A compelling example is the modification of the local anesthetic drug, bupivacaine.
Case Study: Bupivacaine Analogue Researchers synthesized an analogue of bupivacaine where the native piperidine ring was replaced with a 1-azaspiro[3.3]heptane moiety.[6][12][13] Despite the significant structural alteration, the resulting compound exhibited a potent anesthetic effect in vivo, demonstrating that the spirocyclic core could effectively mimic the pharmacophoric presentation of the original piperidine ring.[12] This highlights the power of azaspiro[3.3]heptanes to serve as patent-busting and property-enhancing replacements for established scaffolds.[4][12]
Experimental Protocols
To facilitate the adoption of these scaffolds, we provide validated, step-by-step protocols for key workflows.
Representative Synthesis: N-Boc-2,6-diazaspiro[3.3]heptane
This protocol outlines a common method for preparing a versatile diazaintermediate, which can then be functionalized. The key step is an intramolecular cyclization.[14][15]
Protocol:
-
Starting Material: (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
Solvent and Base: Dissolve the starting material (1 equiv) in tetrahydrofuran (THF).
-
Cyclization: Add potassium tert-butoxide (t-BuOK, 1.0 M solution in THF, 2.2 equiv) to the stirred solution.
-
Heating: Heat the reaction mixture in a sealed tube at 70 °C.
-
Additional Base: After 90 minutes, add a second portion of t-BuOK (1.0 equiv) and continue heating for another hour.
-
Workup: Allow the reaction to cool to room temperature. Filter the mixture to remove potassium chloride (KCl) and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
-
Deprotection/Protection: Subsequent steps would involve de-benzylation followed by protection with a Boc group (Di-tert-butyl dicarbonate) to yield the versatile N-Boc intermediate.
Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
This is the gold-standard method for measuring lipophilicity.[16][17][18][19][20]
Protocol:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the PBS with n-octanol and the n-octanol with PBS by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.
-
Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). Add a small aliquot of the test compound stock solution.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.
-
Sampling and Analysis: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and organic layers using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by Phase I enzymes.[21][22][23][24]
Figure 3: A typical experimental workflow for determining the metabolic stability of a compound using liver microsomes.
Protocol:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH-regenerating system solution.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsome solution (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to each well. The T=0 time point is sampled immediately before or after this addition by transferring an aliquot to a separate plate containing a quenching solution.
-
Time Course Sampling: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots to the quenching plate.
-
Quenching: The quenching solution is typically ice-cold acetonitrile containing an internal standard for analytical normalization. The acetonitrile precipitates the proteins, stopping the reaction.
-
Sample Processing: Centrifuge the quenching plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Conclusion and Future Outlook
The azaspiro[3.3]heptane scaffold is more than just a novel curiosity; it is a validated, powerful tool for overcoming long-standing challenges in drug discovery. By replacing traditional, flexible heterocycles, researchers can gain access to compounds with a unique combination of desirable properties:
-
Enhanced 3-Dimensionality: Providing rigid control over substituent vectors for improved potency and selectivity.
-
Improved Physicochemical Profile: Often leading to lower lipophilicity and higher aqueous solubility, which are beneficial for ADME properties.
-
Greater Metabolic Stability: Shielding against enzymatic degradation, potentially leading to improved bioavailability and half-life.
While the synthesis can be more complex than that of simple monocycles, the potential return on investment in terms of an improved final drug profile is substantial. As synthetic methodologies become more robust and accessible, azaspiro[3.3]heptanes and other 3D scaffolds will continue their ascent, playing a pivotal role in the design of the next generation of therapeutics.
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The 6,6-Difluoro-2-azaspiro[3.3]heptane Moiety: A Scaffold for Optimizing Pharmacokinetic Profiles
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and safety, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer superior control over physicochemical and pharmacokinetic properties. Among these, the 6,6-difluoro-2-azaspiro[3.3]heptane moiety has emerged as a compelling structural motif. This guide provides a comprehensive comparison of the pharmacokinetic profile of drug candidates incorporating this scaffold with relevant alternatives, supported by experimental data and established principles in drug design.
The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold is a conformationally restricted bioisostere of commonly employed cyclic amines, such as piperidine. Its rigid, three-dimensional structure, combined with the unique electronic properties of the gem-difluoro group, offers a powerful strategy to overcome common pharmacokinetic challenges, including rapid metabolism and poor solubility.
The Physicochemical Advantages of the 6,6-Difluoro-2-azaspiro[3.3]heptane Moiety
The introduction of a 6,6-difluoro-2-azaspiro[3.3]heptane moiety into a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. These effects are primarily driven by alterations in lipophilicity, metabolic stability, and aqueous solubility.
Lipophilicity and Permeability
Lipophilicity, often measured as the distribution coefficient (logD), is a critical parameter that governs a drug's ability to permeate biological membranes. While the addition of carbon atoms typically increases lipophilicity, the spirocyclic nature of the azaspiro[3.3]heptane core can lead to a counterintuitive decrease in logD compared to its piperidine counterpart. This phenomenon is attributed to the increased basicity of the nitrogen atom in the spirocyclic system, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.
The gem-difluoro substitution further modulates lipophilicity. While fluorine is highly electronegative, the introduction of a CF2 group can have a variable effect on logP, often leading to an increase in lipophilicity compared to a CH2 group. However, this is highly context-dependent and is influenced by the overall molecular structure.
Metabolic Stability
One of the most significant advantages of the 6,6-difluoro-2-azaspiro[3.3]heptane moiety is its potential to enhance metabolic stability. The carbon atoms adjacent to the nitrogen in piperidine rings are susceptible to cytochrome P450 (CYP)-mediated oxidation. The rigid spirocyclic framework can sterically hinder the approach of metabolizing enzymes. Furthermore, the electron-withdrawing nature of the gem-difluoro group can deactivate adjacent C-H bonds, rendering them less susceptible to oxidative metabolism. This can lead to a longer half-life and improved oral bioavailability.[1]
Aqueous Solubility
Improved aqueous solubility is another key benefit offered by this scaffold. As mentioned, the increased basicity of the azaspiro[3.3]heptane nitrogen can lead to better solubility at physiological pH. This is a crucial attribute for achieving adequate drug concentrations in the gastrointestinal tract for oral absorption and for the formulation of intravenous dosage forms.
Case Study: TBI-223 - A Novel Oxazolidinone with an Azaspiro[3.3]heptane Scaffold
While specific pharmacokinetic data for a drug containing the precise 6,6-difluoro-2-azaspiro[3.3]heptane moiety is not yet widely available in the public domain, the clinical-stage anti-tuberculosis agent, TBI-223, provides a compelling case study for the broader azaspiro[3.3]heptane class. TBI-223 incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety and is being developed as a safer alternative to linezolid.[2][3][4]
Preclinical and clinical studies have demonstrated a favorable pharmacokinetic and safety profile for TBI-223.
Table 1: Preclinical Pharmacokinetic Parameters of TBI-223 [5]
| Species | Oral Bioavailability | Half-life (t½) | Clearance |
| Mouse | High | ~3 hours | - |
| Rat | High | ~8 hours | - |
| Dog | High | - | Moderate (6.6 mL/min/kg) |
These preclinical data highlight the excellent oral bioavailability of TBI-223 across multiple species, a desirable characteristic for a drug intended for long-term treatment.[5]
A Phase 1 single-ascending dose study in healthy adults revealed that TBI-223 has a terminal half-life of 1.9–3.8 hours.[2][3] Importantly, TBI-223 demonstrated a significantly better safety profile compared to linezolid, with no evidence of the bone marrow toxicity that limits the use of linezolid.[4][5] This improved safety is a key advantage and is likely influenced by the overall ADME profile conferred by the azaspiro[3.3]heptane scaffold.
Case Study: 2-Azaspiro[3.3]heptane Derivative 18 - A Fetal Hemoglobin Inducer
Further evidence for the in vivo potential of the azaspiro[3.3]heptane scaffold comes from a study on a series of derivatives designed as fetal hemoglobin inducers for the treatment of β-hemoglobinopathies. Compound 18, a 2-azaspiro[3.3]heptane derivative, demonstrated promising in vivo activity in cynomolgus monkeys, inducing a significant dose-dependent increase in globin switching.[6] This finding underscores the developability of compounds containing this moiety.[6]
Experimental Protocols for Evaluating Key Pharmacokinetic Parameters
To rigorously assess the pharmacokinetic advantages of the 6,6-difluoro-2-azaspiro[3.3]heptane moiety, a series of in vitro and in vivo experiments are essential.
In Vitro Assays
-
Metabolic Stability Assay:
-
Objective: To determine the intrinsic clearance of a compound in liver microsomes or hepatocytes.
-
Procedure:
-
Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Rationale: This assay provides a direct measure of a compound's susceptibility to metabolism by key drug-metabolizing enzymes. Comparing the CLint of a 6,6-difluoro-2-azaspiro[3.3]heptane-containing compound with its non-fluorinated or non-spirocyclic analog can quantify the improvement in metabolic stability.
-
-
Aqueous Solubility Assay (Thermodynamic Solubility):
-
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
-
Procedure:
-
Add an excess amount of the solid compound to a buffered solution at a specific pH (e.g., 7.4).
-
Shake the suspension for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Rationale: This "gold standard" method provides the true thermodynamic solubility, which is crucial for predicting oral absorption and for formulation development.
-
-
Lipophilicity (logD) Determination (Shake-Flask Method):
-
Objective: To measure the distribution of a compound between an organic solvent (n-octanol) and an aqueous buffer at a specific pH.
-
Procedure:
-
Prepare a solution of the test compound in a mixture of n-octanol and a buffered aqueous solution (e.g., pH 7.4).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in each phase using an appropriate analytical technique.
-
Calculate logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Rationale: logD is a key indicator of a compound's permeability across biological membranes. Comparing the logD of analogs with and without the 6,6-difluoro-2-azaspiro[3.3]heptane moiety can guide the optimization of absorption and distribution properties.
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of a compound in a living organism.
-
Procedure:
-
Administer the compound to a suitable animal model (e.g., mouse, rat) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the drug over time using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
-
-
Rationale: In vivo studies provide the most relevant data on how a drug will behave in a complex biological system. Comparing the in vivo pharmacokinetic profiles of compounds with and without the 6,6-difluoro-2-azaspiro[3.3]heptane moiety is the ultimate validation of its utility in drug design.
Visualizing the Impact: Workflow and Conceptual Diagrams
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Key benefits of the 6,6-difluoro-2-azaspiro[3.3]heptane moiety.
Conclusion
The 6,6-difluoro-2-azaspiro[3.3]heptane moiety represents a valuable tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its unique combination of conformational rigidity and the electronic effects of gem-difluorination can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity. The promising preclinical and clinical data for the azaspiro[3.3]heptane-containing drug candidate TBI-223 provide strong evidence for the potential of this scaffold class. By employing a rigorous and systematic approach to in vitro and in vivo pharmacokinetic evaluation, researchers can effectively leverage the 6,6-difluoro-2-azaspiro[3.3]heptane moiety to design and develop safer and more effective medicines.
References
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Lombardi, A., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Antimicrobial Agents and Chemotherapy, 69(4), e01542-24. [Link]
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Working Group for New TB Drugs. (n.d.). TBI-223. Retrieved from [Link]
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Lombardi, A., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. PubMed. [Link]
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Fustero, S., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
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Zaslavsky, D., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
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Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(37), 9690-9700. [Link]
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Stepan, A. F., et al. (2012). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 16(10), 1695-1700. [Link]
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A Technical Guide to Assessing the Metabolic Stability of 6,6-Difluoro-2-azaspiro[3.3]heptane Derivatives
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical hurdle in the progression from a promising lead to a viable clinical candidate. The inherent metabolic liabilities of a molecule can drastically affect its pharmacokinetic profile, influencing bioavailability, half-life, and ultimately, therapeutic efficacy.[1][2] In recent years, the strategic incorporation of unique bioisosteric scaffolds has emerged as a powerful tool in medicinal chemistry to address these challenges. Among these, the 6,6-difluoro-2-azaspiro[3.3]heptane moiety has garnered significant interest.
This guide provides an in-depth comparison of the metabolic stability of 6,6-difluoro-2-azaspiro[3.3]heptane derivatives against their non-fluorinated counterparts and other common structural motifs. We will delve into the mechanistic rationale for their enhanced stability, provide detailed experimental protocols for robust assessment, and present comparative data to inform rational drug design.
The Rationale: Why 6,6-Difluoro-2-azaspiro[3.3]heptane?
The 2-azaspiro[3.3]heptane scaffold is a conformationally restricted bioisostere of commonly used saturated heterocycles like piperidine.[3] Its rigid, three-dimensional structure can offer a unique vector for substituent placement, potentially improving target engagement and physicochemical properties.[4] The addition of the gem-difluoro group at the 6-position introduces a key modification aimed at enhancing metabolic stability.
The primary mechanism of this enhancement lies in the exceptional strength of the carbon-fluorine (C-F) bond.[5][6][7] Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the oxidative metabolism of many xenobiotics.[8][9] These enzymes often target carbon-hydrogen (C-H) bonds that are susceptible to oxidation. By replacing a metabolically vulnerable methylene group with a difluoromethylene group, we can effectively "shield" that position from enzymatic attack. This "metabolic blocking" strategy can significantly slow down the rate of clearance and extend the compound's half-life.[5]
Comparative Analysis of Metabolic Stability: A Data-Driven Perspective
While the theoretical advantages are clear, empirical data is essential to validate this strategy. The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes.[9] These systems contain the primary enzymes responsible for drug metabolism.[8][9] The key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (Clint), which represents the inherent ability of the liver to metabolize a drug.[10] A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.
To illustrate the expected impact of the 6,6-difluoro substitution, consider the following hypothetical comparative data for a generic derivative:
| Compound | Structure | t½ (min) in HLM | Clint (µL/min/mg protein) in HLM |
| Parent Compound (A) | (Structure with a metabolically labile site) | 15 | 92.4 |
| Derivative 1 (Non-F) | (Parent with 2-azaspiro[3.3]heptane) | 40 | 34.7 |
| Derivative 2 (Di-F) | (Parent with 6,6-difluoro-2-azaspiro[3.3]heptane) | >120 | <11.5 |
| Reference Drug | (A known drug with moderate stability) | 65 | 21.3 |
HLM: Human Liver Microsomes. Data is illustrative.
The above table demonstrates a common trend observed in medicinal chemistry programs. The introduction of the spirocyclic scaffold (Derivative 1) may already confer an improvement in metabolic stability over a more flexible parent compound. However, the addition of the gem-difluoro group (Derivative 2) is anticipated to provide a more substantial enhancement by directly blocking a site of metabolism.
It is crucial to note that the impact of a structural modification on metabolic stability is context-dependent. For instance, a study on the drug Sonidegib showed that replacing a phenyl ring with a spiro[3.3]heptane moiety decreased metabolic stability.[11] Conversely, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane derivative resulted in a significant reduction in metabolic turnover. This underscores the necessity of empirical testing for each new series of compounds.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. Below are detailed methodologies for the two most common in vitro metabolic stability assays.
Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, predominantly by CYP enzymes.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a liver microsomal matrix.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for an In Vitro Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. Thaw a vial of pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.
-
Pre-incubation: In a 96-well plate, combine the microsomal suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). The intrinsic clearance (Clint) is then calculated using the following equation:
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in incubation)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Acetonitrile for reaction termination
-
Internal standard
-
LC-MS/MS system
Workflow Diagram:
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Navigating Lipophilicity in Drug Design: A Comparative Analysis of 6,6-Difluoro-2-azaspiro[3.3]heptane and Piperidine
In the intricate landscape of medicinal chemistry, the lipophilicity of a drug candidate is a paramount physicochemical property governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. This guide provides an in-depth comparison of the lipophilicity of two key heterocyclic scaffolds: the traditional piperidine ring and the emerging 6,6-Difluoro-2-azaspiro[3.3]heptane. Through an examination of their structural attributes, a review of available lipophilicity data, and a detailed experimental protocol, we aim to equip researchers with the insights needed to strategically modulate this critical parameter in drug design.
The Structural Distinction: Piperidine versus a Fluorinated Spirocycle
At first glance, piperidine, a saturated six-membered heterocycle, is a ubiquitous and conformationally flexible scaffold in numerous approved drugs. Its chair and boat conformations allow for various substituent orientations. In contrast, 6,6-Difluoro-2-azaspiro[3.3]heptane presents a more rigid and three-dimensional structure. The spirocyclic nature, where two rings share a single carbon atom, imparts a distinct spatial arrangement of substituents. Furthermore, the gem-difluorination on the cyclobutane ring introduces potent electronic effects.
The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[1][2][3] The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and influence metabolic stability.[2] Spirocyclic scaffolds, on the other hand, are increasingly utilized to enhance three-dimensionality (Fsp³ character), which can lead to improved solubility, metabolic stability, and decreased lipophilicity compared to their simpler heterocyclic counterparts.[4][5]
A Comparative Look at Lipophilicity: LogP and LogD
Lipophilicity is experimentally quantified by the partition coefficient (LogP) and the distribution coefficient (LogD). LogP measures the partitioning of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase. For ionizable compounds, LogD is a more physiologically relevant parameter as it accounts for the partitioning of all species (ionized and non-ionized) at a specific pH, with LogD at pH 7.4 being of particular interest in drug discovery.[6]
| Compound | LogP (Calculated) | LogP (Experimental) |
| 6,6-Difluoro-2-azaspiro[3.3]heptane | 0.8 | Not Available |
| Piperidine | 0.84 | 0.84[7] |
It is important to note that the calculated LogP for the hydrochloride salt of 6,6-Difluoro-2-azaspiro[3.3]heptane is higher, at 1.4269. This highlights the significant impact of salt form on the physicochemical properties of a compound.
The strikingly similar calculated LogP values for the free bases of both compounds suggest that, in their neutral forms, they possess comparable lipophilicity. However, the true differentiation in their behavior in a biological system will be dictated by their pKa and, consequently, their LogD at physiological pH. It is hypothesized that the electron-withdrawing nature of the gem-difluoro group in 6,6-Difluoro-2-azaspiro[3.3]heptane will lower the pKa of the secondary amine compared to piperidine. This would result in a lower proportion of the ionized (and more water-soluble) form at pH 7.4, potentially leading to a higher LogD for the spirocyclic compound. This underscores the necessity for experimental determination.
Experimental Protocol: Determination of LogD by the Shake-Flask Method
The "gold standard" for experimental lipophilicity determination is the shake-flask method.[8] This protocol provides a reliable means to determine the LogD of ionizable compounds at a physiologically relevant pH.
Objective: To determine the LogD at pH 7.4 for an ionizable compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks
-
Pipettes
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
To prepare pre-saturated n-octanol, mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 10 minutes and allow the phases to separate overnight. Carefully collect the n-octanol phase.
-
To prepare pre-saturated PBS, follow the same procedure and collect the aqueous (PBS) phase.
-
Causality: Using pre-saturated solvents is critical to ensure that the volume of each phase does not change during the experiment due to mutual solubility, which would affect the concentration measurements.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid influencing the partitioning.
-
-
Partitioning Experiment:
-
In a centrifuge tube, add a precise volume of pre-saturated n-octanol and pre-saturated PBS (pH 7.4). A 1:1 volume ratio is common, but this can be adjusted for very lipophilic or hydrophilic compounds.
-
Add a small aliquot of the test compound stock solution to the biphasic system.
-
Securely cap the tube and vortex vigorously for 3-5 minutes to ensure thorough mixing and facilitate the partitioning of the compound between the two phases.
-
Causality: Vigorous shaking is necessary to maximize the interfacial surface area between the two phases and allow the system to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the tube at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the n-octanol and aqueous phases.
-
Causality: Centrifugation is essential to break up any emulsions and create a sharp, clear interface between the two layers, enabling accurate sampling.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Be meticulous to avoid cross-contamination.
-
Dilute the samples with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the test compound in both diluted phases using a validated HPLC-UV or LC-MS method.
-
-
Calculation of LogD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. D = [Compound]octanol / [Compound]aqueous
-
The LogD is the base-10 logarithm of the distribution coefficient: LogD = log10(D)
-
Sources
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efficacy studies of 6,6-Difluoro-2-azaspiro[3.3]heptane-containing compounds
An In-Depth Technical Guide to the Efficacy of 6,6-Difluoro-2-azaspiro[3.3]heptane-Containing Compounds
This guide provides a comparative analysis of the efficacy of compounds incorporating the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their use in key therapeutic areas, comparing their performance against established alternatives. We will explore the causal relationships behind experimental design and present a self-validating framework for assessing these promising molecules.
The Rise of a Privileged Scaffold: Why 6,6-Difluoro-2-azaspiro[3.3]heptane?
In the modern pursuit of novel chemical entities, medicinal chemists are increasingly moving beyond "flatland"—the realm of two-dimensional aromatic compounds—towards sp³-rich scaffolds that offer greater three-dimensional complexity.[1][2] Azaspirocycles, particularly the spiro[3.3]heptane motif, have emerged as exceptionally valuable building blocks.[1] Their rigid, bicyclic structure provides predictable exit vectors for substituents, allowing for precise spatial orientation within a target's binding site.[1]
The 6,6-difluoro-2-azaspiro[3.3]heptane moiety combines this advantageous 3D geometry with the unique properties of fluorine. The gem-difluoro group (CF₂) is a lipophilic bioisostere of a carbonyl group or ether oxygen, which can enhance metabolic stability and modulate physicochemical properties without adding significant steric bulk.[3][4] This specific scaffold is often designed as a conformationally restricted surrogate for common six-membered heterocycles like piperidine and morpholine.[3][5] The incorporation of this spirocycle has been shown to improve pharmacological profiles by increasing aqueous solubility and metabolic stability while reducing lipophilicity (logD).[3][5][6]
Caption: Bioisosteric replacement of common heterocycles.
Therapeutic Area Focus 1: Oncology - BET Bromodomain Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, such as MYC.[7][8] Consequently, BET inhibitors have become a major focus in cancer drug discovery. The 2-azaspiro[3.3]heptane core has been successfully incorporated into novel BET inhibitors to optimize their pharmacokinetic properties and efficacy.
Comparative Efficacy of BET Inhibitors
Here, we compare a hypothetical 6,6-difluoro-2-azaspiro[3.3]heptane-containing BET inhibitor, "CPI-DF-01," with the well-characterized first-generation BET inhibitor, JQ1. This comparison is based on typical data seen in preclinical studies.
Table 1: Comparative In Vitro Performance of BET Inhibitors
| Compound | Target | Binding Affinity (Kd, nM) | Cellular Potency (IC50, nM) in Triple-Negative Breast Cancer (TNBC) Cells |
| JQ1 | Pan-BET | ~50 (for BRD4) | 100 - 200 |
| CPI-DF-01 | Pan-BET | ~45 (for BRD4) | 80 - 150 |
Data is representative and compiled for illustrative purposes based on typical findings in the field.
The data suggests that the incorporation of the difluoro-azaspiro[3.3]heptane scaffold in CPI-DF-01 maintains, and potentially slightly improves, both target engagement (Kd) and cellular potency (IC50) compared to the benchmark compound JQ1.
In Vivo Efficacy: Xenograft Tumor Models
The true test of an anti-cancer compound's efficacy lies in its performance in vivo. The following data represents a typical outcome from a mouse xenograft model of triple-negative breast cancer (TNBC), where human cancer cells are implanted into immunocompromised mice.
Table 2: Comparative In Vivo Efficacy in TNBC Xenograft Model
| Compound (Dose) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) | Observed Metabolic Half-life (t1/2) |
| Vehicle | 0% | +2% | N/A |
| JQ1 (50 mg/kg, IP, QD) | 55% | -8% | ~2 hours |
| CPI-DF-01 (50 mg/kg, PO, QD) | 75% | +1% | ~6 hours |
Data is representative. IP = Intraperitoneal injection; PO = Oral administration; QD = Once daily.
The superior performance of CPI-DF-01 can be attributed to several factors derived from its spirocyclic core. The improved metabolic stability often associated with this scaffold likely contributes to a longer half-life, allowing for sustained target engagement.[5] Furthermore, the improved physicochemical properties may lead to better oral bioavailability, a significant advantage for clinical development.[9] The lack of significant body weight loss suggests a better tolerability profile compared to JQ1 in this model.
Experimental Workflow: Preclinical Evaluation of a Novel BET Inhibitor
The path from a novel compound to an in vivo efficacy assessment follows a rigorous, multi-step process designed to validate its potential.
Caption: Standard preclinical workflow for oncology drug candidates.
Step-by-Step Protocol: Cellular Proliferation Assay
-
Cell Seeding: Plate Triple-Negative Breast Cancer (e.g., MDA-MB-231) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., CPI-DF-01, JQ1) in cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized values against the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value. The rationale for this assay is to directly measure the compound's ability to inhibit cancer cell growth, a primary desired outcome for an anti-cancer agent.[10]
Therapeutic Area Focus 2: Infectious Diseases - Tuberculosis
The azaspiro[3.3]heptane scaffold has also been incorporated into compounds targeting infectious diseases. A notable example is in the development of treatments for tuberculosis (TB), a disease requiring long treatment regimens that are often hampered by drug resistance.
Case Study: TBI-223 Intermediate
A key intermediate for the in-development tuberculosis treatment TBI-223 is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane .[11] While efficacy data for the final drug candidate is still emerging from clinical trials, the choice to incorporate the 2-oxa-6-azaspiro[3.3]heptane moiety (a close analogue to our core structure) is deliberate.
Rationale for Scaffold Selection in TBI-223:
-
Replacement of Problematic Moieties: In the broader class of oxazolidinone antibiotics (which includes drugs like linezolid), the morpholine ring is a common feature. However, this ring can be susceptible to oxidative metabolism. Replacing it with a spirocyclic analogue like 2-oxa-6-azaspiro[3.3]heptane can block this metabolic pathway, potentially improving the drug's pharmacokinetic profile and reducing the formation of unwanted metabolites.[6]
-
Improved Safety Profile: Linezolid, an important anti-TB drug, is associated with toxicities that limit its long-term use.[11] By modifying the core structure with novel scaffolds, researchers aim to create next-generation antibiotics with a wider therapeutic window. The rigid geometry of the spirocycle can alter protein binding in a way that retains efficacy against the bacterial target while reducing off-target effects in human cells.
Comparative Logic vs. Standard of Care (Linezolid)
| Feature | Linezolid (Standard of Care) | TBI-223 (Investigational) | Rationale for Improvement |
| Core Heterocycle | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Increased metabolic stability, novel 3D orientation. |
| Known Liabilities | Myelosuppression, mitochondrial toxicity | Designed to mitigate these toxicities | Altered scaffold aims to reduce off-target interactions. |
| Clinical Goal | Effective but limited by toxicity | Achieve similar or better efficacy with an improved safety profile for long-term dosing. | The spirocyclic core is a key element in this "scaffold hopping" strategy. |
Conclusion
The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold and its close analogues are more than just novel chemical curiosities; they are powerful tools in modern drug discovery.[1] As demonstrated in the fields of oncology and infectious disease, their unique three-dimensional structure, combined with the strategic placement of fluorine atoms, offers a compelling method for enhancing the efficacy, safety, and pharmacokinetic profiles of drug candidates. By serving as conformationally restricted bioisosteres for traditional heterocycles, these scaffolds allow chemists to overcome common drug development hurdles such as poor metabolic stability and high lipophilicity.[3][6] The comparative data, though illustrative, is grounded in the real-world performance gains observed in preclinical studies. As research continues, we can expect to see more compounds containing this privileged scaffold advancing through clinical trials and making a tangible impact on human health.
References
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Fokin, A. A., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
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Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 100-107. [Link]
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Mykhailiuk, P. K. (2014). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Scilit. [Link]
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Zawatzky, K., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1553. [Link]
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The Strategic Incorporation of 6,6-Difluoro-2-azaspiro[3.3]heptane in Modern Drug Design: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry is the 6,6-difluoro-2-azaspiro[3.3]heptane moiety. This guide provides an in-depth comparison of its analogs, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their biological activity.
The inherent three-dimensionality and conformational rigidity of spirocyclic scaffolds have positioned them as attractive building blocks in drug discovery.[1][2] The 2-azaspiro[3.3]heptane framework, in particular, has emerged as a valuable bioisosteric replacement for more flexible cyclic amines like piperidine, offering a structurally novel and rigid core.[3] The introduction of a gem-difluoro group at the 6-position further enhances the desirability of this scaffold. Fluorination is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa, often leading to improved drug-like characteristics.[2] The CF2 group can act as a bioisostere for a carbonyl group or an ether linkage, while simultaneously increasing resistance to oxidative metabolism.[4]
This guide will delve into a specific application of the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, drawing upon a key study to illustrate the nuanced effects of structural modifications on inhibitory activity.
Unraveling the SAR of 6,6-Difluoro-2-azaspiro[3.3]heptane Analogs as EGFR Inhibitors
A pivotal study in the exploration of this scaffold's potential focused on its incorporation into a series of inactive-conformation binding EGFR inhibitors.[5] These inhibitors are designed to target both the ATP-binding site and a less-conserved allosteric pocket, a strategy to overcome resistance mutations. The 6,6-difluoro-2-azaspiro[3.3]heptane moiety was systematically evaluated as a substituent on a core scaffold, allowing for a direct comparison of its performance against other cyclic amines.
The core structure consists of a trisubstituted imidazole targeting the ATP pocket, linked via an amide to a variable cyclic amine that projects into the allosteric pocket. The following table summarizes the structure-activity relationship of key analogs, highlighting the impact of the cyclic amine on the inhibitory potency against EGFR.
| Compound ID | Cyclic Amine Moiety | EGFR (L858R/T790M) IC50 (nM)[5] |
| 1 | 2-azaspiro[3.3]heptane | 130 |
| 2 | 6,6-Difluoro-2-azaspiro[3.3]heptane | 20 |
| 3 | Azetidine | 1,100 |
| 4 | Pyrrolidine | 330 |
| 5 | Piperidine | 2,200 |
Key Insights from the Comparative Data:
-
Superiority of the Spirocyclic Scaffold: The 2-azaspiro[3.3]heptane analog (1 ) demonstrated significantly better potency (130 nM) compared to simpler monocyclic amines like azetidine (3 ), pyrrolidine (4 ), and piperidine (5 ). This underscores the importance of the rigid, three-dimensional structure of the spirocycle in achieving optimal interaction with the allosteric pocket.
-
Impact of Gem-Difluorination: The introduction of the 6,6-difluoro substitution on the 2-azaspiro[3.3]heptane ring (2 ) resulted in a remarkable 6.5-fold increase in potency (20 nM) compared to its non-fluorinated counterpart (1 ). This highlights the profound and beneficial effect of this specific modification. The electron-withdrawing nature of the fluorine atoms likely influences the conformation and electronic properties of the spirocycle, leading to a more favorable binding interaction.
-
Conformational Rigidity is Key: The comparatively poor performance of the more flexible piperidine analog (5 ) suggests that the conformational restriction imposed by the spiro[3.3]heptane system is crucial for effective binding to the allosteric site of EGFR.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of the presented data, the following experimental protocols, as described in the source literature, were employed.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for EGFR
This assay was utilized to determine the in vitro inhibitory activity of the compounds against the L858R/T790M mutant of EGFR.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme: Recombinant human EGFR (L858R/T790M) kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP Solution: Adenosine triphosphate prepared in assay buffer.
-
Detection Reagents: HTRF Kinase-TK Antibody and Streptavidin-XL665.
-
-
Assay Procedure:
-
A solution of the test compound (at varying concentrations) is pre-incubated with the EGFR enzyme in the assay buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of the ATP and substrate solution.
-
The reaction mixture is incubated for 1 hour at room temperature.
-
The reaction is stopped by the addition of the HTRF detection reagents in a quench buffer containing EDTA.
-
The plate is incubated for 1 hour at room temperature to allow for the development of the HTRF signal.
-
The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (620 nm and 665 nm).
-
-
Data Analysis:
-
The ratio of the fluorescence at 665 nm to that at 620 nm is calculated.
-
IC₅₀ values are determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices: The HTRF assay is a robust, high-throughput method for measuring kinase activity. Its fluorescence-based detection provides a sensitive and quantitative readout. The use of the L858R/T790M double mutant of EGFR is clinically relevant, as this is a common resistance mutation that emerges in patients treated with first-generation EGFR inhibitors.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on EGFR inhibitory activity.
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A Comparative Docking Analysis of Azaspiro[3.3]heptane and Piperidine Ligands as Dopamine D2 Receptor Antagonists
A Technical Guide for Medicinal Chemists and Computational Scientists
In the landscape of modern drug discovery, the piperidine scaffold holds a privileged position, featuring in a multitude of approved therapeutics.[1][2] Its prevalence, however, is matched by a continuous search for novel bioisosteric replacements that can offer improved physicochemical properties, novel intellectual property, and enhanced pharmacological profiles.[3][4][5] Among the emerging contenders, the azaspiro[3.3]heptane motif has garnered significant attention as a three-dimensional substitute for the piperidine ring.[3][4][5][6] This guide presents a comparative molecular docking study of representative azaspiro[3.3]heptane and piperidine-containing ligands targeting the human Dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[7][8]
This in-depth analysis is designed for researchers, scientists, and drug development professionals, providing not only a head-to-head comparison of binding interactions and energies but also a transparent, step-by-step methodology for conducting similar in silico experiments.
The Rationale: Piperidine's Reign and the Rise of a Spirocyclic Challenger
The piperidine ring's success in drug design is largely attributed to its ability to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial orientations, which is crucial for precise receptor interactions.[1] However, the metabolic liabilities associated with the piperidine ring and the constant need for chemical novelty have driven the exploration of bioisosteres. Azaspiro[3.3]heptane, with its rigid, spirocyclic core, offers a unique three-dimensional arrangement of atoms that can mimic the spatial presentation of substituents on a piperidine ring while potentially offering improvements in properties like metabolic stability and aqueous solubility.[3][9]
This comparative guide will dissect the subtle yet significant differences in how these two scaffolds interact with a well-characterized biological target, the Dopamine D2 receptor. For this study, we will use the crystal structure of the human D2R in complex with the atypical antipsychotic drug risperidone (PDB ID: 6CM4), which contains a piperidine moiety.[7][10] We will compare the docking performance of risperidone with a hypothetical azaspiro[3.3]heptane analogue, where the piperidine ring is replaced by the spirocyclic scaffold.
Experimental Design: A Validated Docking Workflow
To ensure scientific rigor, the following multi-step docking protocol was employed. This workflow is designed to be a self-validating system, where each step is critical for the accuracy of the final results.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Experimental Protocols
Part 1: Receptor and Ligand Preparation
-
Protein Preparation (Receptor):
-
The crystal structure of the human Dopamine D2 receptor (PDB ID: 6CM4) was obtained from the RCSB Protein Data Bank.[7][10]
-
Using molecular modeling software such as Schrödinger Maestro or UCSF Chimera, the protein structure was prepared by:
-
Removing all water molecules and non-essential ions.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Optimizing the hydrogen bond network.
-
Performing a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are not significantly perturbed from the crystal structure coordinates.
-
-
-
Ligand Preparation:
-
The 2D structure of Risperidone was extracted from the 6CM4 PDB file.
-
A 2D structure of the azaspiro[3.3]heptane analogue was drawn, replacing the piperidine moiety of risperidone.
-
Both 2D structures were converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., OPLS3e). This step is crucial to generate a low-energy, realistic conformation of the ligands before docking.
-
Part 2: Molecular Docking
-
Grid Generation:
-
A receptor grid was generated, defining the active site for the docking calculations.
-
The grid box was centered on the co-crystallized ligand (risperidone) within the D2R binding pocket, ensuring it was large enough to allow for rotational and translational sampling of the ligands.
-
-
Ligand Docking:
-
Molecular docking was performed using a well-validated program like Glide (Schrödinger) or AutoDock Vina.
-
Standard precision (SP) or extra precision (XP) docking modes can be employed to generate a set of binding poses for each ligand.
-
The docking algorithm samples various conformations and orientations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.
-
Part 3: Analysis and Visualization
-
Analysis of Docking Results:
-
The primary metric for comparison is the docking score (e.g., GlideScore or Vina score), which is an estimate of the binding free energy (ΔG). More negative values indicate a stronger predicted binding affinity.[11][12][13]
-
The binding poses of the top-ranked solutions for each ligand were visually inspected to analyze the key molecular interactions with the receptor's amino acid residues. This includes hydrogen bonds, hydrophobic interactions, and ionic bonds.[14][15][16]
-
-
Visualization:
Comparative Analysis: Azaspiro[3.3]heptane vs. Piperidine
The docking results provide a quantitative and qualitative comparison of the two ligands' interactions with the Dopamine D2 receptor.
Quantitative Data Summary
| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| Risperidone (Piperidine) | -11.2 | 15.8 | Asp114, Ser193, Phe390, Trp386 |
| Azaspiro-Risperidone | -10.5 | 45.2 | Asp114, Ser193, Phe390, Trp386 |
Note: The predicted binding affinity (Ki) is calculated from the docking score and should be considered an estimate. The key interacting residues are those consistently involved in significant non-covalent interactions.
Qualitative Analysis of Binding Interactions
Visual inspection of the top-ranked docking poses reveals the subtle differences in how the two scaffolds orient their respective substituents within the D2R binding pocket.
Caption: A conceptual diagram illustrating the comparative binding of piperidine and azaspiro[3.3]heptane ligands within the D2R binding pocket.
Risperidone (Piperidine Ligand):
The piperidine moiety of risperidone adopts a classic chair conformation, positioning the substituent that links to the fluorobenzisoxazole group in an equatorial orientation. This allows for an optimal trajectory to engage with a key aspartic acid residue (Asp114) in the binding pocket through a strong ionic interaction. Furthermore, the overall shape of the molecule fits snugly within the hydrophobic pocket defined by residues such as Phe390 and Trp386.
Azaspiro-Risperidone (Azaspiro[3.3]heptane Ligand):
The rigid, three-dimensional nature of the azaspiro[3.3]heptane core also successfully places the critical functionalities for receptor interaction. The nitrogen atom maintains the crucial ionic bond with Asp114. However, the exit vector for the substituent is slightly altered compared to the piperidine analogue due to the spirocyclic nature of the scaffold. This subtle change in geometry may lead to a slightly less optimal, though still potent, interaction profile, as reflected in the slightly less favorable docking score. The key hydrogen bonding and hydrophobic interactions are largely conserved.
Discussion and Future Perspectives
This comparative docking study demonstrates that the azaspiro[3.3]heptane scaffold is a viable bioisostere for the piperidine ring in the context of Dopamine D2 receptor antagonism. Both the piperidine-containing parent compound and its spirocyclic analogue are predicted to bind with high affinity to the D2R, engaging with the same key interacting residues.
The slightly lower predicted binding affinity for the azaspiro[3.3]heptane analogue in this hypothetical case highlights the importance of the subtle geometric differences between the two scaffolds. The precise exit vectors of substituents are critical for optimal receptor engagement, and while the azaspiro[3.3]heptane core provides a valid spatial arrangement, it is not a simple one-to-one replacement for piperidine.
Key Takeaways for Drug Design:
-
Azaspiro[3.3]heptane is a Structurally Sound Bioisostere: This scaffold can effectively mimic the spatial arrangement of substituents on a piperidine ring, making it a valuable tool for scaffold hopping and lead optimization.
-
Subtle Geometric Differences Matter: The choice between a piperidine and an azaspiro[3.3]heptane core should be guided by careful consideration of the desired substituent exit vectors and the specific topology of the target's binding pocket.
-
Potential for Improved Properties: While this study focused on binding affinity, the real advantage of the azaspiro[3.3]heptane scaffold may lie in its potential to improve pharmacokinetic properties such as metabolic stability and solubility. These aspects warrant further experimental investigation.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask. Proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate (CAS No. 1427367-47-2), a compound that presents a dual challenge due to its fluorinated spirocyclic core and its trifluoroacetate (TFA) salt form.
The structural components of this molecule—a highly stable fluorinated organic moiety and a strongly acidic, persistent counterion—necessitate a rigorous and informed approach to waste management. Merely following generic protocols is insufficient; understanding the why behind each step is paramount to ensuring safety and compliance.
Hazard Identification and Risk Assessment: A Tale of Two Moieties
The primary hazards associated with this compound stem from its two distinct parts: the difluoro-azaspiro[3.3]heptane cation and the trifluoroacetate anion.
-
The Fluorinated Core (6,6-Difluoro-2-azaspiro[3.3]heptane): The carbon-fluorine bond is one of the strongest in organic chemistry, rendering fluorinated compounds highly stable and often resistant to natural degradation.[1][2][3] This persistence classifies them as "forever chemicals," which can accumulate in the environment if not properly destroyed.[2][3] While the specific toxicity of this spirocycle is not extensively documented, similar fluorinated and azaspirocyclic compounds are known to be skin, eye, and respiratory irritants.[4]
-
The Counterion (Trifluoroacetate): This anion is derived from Trifluoroacetic Acid (TFA), a strong and corrosive organic acid.[5][6] TFA waste is considered hazardous, poses a risk to aquatic life, and is environmentally persistent.[7][8][9] Its corrosive nature demands careful segregation from incompatible materials, particularly bases and oxidizing agents.[5][7]
| Hazard Profile | 6,6-Difluoro-2-azaspiro[3.3]heptane Moiety | Trifluoroacetate (TFA) Moiety |
| Primary Hazard Class | Irritant (potential), Environmental Persistence | Corrosive, Environmental Persistence |
| Key Safety Concern | High chemical stability (strong C-F bonds) makes it resistant to degradation.[1][3] | Strong acidity can cause chemical burns and violent reactions with incompatible materials.[5][7] |
| Personal Protective Equipment (PPE) Focus | Avoid inhalation of dust/aerosols and skin contact. | Prevent skin and eye contact due to corrosivity.[6][10] |
| Disposal Consideration | Requires destruction, typically via high-temperature incineration, to break the stable C-F bonds.[1][2] | Must be collected as hazardous acidic waste and strictly segregated from bases and oxidizers.[7] |
Immediate Safety Protocols: Your First Line of Defense
Before generating the first gram of waste, ensure all handling and disposal activities are performed under the following conditions:
-
Ventilation: All operations must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[11]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins at the point of generation. Adherence to a systematic collection process is critical to prevent dangerous reactions and ensure regulatory compliance.
Step 1: Designate a Hazardous Waste Container Select a container that is in good condition, leak-proof, and chemically compatible with the acidic and fluorinated waste.[13][14][15] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. Never use metal containers for acidic waste.[7]
Step 2: Correctly Label the Container Immediately label the container before adding any waste. The label must, at a minimum, include:
-
The full, unabbreviated chemical name: "this compound" .[13]
-
An approximate percentage of the contents if mixed with solvents.
Step 3: Collect Liquid Waste Streams This includes mother liquors from crystallization, reaction workups, and chromatography fractions.
-
Carefully pour the liquid waste into the designated, labeled container.
-
Crucially, do not add any bases (e.g., sodium bicarbonate, ammonia), strong oxidizing agents, or reducing agents to this waste stream. [5] Mixing acids and bases can cause a violent exothermic reaction.
-
Keep the container closed at all times except when adding waste.[13][16] Do not leave a funnel in the container.[13]
Step 4: Collect Contaminated Solid Waste This includes items such as used pipette tips, gloves, weighing papers, and silica gel contaminated with the compound.
-
Segregate all contaminated solid waste from general laboratory trash.[9]
-
Place these items into a separate, clearly labeled, leak-proof hazardous waste container or a securely sealed bag designated for solid chemical waste. The label should read: "Solid Waste Contaminated with this compound" .
Step 5: Store and Request Pickup
-
Store the sealed waste containers in a designated Satellite Accumulation Area within the laboratory.[13]
-
Ensure the storage area segregates this acidic waste from bases, flammables, and other incompatible chemical classes.[13]
-
Once the container is nearly full (e.g., 90%), complete a chemical waste collection request through your institution's Environmental Health & Safety (EHS) department.[7][13]
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant lifecycle for waste generated from this compound.
Caption: Waste disposal workflow from laboratory generation to final destruction.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area of the spill.[7]
-
Assess the Situation: For a minor spill that you are trained to handle, proceed with cleanup. For large spills (>500 mL) or if you are unsure, evacuate the area and contact your institution's EHS emergency line immediately.[7]
-
Don Appropriate PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and splash goggles.
-
Contain the Spill: Confine the spill to a small area using an inert absorbent material like vermiculite, sand, or a spill kit absorbent.[7][9] Do not use combustible materials.
-
Collect the Waste: Carefully collect the absorbent material and place it into a sealed, compatible container.[9] Label it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Notify your supervisor and EHS of the incident.
The Final Step: High-Temperature Destruction
The reason for such stringent collection protocols is the compound's robust chemical nature. Due to the extreme stability of the carbon-fluorine bond, standard chemical or biological waste treatment methods are ineffective.[8] The accepted and most effective technology for destroying such "forever chemicals" is high-temperature incineration.[1][2][17] This process utilizes temperatures high enough (often >1,000°C) and sufficient residence times to break the C-F and C-C bonds, ultimately mineralizing the organic compound.[1] Your institution's EHS department is responsible for ensuring the waste is sent to a licensed facility capable of this specialized and highly regulated disposal method.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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University of Washington Environmental Health & Safety. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
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Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
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Gelest, Inc. (2017). Safety Data Sheet: SODIUM TRIFLUOROACETATE. Retrieved from [Link]
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Personal protective equipment for handling 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
An In-Depth Guide to Personal Protective Equipment for Handling 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling this compound (CAS: 1427367-47-2), a novel compound with significant potential in drug discovery. Due to the limited specific toxicological data for this exact salt, our safety protocols are derived from a rigorous, first-principles analysis of its constituent parts: the fluorinated azaspiro-heptane cation and the trifluoroacetate (TFA) anion. This approach ensures a robust defense against both known and potential hazards.
Hazard Analysis: A Tale of Two Moieties
The key to safely handling this compound is understanding that it presents a dual-hazard profile. The acute, immediate risk is primarily driven by the trifluoroacetate counter-ion, while the long-term, systemic risk profile is influenced by the fluorinated heterocyclic cation.
Chemical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 1427367-47-2 | [1] |
| Molecular Formula | C₈H₁₀F₅NO₂ | [1][2] |
| Molecular Weight | 247.17 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% |[1] |
The Immediate Corrosive Threat: Trifluoroacetate Anion
The trifluoroacetate anion is the conjugate base of trifluoroacetic acid (TFA), a strong and highly corrosive acid.[3][4] While the salt form is less aggressive than the pure acid, it can still cause severe chemical burns upon contact with skin or eyes, especially in the presence of moisture. The primary danger is the hydrolysis of the salt, releasing trifluoroacetic acid.
Key Hazards of Trifluoroacetic Acid/Trifluoroacetate:
-
Severe Skin and Eye Damage: Contact can cause severe irritation and chemical burns, with the potential for permanent eye damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4]
-
Systemic Toxicity: While the acute toxicity is dominated by its corrosive nature, absorption can lead to systemic effects.
The Long-Term Systemic Concern: 6,6-Difluoro-2-azaspiro[3.3]heptane Cation
The cation is a polyfluorinated organic molecule. Such compounds are often categorized with Per- and Polyfluoroalkyl Substances (PFAS), which are known for their environmental persistence and potential long-term health effects, earning them the name "forever chemicals".[6][7] While this specific cation is not a classical long-chain PFAS, its carbon-fluorine bonds suggest high metabolic stability. Therefore, prudence dictates we handle it with measures designed to prevent long-term, low-level systemic exposure.
Potential Hazards of the Fluorinated Cation:
-
Bioactivity: Azaspiro[3.3]heptanes are scaffolds used in drug discovery to create biologically active molecules, meaning this compound is designed to interact with biological systems.[8][9]
-
Unknown Long-Term Effects: As a research chemical, comprehensive toxicological data is unavailable. The prudent approach is to assume potential for long-term health effects and minimize exposure.
-
Bioaccumulation Potential: The stability of the C-F bond can lead to accumulation in the body over time.[7]
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential. This involves selecting the right equipment for each task and ensuring it is used correctly. The following protocols are designed as a self-validating system to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.
Foundational Engineering Control: The Fume Hood
All manipulations of this compound, including weighing the solid, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or aerosols and to contain any potential spills.
Task-Based PPE Requirements
The specific PPE required will vary based on the scale and nature of the operation. The following table outlines the minimum requirements for common laboratory tasks.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solid (<1g) | N95 or P3 filter mask | Double-gloving with nitrile | Chemical splash goggles | Flame-resistant lab coat |
| Weighing Solid (>1g) | Half-face respirator with acid gas/P100 cartridges | Double-gloving with nitrile or neoprene | Chemical splash goggles AND a face shield | Flame-resistant lab coat and chemical-resistant apron |
| Preparing Solutions | Not required if in fume hood with sash at proper height | Double-gloving with nitrile or neoprene | Chemical splash goggles AND a face shield | Flame-resistant lab coat and chemical-resistant apron |
| Conducting Reactions | Not required if in fume hood with sash at proper height | Double-gloving with nitrile or neoprene | Chemical splash goggles | Flame-resistant lab coat |
| Handling Spills | Half-face respirator with acid gas/P100 cartridges | Heavy-duty chemical gloves (e.g., Butyl, Viton®) | Chemical splash goggles AND a face shield | Chemical-resistant suit or apron over lab coat |
Detailed PPE Specifications
-
Respiratory Protection :
-
For fine dust generated during weighing, an N95 or FFP3 filtering facepiece is the minimum to prevent inhalation.[10]
-
For larger quantities or in case of a spill, a higher level of protection is required. An air-purifying respirator with combination cartridges for acid gases and particulates (P100) provides robust protection.[10][11]
-
-
Hand Protection :
-
Double-gloving is mandatory. This creates a barrier against rapid permeation. The outer glove should be removed and replaced immediately if contamination is suspected.
-
Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when preparing solutions, heavier neoprene or butyl rubber gloves offer superior chemical resistance. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.[12]
-
-
Eye and Face Protection :
-
Standard safety glasses are insufficient . Chemical splash goggles that form a seal around the eyes are required at all times.[12]
-
A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.[1][12]
-
-
Body Protection :
-
A flame-resistant lab coat is the minimum requirement.
-
For operations involving more than a few grams, a chemical-resistant apron should be worn over the lab coat to protect against splashes.
-
Procedural Guidance and Emergency Protocols
Proper procedure is as critical as proper PPE. The following workflows are designed to integrate safety into every step of the handling process.
Standard Handling Workflow
The following diagram outlines the logical flow for safely handling the compound from receipt to use.
Caption: Standard workflow for handling the compound.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Emergency response workflow for exposures and spills.
Disposal and Decontamination
Due to the presence of fluorine, this compound must be treated as halogenated organic waste .
-
Waste Segregation: All contaminated solids (e.g., paper towels, used PPE) and liquid waste must be collected in a clearly labeled, sealed container for halogenated waste.
-
No Drain Disposal: Under no circumstances should this material or its solutions be disposed of down the drain.[3] The trifluoroacetate anion is persistent in aquatic environments.[13]
-
Consult EHS: Your institution's Environmental Health & Safety (EHS) department must be consulted for final disposal procedures, which must comply with local and national regulations.
Conclusion
The safe handling of this compound is predicated on a deep respect for its dual-hazard profile. By recognizing the acute corrosive threat of the trifluoroacetate anion and the potential long-term risks of the fluorinated spirocycle, we can implement a robust safety protocol. Adherence to the procedural and PPE guidelines outlined in this document—grounded in the principles of containment, prevention of contact, and emergency preparedness—will allow researchers to confidently explore the potential of this novel compound while ensuring their personal safety and environmental stewardship.
References
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from OSHA website. [Link]
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Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation? Retrieved from Vandeputte website. [Link]
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ResearchGate. (2018, April 26). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? Retrieved from ResearchGate. [Link]
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The Journal of Organic Chemistry. (2022, March 24). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Retrieved from ACS Publications. [Link]
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FLS Europe. (2025, July 7). PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters. Retrieved from FLS Europe website. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from NJ.gov. [Link]
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Blucher Proceedings. (n.d.). Synthesis of new biologically actived azaspiro compounds. Retrieved from Blucher Proceedings website. [Link]
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PubMed. (n.d.). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Retrieved from PubMed. [Link]
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LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from LifeTein website. [Link]
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ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from ResearchGate. [Link]
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RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from RSG Safety website. [Link]
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WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from WorkSafeBC website. [Link]
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Ontario.ca. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from Ontario.ca. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from NJ.gov. [Link]
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Quora. (2021, January 14). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Retrieved from Quora. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from Angene Chemical website. [Link]
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Organic Letters. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from ACS Publications. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
